2-Ethylnitrobenzene
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5095. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-ethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073209 | |
| Record name | Benzene, 1-ethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-22-6, 30179-51-2 | |
| Record name | 1-Ethyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylnitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylnitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylnitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylnitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ethyl-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethylnitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZR8C3N7UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylnitrobenzene (CAS 612-22-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the core properties, synthesis, and safety protocols for 2-Ethylnitrobenzene (CAS No. 612-22-6). Intended for professionals in chemical synthesis and drug development, this document aggregates critical data including structural attributes, physicochemical properties, and key chemical reactions. All quantitative information is presented in tabular format for efficient comparison. Furthermore, this guide illustrates fundamental processes such as synthesis and safety measures using Graphviz diagrams to provide clear, visual representations of experimental and logical workflows.
Introduction
This compound, systematically named 1-ethyl-2-nitrobenzene and also known as o-nitroethylbenzene, is an aromatic nitro compound with the chemical formula C₈H₉NO₂.[1] It is a yellow to light brown oily liquid that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1][2][3] The chemical reactivity of this compound is primarily governed by the electron-withdrawing nitro group attached to the benzene (B151609) ring, which predisposes the molecule to a range of chemical transformations.[1][4]
Physicochemical Properties
This compound is characterized by its insolubility in water but high solubility in common organic solvents such as ethanol, acetone, and ether.[1][5] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][6] |
| Molecular Weight | 151.16 g/mol | [1][7][8] |
| CAS Number | 612-22-6 | [1][6] |
| Appearance | Yellow to light brown oily liquid | [1][9] |
| Density | 1.127 g/mL at 25 °C | [5][10] |
| Melting Point | -13 to -10 °C | [5][10] |
| Boiling Point | 172-174 °C at 18 mm Hg | [5][10] |
| Flash Point | 228 °F (109 °C) | [8] |
| Refractive Index | n20/D 1.537 | [5][10] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, ether | [5] |
Synthesis of this compound
The primary industrial method for the synthesis of this compound is the electrophilic aromatic substitution reaction known as nitration, using ethylbenzene (B125841) as the starting material.[3][11]
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of ethylbenzene follows a well-established three-step mechanism:
-
Generation of the Electrophile: The nitronium ion (NO₂⁺), the active electrophile, is formed in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[11]
-
Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[11] The formation of this complex is the rate-determining step.[11] The ethyl group is an ortho, para-directing activator, meaning it preferentially directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to itself.[11]
-
Proton Removal: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bonded to the nitro group, which restores the aromaticity of the ring and yields the final nitroethylbenzene product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 612-22-6 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. AB251703 | CAS 612-22-6 – abcr Gute Chemie [abcr.com]
- 9. benchchem.com [benchchem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of o-Nitroethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of ortho-nitroethylbenzene (o-nitroethylbenzene). The information herein is intended to support research, development, and safety protocols involving this chemical intermediate. All quantitative data is presented in a clear, tabular format for ease of comparison, and relevant experimental methodologies are detailed.
Core Physicochemical Properties of o-Nitroethylbenzene
o-Nitroethylbenzene, also known as 1-ethyl-2-nitrobenzene, is an aromatic nitro compound with the molecular formula C₈H₉NO₂.[1] It typically appears as a colorless to light yellow or green oily liquid.[1][2] This compound is a critical intermediate in the synthesis of various organic molecules, including those used in the production of agrochemicals, pharmaceuticals, and dyes.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of o-nitroethylbenzene, compiled from various sources for comprehensive comparison.
| Property | Value | Temperature (°C) | Pressure | Reference(s) |
| Molecular Weight | 151.16 g/mol | - | - | [1][3][4] |
| Density | 1.127 g/mL | 25 | - | [1] |
| 1.1236 g/cm³ | 20 | - | [2][3] | |
| Melting Point | -13 to -10 °C | - | - | [1][5] |
| -11 °C | - | - | [3] | |
| -12.3 °C | - | - | [2] | |
| Boiling Point | 220 °C | - | Atmospheric | [3] |
| 232.5 °C | - | Atmospheric | [1][2] | |
| 172-174 °C | - | 18 mmHg | [1][5] | |
| Flash Point | 109 °C | - | Closed Cup | [6] |
| 86 °C | - | - | [3] | |
| Refractive Index | n20/D 1.537 | 20 | - | [1][2] |
| Vapor Pressure | 30.17 mmHg | 25 | - | [3] |
| Water Solubility | Insoluble | - | - | [1][3] |
| Solubility (Organic) | Soluble in ethanol, acetone, ether | - | - | [1][5] |
| Octanol/Water Partition Coeff. (logP) | 2.94 | - | - | [3] |
| 2.7 | - | - | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of o-nitroethylbenzene and the determination of its key physicochemical properties are crucial for reproducible research.
Synthesis of o-Nitroethylbenzene
o-Nitroethylbenzene is typically synthesized via the electrophilic nitration of ethylbenzene (B125841).[1] This reaction yields a mixture of ortho- and para-nitroethylbenzene isomers, which are then separated.[1]
Methodology:
-
Preparation of Nitrating Mixture: A mixed acid solution is prepared by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nitration Reaction: Ethylbenzene is slowly added to the cooled nitrating mixture under vigorous stirring. The temperature of the reaction is carefully controlled, typically between 31-35°C, to prevent multiple nitrations and side reactions.[7]
-
Reaction Completion: After the addition of ethylbenzene, the mixture is stirred for a period, for instance, at 40-50°C for one hour, to ensure the reaction goes to completion.[7]
-
Work-up: The reaction mixture is then poured onto ice water, and the organic layer is separated. The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[7]
-
Separation of Isomers: The resulting mixture of o-nitroethylbenzene and p-nitroethylbenzene is separated by fractional distillation under reduced pressure.[1][2] The difference in their boiling points allows for their isolation.
Determination of Physicochemical Properties
Standard experimental methods are employed to determine the physicochemical properties of organic compounds like o-nitroethylbenzene.
-
Melting Point: The melting point can be determined using a melting point apparatus, where a small sample in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[8]
-
Boiling Point: Simple distillation is the standard method for determining the boiling point of a liquid.[8] The liquid is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured by a thermometer. The stable temperature reading during distillation at a specific pressure is the boiling point.[8]
-
Density: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a calibrated pipette and a balance.[9]
-
Refractive Index: A refractometer is used to measure the refractive index, which is a measure of how much the path of light is bent, or refracted, when it enters the substance. This is typically done at a standard temperature, such as 20°C, using the sodium D-line (n20/D).
-
Solubility: Qualitative solubility tests involve mixing a small amount of the solute (o-nitroethylbenzene) with a solvent (e.g., water, ethanol) and observing whether it dissolves to form a homogeneous solution.[9] For quantitative measurements, techniques like spectroscopy or chromatography can be used to determine the concentration of the solute in a saturated solution.
References
- 1. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 1-Ethyl-2-nitrobenzene(612-22-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 612-22-6 [m.chemicalbook.com]
- 6. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene [sigmaaldrich.com]
- 7. CN101250103A - Method for synthesizing ketoprofen by using ethylbenzene as raw material - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amherst.edu [amherst.edu]
An In-depth Technical Guide to 2-Ethylnitrobenzene: Molecular Structure and Weight
This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Ethylnitrobenzene, a critical intermediate in the synthesis of various organic compounds. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and process design.
| Parameter | Value | References |
| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 151.16 g/mol | [1][3][5][6][7][8] |
| IUPAC Name | 1-ethyl-2-nitrobenzene | [1][8] |
| CAS Registry Number | 612-22-6 | [1][2][3][4][5][6][7][8] |
| Appearance | Yellow to light brown oily liquid | [1][7][9] |
Molecular Structure
This compound, also known as o-nitroethylbenzene, consists of a benzene (B151609) ring substituted with an ethyl group (-CH₂CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions.[1][2] This substitution pattern dictates its chemical reactivity and physical properties.
References
- 1. This compound | 612-22-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 612-22-6 [chemicalbook.com]
- 4. Benzene, 1-ethyl-2-nitro- [webbook.nist.gov]
- 5. This compound | CAS No- 612-22-6 | Simson Pharma Limited [simsonpharma.com]
- 6. 1-乙基-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 612-22-6 [m.chemicalbook.com]
- 8. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide on the Solubility of 2-Ethylnitrobenzene in Organic Solvents
For: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylnitrobenzene (CAS No. 612-22-6) is a yellow to light brown oily liquid that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2][3][4] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification processes, and formulating products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a visual workflow to aid in experimental design.
Core Topic: Solubility Profile of this compound
Qualitative assessments consistently indicate that this compound is insoluble in water but exhibits high solubility in common organic solvents such as ethanol, acetone, and diethyl ether.[1][2][3][5][6] While specific quantitative solubility data for this compound is not extensively available in published literature, its structural similarity to nitrobenzene (B124822) and ethylbenzene (B125841) allows for informed estimations of its solubility behavior. Both parent compounds are highly soluble or miscible with ethanol, acetone, and diethyl ether.[5] It is therefore anticipated that this compound demonstrates a similar high degree of solubility in these and other organic solvents.[5]
Data on Structurally Related Compounds
To provide a quantitative context, the following table summarizes the solubility of the structurally related compounds, nitrobenzene and ethylbenzene, in select solvents.
| Compound | Solvent | Temperature (°C) | Solubility |
| Nitrobenzene | Water | 20 | 1.9 g/L |
| Nitrobenzene | Water | 25 | 1.8 g/L |
| Nitrobenzene | Ethanol | Ambient | Very Soluble / Miscible |
| Nitrobenzene | Acetone | Ambient | Very Soluble |
| Nitrobenzene | Diethyl Ether | Ambient | Very Soluble / Miscible |
| Ethylbenzene | Water | 20 | 152 mg/L |
| Ethylbenzene | Ethanol | Ambient | Soluble / Miscible |
| Ethylbenzene | Diethyl Ether | Ambient | Soluble |
Source: Compiled from available chemical data.[5]
Experimental Protocols for Solubility Determination
The thermodynamic solubility of a compound is a fundamental property that can be determined using established experimental procedures. The shake-flask method is a widely recognized and reliable technique for this purpose.[5] This method involves equilibrating an excess amount of the solute with a solvent at a constant temperature until a saturated solution is achieved. The concentration of the dissolved solute in the saturated solution is then determined analytically.[5]
Shake-Flask Method for Thermodynamic Solubility
3.1.1. Materials and Equipment:
-
This compound (solute)
-
Solvent of interest (e.g., ethanol, acetone, diethyl ether)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and solvent-compatible filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3.1.2. Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity.[5]
-
Addition of Solute: Add an excess amount of this compound to a series of vials. A visual excess of the solid should be apparent.[5]
-
Addition of Solvent: Accurately pipette a known volume of the solvent into each vial.[5]
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a predetermined period (e.g., 24-72 hours) until the concentration of the solute in the solution reaches a plateau.
-
Phase Separation: After equilibration, allow the vials to stand at a constant temperature to permit the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[5]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.[5]
-
Filtration: Immediately filter the aliquot through a solvent-compatible filter to remove any residual solid particles.[5]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.[5]
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5]
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.[5]
Visualizations
The following diagrams illustrate the key conceptual and procedural aspects of solubility determination.
Caption: Factors influencing the solubility of this compound.
References
Spectroscopic Profile of 2-Ethylnitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylnitrobenzene (CAS No. 612-22-6), a key intermediate in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to aid in the structural elucidation and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₉NO₂) is an aromatic compound with a molecular weight of 151.16 g/mol .[1][2] The combination of ¹H and ¹³C NMR spectroscopy provides a detailed map of the proton and carbon skeleton.[1] IR spectroscopy is instrumental in identifying the characteristic functional groups, notably the nitro group and the aromatic ring.[1] Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern upon ionization.[1]
Data Presentation
The following sections summarize the quantitative spectroscopic data for this compound in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired to determine the proton and carbon environments within the this compound molecule.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.78 | d | 1 | Ar-H |
| 7.55 | t | 1 | Ar-H |
| 7.38 | t | 1 | Ar-H |
| 7.31 | d | 1 | Ar-H |
| 2.80 | q | 2 | -CH₂- |
| 1.25 | t | 3 | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 148.9 | Ar-C (C-NO₂) |
| 138.1 | Ar-C (C-CH₂CH₃) |
| 132.8 | Ar-CH |
| 129.2 | Ar-CH |
| 127.8 | Ar-CH |
| 124.5 | Ar-CH |
| 25.1 | -CH₂- |
| 15.3 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound confirms the presence of its key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1525 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~3080-3000 | Medium | Aromatic C-H stretch |
| ~2970-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight and fragmentation pattern of this compound.[1]
Table 4: Major Mass Spectral Peaks for this compound
| m/z | Relative Intensity (%) | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 134 | Moderate | [M-OH]⁺ |
| 121 | Moderate | [M-NO]⁺ |
| 105 | High | [M-NO₂]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument or equivalent, was used for both ¹H and ¹³C NMR analyses.[1]
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0.03%).[1]
-
¹H NMR Acquisition : The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-15 ppm and a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : The carbon NMR spectrum was acquired with proton decoupling. A spectral width of 0-220 ppm was utilized, and a greater number of scans were performed compared to ¹H NMR to account for the lower natural abundance of the ¹³C isotope.[1]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, for instance, a PerkinElmer Spectrum Two or a similar instrument, was employed.[1]
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum was obtained using the neat liquid film method. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]
-
Data Acquisition : The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates was acquired first and was automatically subtracted from the sample spectrum. To enhance the signal-to-noise ratio, 16 to 32 scans were typically co-added.[1]
Mass Spectrometry (MS)
-
Instrumentation : An Electron Ionization Mass Spectrometer (EI-MS) was used for the analysis.[1]
-
Sample Introduction : The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization : The sample was bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound.
References
The Dual-Natured Reactivity of 2-Ethylnitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylnitrobenzene (o-nitroethylbenzene) is a pivotal chemical intermediate in the synthesis of a diverse range of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular architecture, featuring a strongly electron-withdrawing nitro group (-NO₂) positioned ortho to a weakly electron-donating ethyl group (-C₂H₅), creates a fascinating interplay of electronic and steric effects. This guide provides a comprehensive technical analysis of how these competing influences dictate the reactivity of the this compound core in key chemical transformations. Understanding this nuanced reactivity is essential for designing efficient synthetic routes and developing novel molecules.
The chemical behavior of this compound is primarily governed by the powerful electron-withdrawing nature of the nitro group.[2] This group significantly modifies the electron density of the aromatic ring and influences the reactivity of the adjacent ethyl substituent, setting the stage for a variety of transformations critical to organic synthesis.
Core Physicochemical and Spectroscopic Data
A foundational understanding begins with the compound's physical and spectroscopic properties, which are direct consequences of its molecular structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [1][4] |
| CAS Number | 612-22-6 | [2] |
| Appearance | Yellow to light brown oily liquid | [1][2][5] |
| Density | 1.127 g/mL at 25°C | [1][5] |
| Melting Point | -13 to -10 °C | [1][5] |
| Boiling Point | 228-232.5 °C (atmospheric); 172-174 °C (18 mmHg) | [1][5] |
| Refractive Index (n²⁰/D) | 1.537 | [1][5] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone | [1][5] |
The electron-withdrawing effect of the nitro group is evident in the compound's spectroscopic data. In ¹H NMR, aromatic protons are shifted downfield due to the deshielding effect of the nitro group. The characteristic strong asymmetric and symmetric stretches of the N-O bonds in the IR spectrum are definitive indicators of the nitro functionality.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Peaks / Shifts | Assignment | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.78 (d), 7.55 (t), 7.38 (t), 7.31 (d) ppm | Aromatic Protons (Ar-H) | [4] |
| δ 2.80 (q) ppm | Benzylic Methylene (-CH₂-) | [4] | |
| δ 1.25 (t) ppm | Methyl (-CH₃) | [4] | |
| ¹³C NMR (CDCl₃) | δ 148.9 ppm | Aromatic Carbon (C-NO₂) | [4] |
| δ 138.1 ppm | Aromatic Carbon (C-CH₂CH₃) | [4] | |
| IR (Neat Film) | 1528 cm⁻¹ (strong) | N-O asymmetric stretch | [4] |
| 1350 cm⁻¹ (strong) | N-O symmetric stretch | [4] | |
| 785 cm⁻¹ (strong) | C-H bend (ortho-disubstituted) | [4] | |
| Mass Spec (EI) | m/z 151 [M]⁺ | Molecular Ion | [4] |
| m/z 134 [M-OH]⁺ | Base Peak | [4] | |
| m/z 106 [M-NO₂]⁺ | Loss of nitro group | [4] |
The Interplay of Electronic and Steric Effects
The reactivity of this compound is a delicate balance between the electronic properties of its two substituents and the steric hindrance arising from their proximity.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic attack through both inductive (-I) and resonance (-M) effects.[6] Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution.[1]
-
Ethyl Group (-C₂H₅): As a weak electron-donating group, it activates the ring towards electrophilic attack via an inductive effect (+I) and hyperconjugation.[6] It is an ortho, para-directing group.[7]
-
Steric Hindrance: The placement of the bulky ethyl group adjacent to the nitro group creates significant steric crowding.[6] This steric effect can impede the approach of reagents, particularly at the positions ortho to the ethyl group (C3 and C1), influencing both reaction rates and regioselectivity.[6][8]
Logical relationship of substituent effects in this compound.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the strong deactivating effect of the nitro group dominates. The overall reaction rate is significantly lower than that of ethylbenzene (B125841) or benzene itself.[9] The directing influence is a competition between the ortho, para-directing ethyl group and the meta-directing nitro group.
The positions ortho and para to the ethyl group are C3, C5, and C1 (ipso). The positions meta to the nitro group are C4 and C6. Therefore, electrophilic attack is most likely to occur at positions C4 and C6, which are meta to the deactivating nitro group and are not sterically hindered. The nitration of ethylbenzene itself yields a mixture of isomers, with the para isomer generally favored over the ortho isomer due to steric hindrance.[10]
Table 3: Typical Isomer Distribution in the Mono-nitration of Ethylbenzene
| Nitrating Agent | Temperature (°C) | % Ortho (2-isomer) | % Para (4-isomer) | % Meta (3-isomer) |
| HNO₃ / H₂SO₄ | 30-50 | Major | Major | Minor |
| Acetyl Nitrate | < 10 | Higher selectivity for mono-nitration is often observed. |
Note: The exact isomer distribution is highly dependent on reaction conditions.[6]
Directing effects in electrophilic aromatic substitution of this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself (C1 and C3). For a reaction to proceed, a good leaving group (like a halide) must be present on the ring. In a hypothetical substrate like 1-chloro-2-ethyl-3-nitrobenzene, nucleophilic attack would be favored at C1, displacing the chloride. The steric bulk of the adjacent ethyl group is expected to slow the rate of reaction compared to a less hindered substrate like 1-chloro-4-nitrobenzene.[8]
General mechanism of nucleophilic aromatic substitution (SNAr).
Reactivity of the Ethyl Group (Benzylic Position)
The nitro group also influences the reactivity of the benzylic protons on the ethyl group. The electron-withdrawing effect of the nitro group can stabilize radical or anionic character at the benzylic position, making these protons more susceptible to abstraction in radical halogenation or oxidation reactions. For instance, oxidation of the ethyl group to an acetyl or carboxylic acid group can be achieved using strong oxidizing agents, a reaction facilitated by the activation of the benzylic position.
Reduction of the Nitro Group
One of the most synthetically useful transformations of this compound is the reduction of the nitro group to an amine, yielding 2-ethylaniline.[1][11] This reaction is a cornerstone for the synthesis of many pharmaceuticals and dyes.[1] The reduction can be achieved through various methods, including catalytic hydrogenation or using metals in acidic media. While the reaction is generally efficient, the steric hindrance from the ortho-ethyl group may slightly decrease the reaction rate compared to unhindered substrates like nitrobenzene.[8]
Table 4: Comparative Reactivity in Catalytic Reduction of Nitroarenes
| Substrate | Ortho-Substituent | Relative Conversion Rate | Notes | Reference(s) |
| Nitrobenzene | -H | Highest | No steric hindrance from an ortho-alkyl group. | [8] |
| 2-Nitrotoluene (B74249) | -CH₃ | Intermediate | Moderate steric hindrance from the methyl group. | [8] |
| This compound | -CH₂CH₃ | Slightly lower than 2-nitrotoluene (expected) | Increased steric hindrance from the ethyl group may slightly impede the approach to the catalyst surface. | [8] |
Experimental workflow for the catalytic reduction of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed-Acid Nitration
This protocol describes the synthesis of a nitroethylbenzene isomer mixture from ethylbenzene.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel, Round-bottom flask, Stirrer
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 40 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with constant stirring. Keep the mixture cool (below 20°C).[1]
-
Nitration Reaction: In a separate flask, place 106.17 g of ethylbenzene.[1] Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-60 minutes. Maintain the internal reaction temperature between 25-30°C using an ice bath.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.[1]
-
Work-up: Carefully pour the reaction mixture onto ~500 g of crushed ice with stirring.[1]
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water (100 mL), 5% sodium bicarbonate solution (100 mL, until effervescence ceases), and finally with water (100 mL).[1]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation under reduced pressure.
Protocol 2: Reduction of this compound to 2-Ethylaniline
This protocol outlines the catalytic hydrogenation of this compound.
Materials:
-
This compound (75.58 g, 0.5 mol)
-
10% Palladium on Carbon (Pd/C) catalyst (~1.0 g)
-
Ethanol (500 mL)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or other filter aid
Procedure:
-
Setup: In the pressure vessel of a hydrogenation apparatus, dissolve 75.58 g of this compound in 500 mL of ethanol.[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., after purging with nitrogen), carefully add ~1.0 g of 10% Pd/C catalyst to the solution.[1][11]
-
Hydrogenation: Seal the apparatus, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to 3-4 atm (45-60 psi) and begin vigorous stirring.[1]
-
Reaction Monitoring: The reaction is exothermic; monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 2-6 hours).[1]
-
Filtration: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Wash the filter pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate by rotary evaporation to yield crude 2-ethylaniline. The product can be purified by distillation.
Protocol 3: Bartoli Indole Synthesis from this compound
This protocol describes the synthesis of 7-ethylindole, a precursor to the NSAID etodolac, showcasing a reaction dependent on the ortho-substituted nitroarene structure.[11]
Materials:
-
This compound
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), cool the flask to -40°C.[11]
-
Grignard Addition: Slowly add vinylmagnesium bromide (3 equivalents) via syringe, ensuring the internal temperature remains below -30°C.[11]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[11]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[11]
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).[11]
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane-ethyl acetate (B1210297) gradient) to afford 7-ethylindole.[11]
Conclusion
The reactivity of this compound is a product of the complex and competing influences of its substituents. The powerful electron-withdrawing nitro group is the dominant force, deactivating the ring to electrophilic attack while simultaneously activating it for nucleophilic substitution and influencing the reactivity of the benzylic position. The ortho-ethyl group modulates this reactivity through its weak electron-donating nature and, more significantly, through steric hindrance, which impacts reaction rates and regioselectivity. A thorough grasp of these principles is crucial for leveraging this compound as a versatile building block in the synthesis of complex target molecules in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 612-22-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Synthesis of 2-Ethylnitrobenzene from Ethylbenzene Nitration: An In-depth Technical Guide
This technical guide offers a comprehensive exploration of the synthesis of 2-ethylnitrobenzene through the nitration of ethylbenzene (B125841). It covers the underlying reaction mechanism, detailed experimental protocols, and quantitative analysis of isomer distribution. This document is intended as a critical resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.
Introduction
The nitration of aromatic compounds is a cornerstone of organic chemistry, essential for creating a wide range of chemical intermediates.[1] These nitroaromatic compounds are vital precursors for manufacturing pharmaceuticals, dyes, agrochemicals, and explosives.[1] The nitration of ethylbenzene produces a mixture of isomers, primarily this compound (ortho) and 4-ethylnitrobenzene (B91404) (para), with the ortho isomer serving as a key starting material for various synthetic applications.[1][2][3] A thorough understanding of the reaction mechanism and the optimization of reaction conditions are crucial for achieving high selectivity and yield.[1][2]
Mechanism of Electrophilic Aromatic Substitution
The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction that proceeds through a well-defined multi-step mechanism.[1][2] The reaction is initiated by the generation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2]
-
Generation of the Nitronium Ion: The nitronium ion is typically formed in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][3] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion.[1]
-
Electrophilic Attack and Sigma Complex Formation: The electron-rich π-system of the ethylbenzene ring attacks the electrophilic nitronium ion.[1] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The ethyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect, which stabilizes the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions.[1][4] The formation of this sigma complex is the rate-determining step of the reaction.[1]
-
Deprotonation and Re-aromatization: In the final step, a weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the nitro group.[1][2] This action restores the aromaticity of the ring, yielding the final ethylnitrobenzene product.[1]
Caption: Reaction pathway for the electrophilic nitration of ethylbenzene.
Quantitative Data on Isomer Distribution
The regioselectivity of ethylbenzene nitration is a critical factor, yielding a mixture of ortho, meta, and para isomers. The ethyl group's directing influence strongly favors the formation of ortho and para products.[1][2] The ratio of these isomers is significantly influenced by reaction conditions such as the nitrating agent and temperature.[1][5] Lower reaction temperatures can favor the formation of the ortho isomer.[5][6]
| Nitrating Agent | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Total Yield (%) | Reference |
| HNO₃ / H₂SO₄ | ~40-50 | ~45-55 | ~3-5 | Good | [5] |
| HNO₃ / Acetic Anhydride (B1165640) | Not specified | Not specified | Not specified | Not specified | [1][7] |
| HNO₃ / Silica (B1680970) Gel | Not specified | Not specified | Not specified | Almost quantitative | [1][8] |
| Note: The exact isomer distribution can vary based on specific reaction conditions. |
Detailed Experimental Protocols
Safety Precaution: Concentrated nitric and sulfuric acids are highly corrosive and powerful oxidizing agents. All experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Nitration reactions are highly exothermic and demand careful temperature control to prevent runaway reactions.[2][4][6]
This protocol uses a standard mixture of concentrated nitric and sulfuric acids.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Dichloromethane (B109758) (or other suitable solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Round-bottom flask, dropping funnel, magnetic stirrer, thermometer
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0°C), slowly add concentrated sulfuric acid (e.g., 15 mL) to concentrated nitric acid (e.g., 10 mL) with continuous stirring.[2][4] Maintain the temperature below 10°C during this exothermic process.[5]
-
Reaction Setup: In a separate round-bottom flask, place ethylbenzene (e.g., 10.6 g, 0.1 mol) and cool it to 0°C in an ice bath.[2]
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-60 minutes.[2][3] It is crucial to maintain the internal reaction temperature below 10°C throughout the addition to control selectivity and prevent over-nitration.[2][6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-10°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.[2][6]
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) with stirring to quench the reaction.[2][3][5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.[2]
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence stops), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.[2]
-
-
Purification: Separate the ortho and para isomers using column chromatography on silica gel or by fractional distillation.[2][9]
This method utilizes acetyl nitrate (B79036), generated in situ, which can offer different selectivity.[2]
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled to 0°C with stirring, add concentrated nitric acid (2.0 mL, ~47 mmol) dropwise to acetic anhydride (5.0 mL, ~53 mmol).[1][7] Stir the mixture for 10 minutes at 0°C to generate acetyl nitrate in situ.[1][7]
-
Nitration Reaction: To the cold nitrating mixture, add a solution of ethylbenzene (1.06 g, 10 mmol) in acetic anhydride (1.0 mL) dropwise.[1][7]
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.[1][7]
-
Work-up:
-
Purification: The residual oil can be purified by column chromatography on silica gel to separate the isomers.[7]
This protocol presents a solvent-free approach.[4]
Materials:
-
Ethylbenzene (1 mmol)
-
69% Nitric Acid (excess)
-
Silica Gel (500 mg)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine ethylbenzene (1 mmol) with silica gel (500 mg).[1][4]
-
Nitration: Add an excess of 69% aqueous nitric acid to the mixture and stir at room temperature.[1][8]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[1][4]
-
Work-up and Isolation: Upon completion, the product can be isolated by filtration and removal of the solvent. Further purification can be achieved through column chromatography.[1] This method can yield an almost quantitative conversion.[8]
Caption: General experimental workflow for the nitration of ethylbenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of 2-Ethylnitrobenzene as a Chemical Intermediate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Key Transformations, and Pharmaceutical Applications of 2-Ethylnitrobenzene and its Derivatives.
Introduction
This compound (CAS No. 612-22-6), an aromatic nitro compound, serves as a critical and versatile intermediate in the landscape of fine chemical manufacturing.[1] Its strategic importance is most pronounced in the synthesis of pharmaceuticals, dyes, and agrochemicals, where it functions as a foundational building block for complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key chemical transformations, and its role in the development of active pharmaceutical ingredients (APIs). The content herein is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to support laboratory and industrial applications.
The utility of this compound primarily stems from its conversion to 2-ethylaniline (B167055), a valuable precursor for a variety of heterocyclic compounds.[4] The presence of the ethyl and nitro groups on the benzene (B151609) ring dictates its reactivity, allowing for selective transformations that are fundamental to organic synthesis.[5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a yellow to light brown oily liquid, insoluble in water but soluble in common organic solvents like ethanol, acetone, and ether.[6][7]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 612-22-6 | [8] |
| Appearance | Yellow to light brown oily liquid | [1][6] |
| Density | 1.127 g/mL at 25°C | [1] |
| Melting Point | -13 to -10 °C | [1] |
| Boiling Point | 228-232.5 °C (atmospheric pressure) | [1] |
| 172-174 °C at 18 mmHg | [5][7] | |
| Refractive Index (n20/D) | 1.537 | [1] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, ether | [1][5] |
| Flash Point | 109 °C (closed cup) | [1] |
Synthesis of this compound
The primary industrial method for the synthesis of this compound is the electrophilic nitration of ethylbenzene (B125841). This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."[9] The ethyl group is an ortho, para-directing activator, leading to a mixture of this compound and 4-ethylnitrobenzene (B91404) as the major products.[10]
Experimental Protocol: Nitration of Ethylbenzene
Objective: To synthesize a mixture of this compound and 4-ethylnitrobenzene via the nitration of ethylbenzene.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Maintain the temperature below 20°C.
-
Reaction Setup: In a separate round-bottom flask equipped with a dropping funnel and magnetic stirrer, place the ethylbenzene.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the ethylbenzene with vigorous stirring, maintaining the reaction temperature between 25-30°C using an ice bath.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and stir until all the ice has melted.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any) by rotary evaporation to obtain the crude product mixture of nitroethylbenzene isomers.[9]
Separation of Isomers: The primary challenge following synthesis is the separation of the this compound and 4-ethylnitrobenzene isomers. Fractional distillation is the most common industrial method, exploiting the difference in their boiling points (this compound: ~228°C; 4-ethylnitrobenzene: 246-247°C).[10]
Synthesis of this compound via Nitration.
Key Chemical Transformations of this compound
The most significant transformation of this compound in pharmaceutical synthesis is its reduction to 2-ethylaniline. This reaction opens up a vast array of subsequent synthetic modifications.
Reduction to 2-Ethylaniline
The conversion of the nitro group to a primary amine can be achieved through several methods, with catalytic hydrogenation being one of the most efficient.
| Method | Reagents/Catalyst | Typical Yield | Reaction Conditions | Advantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | >95% | 1-50 atm H₂, room temperature to 100°C, ethanol/ethyl acetate | High yield and purity, clean reaction. |
| Metal-Acid Reduction | Iron (Fe) powder, Acetic or Hydrochloric Acid | 80-90% | Reflux, aqueous ethanol | Economical, environmentally benign. |
| Stannous Chloride | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 85-95% | Reflux, ethanol | Effective for a wide range of nitroarenes. |
Experimental Protocol: Catalytic Hydrogenation of this compound
Objective: To synthesize 2-ethylaniline by the catalytic hydrogenation of this compound.
Materials:
-
This compound (0.5 mol, 75.58 g)
-
10% Palladium on Carbon (Pd/C) catalyst (~1.0 g)
-
Ethanol (500 mL)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Celite or other filter aid
Procedure:
-
Reaction Setup: In the vessel of a hydrogenation apparatus, dissolve 75.58 g of this compound in 500 mL of ethanol.
-
Catalyst Addition: Carefully add ~1.0 g of 10% Pd/C catalyst to the solution.
-
Inerting: Seal the apparatus and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 3-4 atm (45-60 psi). Begin vigorous stirring. The reaction is exothermic, and a drop in pressure will be observed as hydrogen is consumed.
-
Reaction Monitoring: Continue the reaction until hydrogen uptake ceases (typically 2-6 hours).[9]
-
Work-up: Depressurize the vessel and purge with nitrogen gas. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: The filtrate contains the product, 2-ethylaniline. The solvent can be removed by rotary evaporation, and the product can be purified by distillation if necessary.[9]
Workflow for the reduction of this compound.
Applications in Pharmaceutical Synthesis
2-Ethylaniline, derived from this compound, is a precursor to several important heterocyclic scaffolds in medicinal chemistry, notably indoles and quinolines.
Synthesis of Indole (B1671886) Scaffolds
Indole derivatives are prevalent in a wide range of pharmaceuticals. The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine, which can be synthesized from 2-ethylaniline.
Example: Synthesis of 7-Ethyltryptophol, a Key Intermediate for Etodolac
The non-steroidal anti-inflammatory drug (NSAID) Etodolac is synthesized from 7-ethyltryptophol, which in turn is derived from 2-ethylphenylhydrazine.[9]
Experimental Protocol: Synthesis of 2-Ethylphenylhydrazine Hydrochloride from 2-Ethylaniline
Objective: To synthesize 2-ethylphenylhydrazine hydrochloride, a precursor for the Fischer indole synthesis.
Materials:
-
2-Ethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (B76179) (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: Prepare a solution of 2-ethylaniline in a mixture of concentrated HCl and water. Cool to 0-5 °C in an ice bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduction: In a separate vessel, prepare a cooled solution of sodium sulfite in water. Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
-
Hydrolysis: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to complete the formation of the hydrazine.[6]
Synthesis of Quinoline (B57606) Scaffolds
Quinoline and its derivatives are another class of heterocyclic compounds with significant biological activity. They can be synthesized from 2-ethylaniline through reactions like the Skraup or Doebner-von Miller synthesis.
Example: Centhaquine
Centhaquine is a quinoline derivative used for the treatment of hypovolemic shock.[11] While various synthetic routes exist for quinoline derivatives, they often involve the condensation of anilines with α,β-unsaturated carbonyl compounds.
Key pharmaceutical synthesis pathways.
Conclusion
This compound is a fundamentally important chemical intermediate, providing a gateway to a wide range of valuable compounds, particularly in the pharmaceutical industry. Its synthesis via the nitration of ethylbenzene is a well-established process, and its subsequent reduction to 2-ethylaniline unlocks the potential for creating diverse and complex molecular structures. The ability to synthesize key heterocyclic scaffolds such as indoles and quinolines from 2-ethylaniline underscores its significance in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in both research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of API [moleculematters.com]
- 3. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. nbinno.com [nbinno.com]
- 11. Centhaquine - Wikipedia [en.wikipedia.org]
understanding the reactivity of the nitro group on 2-Ethylnitrobenzene
An In-depth Technical Guide to the Reactivity of the Nitro Group on 2-Ethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 612-22-6), also known as o-nitroethylbenzene, is a pivotal aromatic nitro compound that serves as a versatile intermediate in the synthesis of a wide range of value-added chemicals.[1] Its molecular structure, which features both an ethyl and a nitro group in an ortho position on a benzene (B151609) ring, imparts distinct reactivity that makes it a crucial building block for pharmaceuticals, dyes, and agrochemicals.[1][2] The chemical behavior of this compound is largely governed by the electronic and steric interplay between these two functional groups.[3][4] The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1][3] However, the most synthetically significant transformation of this compound is the reduction of its nitro group to form 2-ethylaniline (B167055), a primary amine that is a precursor to numerous complex molecules.[5][6] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of the nitro group on this compound, with a focus on its application in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| CAS Number | 612-22-6 |
| Appearance | Colorless to light yellow or green oily liquid |
| Density | 1.127 g/mL at 25°C[3][7] |
| Melting Point | -13 to -10°C[3][7] |
| Boiling Point | 228°C at 760 mmHg; 172-174°C at 18 mmHg[3][7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and acetone. |
| Refractive Index | n20/D 1.537[3][7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.78 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.38 (t, 1H, Ar-H), 7.31 (d, 1H, Ar-H), 2.80 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃)[5] |
| ¹³C NMR (CDCl₃) | δ 148.9 (Ar-C-NO₂), 138.1 (Ar-C-CH₂CH₃), 132.8 (Ar-CH), 129.2 (Ar-CH), 127.8 (Ar-CH), 124.1 (Ar-CH), 25.4 (-CH₂-), 15.2 (-CH₃)[5] |
| IR (Neat Liquid Film) | 3100-3000 cm⁻¹ (Ar C-H stretch), 2975-2850 cm⁻¹ (Aliphatic C-H stretch), 1525 cm⁻¹ (Asymmetric NO₂ stretch), 1350 cm⁻¹ (Symmetric NO₂ stretch), 1600, 1450 cm⁻¹ (Ar C=C stretch)[5] |
| Mass Spectrometry (EI-MS) | m/z 151 (M⁺), 134, 106, 91, 77[8] |
Synthesis of this compound
The primary industrial and laboratory method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of ethylbenzene (B125841).[3][4] The ethyl group is an ortho, para-director; thus, the nitration of ethylbenzene yields a mixture of this compound and 4-ethylnitrobenzene, which are then separated by fractional distillation.[4]
Experimental Protocol: Nitration of Ethylbenzene
Objective: To synthesize a mixture of ortho- and para-nitroethylbenzene from ethylbenzene.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (69-71%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic process must be done carefully to maintain a low temperature.
-
Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until effervescence ceases.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator to obtain a mixture of nitroethylbenzene isomers.
-
Purification: The isomers can be separated by fractional distillation under reduced pressure.
Reactivity of the Nitro Group
The reactivity of this compound is dominated by the nitro group, which influences the molecule in several ways:
-
Reduction: The most common and synthetically useful reaction is the reduction of the nitro group to a primary amine (aniline).
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.
-
Steric Hindrance: The ortho-ethyl group provides significant steric hindrance, which can impede the approach of reagents to the nitro group and adjacent positions on the ring, thereby influencing reaction rates.[3][4]
Reduction of the Nitro Group to an Amine
The reduction of this compound to 2-ethylaniline is a cornerstone transformation, providing a key building block for many more complex molecules.[5] Several methods are commonly employed, with the choice depending on factors like functional group tolerance, scale, and cost.
Table 3: Comparison of Common Reduction Methods for this compound
| Method | Reagents & Catalyst | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | >95% | High yield and purity, clean reaction, simple workup. | Requires specialized hydrogenation equipment. |
| Metal-Acid Reduction (Béchamp) | Iron (Fe) powder, HCl or Acetic Acid | 80-90% | Economical and environmentally benign. | Requires stoichiometric amounts of metal, workup can be tedious. |
| Stannous Chloride Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 85-95% | Effective for a wide range of nitroarenes. | Generates tin waste, which requires proper disposal. |
Objective: To reduce this compound to 2-ethylaniline using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate (B1210297)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Celite or another filter aid
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate. Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium).
-
Inerting the System: Seal the apparatus and purge the system several times with an inert gas (e.g., nitrogen), followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm or 45-60 psi) and begin vigorous stirring or shaking. The reaction is exothermic, and a drop in pressure will be observed as hydrogen is consumed.
-
Monitoring: Continue the reaction until hydrogen uptake ceases, which typically takes 2-6 hours.
-
Workup: Depressurize the vessel and purge with nitrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Isolation: The filtrate, containing the product 2-ethylaniline, can be concentrated under reduced pressure. Further purification can be achieved by vacuum distillation.[1]
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This allows for nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces a leaving group on the ring. For SₙAr to occur, a good leaving group (like a halide) is typically required on the ring, and the nitro group must be positioned ortho or para to it to stabilize the negatively charged intermediate (Meisenheimer complex).
While this compound itself lacks a leaving group for a direct SₙAr reaction, its derivatives (e.g., 1-chloro-2-ethyl-3-nitrobenzene) would be expected to undergo such reactions. In this context, the ortho-ethyl group would play a significant role. The proximity of the bulky ethyl group to the reaction center would introduce steric hindrance, likely slowing the rate of nucleophilic attack compared to a less hindered analogue like 4-nitro-3-chloroethylbenzene.[3][9]
Application in Drug Development: The Synthesis of Etodolac (B1671708)
A prominent example of the utility of this compound in drug development is its role as a precursor in the synthesis of Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of inflammation and pain caused by conditions like osteoarthritis and rheumatoid arthritis.[10] The synthesis begins with the reduction of this compound to 2-ethylaniline, which is then converted through several steps into the final drug molecule.
Experimental Protocol: Synthesis of 7-Ethyltryptophol from 2-Ethylaniline (Key Intermediate for Etodolac)
This protocol outlines the conversion of 2-ethylaniline to 2-ethylphenylhydrazine, followed by the Fischer indole synthesis to yield 7-ethyltryptophol, a key intermediate in the synthesis of Etodolac.[11][12]
Part A: Synthesis of 2-Ethylphenylhydrazine Hydrochloride
-
Diazotization: 2-Ethylaniline is treated with sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt solution is then reduced, for example, with sodium sulfite (B76179) or stannous chloride, to yield 2-ethylphenylhydrazine, which is typically isolated as its hydrochloride salt.
Part B: Fischer Indole Synthesis of 7-Ethyltryptophol
Objective: To synthesize 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride.
Materials:
-
1-(2-Ethylphenyl)hydrazine hydrochloride
-
Sulfuric Acid (H₂SO₄)
-
N,N-dimethylacetamide (DMAc) and Water (as solvent)
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: To a stirred solution of 1-(2-ethylphenyl)hydrazine hydrochloride and sulfuric acid in a 1:1 mixture of DMAc and water, add 2,3-dihydrofuran dropwise at 80°C.
-
Reaction: Maintain the reaction mixture at 80°C for 2-3 hours after the addition is complete. Monitor the reaction's progress by HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the aqueous mixture with ethyl acetate multiple times.
-
Isolation: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 7-ethyltryptophol.
Conclusion
This compound is a chemical intermediate of significant industrial and academic interest. The reactivity of its nitro group, particularly its facile reduction to an amino group, provides a reliable entry point into a wide range of nitrogen-containing aromatic compounds. While steric hindrance from the ortho-ethyl group can modulate its reactivity in electrophilic and nucleophilic substitution reactions, it does not preclude its utility. The application of this compound as a starting material in the synthesis of the NSAID Etodolac underscores its importance in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging the unique chemical properties of this compound for further innovation in chemical synthesis and drug development.
References
- 1. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | 612-22-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound(612-22-6) 13C NMR [m.chemicalbook.com]
- 7. This compound [chembk.com]
- 8. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Ethylnitrobenzene
This technical guide offers an in-depth overview of the core physical and chemical characteristics of 2-Ethylnitrobenzene (CAS No. 612-22-6). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural attributes, physicochemical data, and key experimental protocols. All quantitative data is summarized in tabular format for efficient comparison, and essential processes are illustrated using Graphviz diagrams to clarify its synthesis and safety considerations.
Appearance and Physical State
This compound, also known as o-nitroethylbenzene, is an aromatic nitro compound.[1][2] At ambient temperature and pressure, it exists as a liquid.[3] Its appearance is consistently described as an oily liquid, with its color ranging from colorless or pale yellow to light brown or orange, depending on its purity.[1][2][3][4][5][6][7][8] The compound is noted to be insoluble in water but demonstrates high solubility in common organic solvents, including ethanol, acetone, and ether.[1][3][4][7][8][9]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2][3] |
| Molecular Weight | 151.16 g/mol | [1][2][3] |
| CAS Number | 612-22-6 | [1] |
| Appearance | Yellow to light brown oily liquid | [1][2][4][7][8] |
| Density | 1.127 g/mL at 25°C | [2][4][7] |
| Melting Point | -13 to -10°C | [2][3][4][7] |
| Boiling Point | 172-174°C at 18 mmHg; 228°C at 760 mmHg | [1][2][3][4] |
| Flash Point | 228°F (109°C) | [4][7] |
| Refractive Index | 1.537 (at 20°C) | [2][4][7] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [1][3][4][7][9] |
Experimental Protocols
A. Synthesis of this compound via Nitration of Ethylbenzene
The primary industrial method for producing this compound is the nitration of ethylbenzene.[2][3][4] This electrophilic aromatic substitution reaction typically yields a mixture of ortho (this compound) and para (4-Ethylnitrobenzene) isomers, which are then separated.[2]
Methodology:
-
Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is prepared in a reaction vessel. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction: Ethylbenzene is added dropwise to the chilled nitrating mixture. The temperature of the reaction is carefully controlled, typically using an ice bath, to prevent over-nitration and side reactions. The nitronium ion attacks the electron-rich benzene (B151609) ring of ethylbenzene.
-
Quenching: After the reaction is complete, the mixture is slowly poured into ice water to quench the reaction and dilute the acids.
-
Separation: The organic layer, containing the mixture of nitroethylbenzene isomers, is separated from the aqueous layer using a separatory funnel.
-
Washing and Drying: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a water wash. It is then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The individual isomers are separated by fractional distillation under reduced pressure.[1] this compound is collected at its specific boiling point (172-174°C at 18 mmHg).[1][2][3][4]
B. General Protocol for Physical Property Determination
-
Melting and Boiling Points: Determined using standard laboratory equipment such as a melting point apparatus or a distillation setup with a thermometer, calibrated under the specified atmospheric or reduced pressure.
-
Density: Measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25°C).
-
Refractive Index: Measured using a refractometer, typically at 20°C, with the value reported for the D-line of the sodium spectrum.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the handling and synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between hazards and precautionary measures.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 612-22-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 612-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 612-22-6 [chemicalbook.com]
- 8. This compound CAS#: 612-22-6 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Core Chemical Transformations of 2-Ethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chemical transformations of 2-Ethylnitrobenzene (o-nitroethylbenzene), a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] The reactivity of this compound is largely governed by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution while making it amenable to nucleophilic attack.[1] However, the most significant and widely utilized transformation is the reduction of the nitro group to form 2-ethylaniline (B167055).[1][4] This conversion is a critical gateway for a multitude of subsequent synthetic modifications, making it a cornerstone reaction for drug development and fine chemical synthesis.[1][2]
Core Transformation: Reduction to 2-Ethylaniline
The conversion of the aromatic nitro group in this compound to a primary amine is a fundamental and pivotal reaction in organic synthesis.[5] The resulting product, 2-ethylaniline, is a crucial building block for numerous complex molecules and industrial applications.[2][5] The choice of reduction methodology is critical and is influenced by factors such as yield, purity requirements, cost, safety, and environmental impact.[4][5]
The primary methods for this reduction include catalytic hydrogenation and metal-mediated reductions.[4] The general transformation is depicted below:
Caption: General pathway for the reduction of this compound.[5]
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method is a key consideration in any synthetic campaign. Catalytic hydrogenation is often favored for its high efficiency and clean reaction profile, while metal-mediated reductions offer cost-effective and robust alternatives.[6][7] A summary of quantitative data for common reduction methods is presented below.
| Method | Reagents & Catalyst/Reducing Agent | Typical Yield | Typical Reaction Time | Typical Reaction Conditions |
| Catalytic Hydrogenation | H₂ gas, 10% Palladium on Carbon (Pd/C) | >95% | 2 - 6 hours | 1-50 atm H₂, Room temperature to 100°C, in Ethanol (B145695) or Methanol.[5][7][8] |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel | High | Variable | 1-5 MPa H₂, 50-150°C, in Ethanol.[8][9] |
| Metal-Mediated Reduction | Iron (Fe) Powder, Acetic Acid or HCl (Béchamp Reduction) | 80 - 90% | 1 - 4 hours | Reflux in Ethanol/Water/Acid mixture.[5][7] |
| Metal-Mediated Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 85 - 95% | 2 - 4 hours | Reflux in Ethanol.[7] |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the most common laboratory-scale reductions of this compound.
This is a highly efficient and clean method, often preferred for its high yield and the simplicity of product isolation.[7][8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd)[8]
-
Hydrogen (H₂) gas source
-
Nitrogen (N₂) gas for purging
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)[1][2]
Procedure:
-
Vessel Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.[1][2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst to the solution.[1][8]
-
Inerting: Seal the apparatus and purge the system several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.[1][8]
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm or 45-60 psi) or attach a hydrogen-filled balloon.[1]
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, and progress can be monitored by the cessation of hydrogen uptake.[1] The reaction is typically complete in 2-6 hours.[1][7]
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.[1][8]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent.[1][7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-ethylaniline. The product is often of high purity but can be further purified by distillation if necessary.[2][7]
This classic method is economical and effective, utilizing iron powder in an acidic medium.[5][7]
Materials:
-
This compound
-
Iron (Fe) powder (<100 mesh)[5]
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid[5][7]
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (B1210297) or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[5]
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend iron powder (3-5 molar equivalents) in a mixture of ethanol and water.[5][7]
-
Activation (if using HCl): Add a small amount of concentrated HCl (approx. 0.1-0.2 eq) and heat the mixture to reflux for 15-30 minutes to activate the iron.[5]
-
Substrate Addition: Dissolve this compound (1.0 eq) in ethanol and add it dropwise to the refluxing iron suspension.[5]
-
Reaction Monitoring: Continue heating at reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium carbonate until the mixture is basic (pH > 8).[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with ethanol or the extraction solvent.[5]
-
Extraction: Combine the filtrate and washes. Remove most of the ethanol under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.[5]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude 2-ethylaniline.[5]
-
Purification: The crude product can be purified by vacuum distillation.[5]
This method is known for its high efficiency in reducing a wide range of nitroarenes.[4]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add stannous chloride dihydrate (3-5 equivalents).[7]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 2 M NaOH solution to neutralize the acid and precipitate tin salts.[7] The mixture should be strongly basic.
-
Extraction: Extract the product from the mixture with ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure to obtain the crude 2-ethylaniline.
-
Purification: The product can be purified by vacuum distillation if necessary.[7]
Visualized Experimental Workflow
The following diagram illustrates a typical logical workflow for the synthesis and purification of 2-ethylaniline from this compound, applicable to most reduction methods.
References
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Ethylnitrobenzene to 2-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-ethylnitrobenzene to 2-ethylaniline (B167055). This chemical transformation is a critical step in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] The protocols outlined herein focus on two of the most common and effective heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney Nickel.
The reduction of the nitro group in this compound to a primary amine is a fundamental transformation in organic synthesis.[3] Catalytic hydrogenation is often the preferred method due to its high efficiency, clean reaction profile, and relatively simple work-up procedures.[3][4] The choice of catalyst and reaction conditions can be tailored to meet specific laboratory needs, including scale, available equipment, and desired purity of the final product.[3]
Data Presentation: Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for the successful synthesis of 2-ethylaniline. The following table summarizes quantitative data for common catalytic systems used in the hydrogenation of this compound, allowing for an easy comparison of their performance.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to 2-Ethylaniline (%) | Typical Yield (%) |
| Pd/C | Carbon | 40 - 100 | 0.1 - 4.0 | 1 - 5 | >99 | >98 | ~97[5] |
| Pt/C | Carbon | 25 - 100 | 0.1 - 4.0 | 1 - 6 | >99 | High | High[5] |
| Raney® Ni | - | 20 - 140 | Ambient - 2.0 | 2 - 3 | >95 | >99 | High[5] |
| Ni/SiO₂ | Silica Gel | 90 | 1.0 | 5.5 | 100 | 99 | High[6] |
Note: The data presented are based on general literature and specific studies. Actual results may vary depending on the specific experimental setup, purity of reagents, and scale of the reaction.
Experimental Protocols
The following are detailed laboratory-scale protocols for the catalytic hydrogenation of this compound using Palladium on Carbon (Pd/C) and Raney Nickel.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and often preferred for its mild reaction conditions and the high purity of the resulting product.[3][7]
Materials:
-
This compound
-
Ethanol (B145695) or Methanol (solvent)[1][8]
-
Hydrogen gas (H₂)[1]
-
Nitrogen or Argon gas (inert gas)[1]
-
Filter aid (e.g., Celite®)[3]
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker, or a round-bottom flask with a hydrogen balloon)[1][5]
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
Reactor Setup: In a clean, dry hydrogenation vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[1][7] The typical concentration ranges from 0.1 to 1.0 M.[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst. The catalyst loading typically ranges from 1-5 mol% of palladium relative to the substrate.[1][3]
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) 3-5 times to remove any residual oxygen.[1][3]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen. Pressurize the vessel to the desired pressure (e.g., 1-5 bar) or use a hydrogen-filled balloon for atmospheric pressure reactions.[1][3]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or by observing hydrogen uptake.[1][5] The reaction is typically complete within 2-6 hours.[3]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.[1]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.[1][3]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-ethylaniline.[1]
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography.[1][2]
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
Raney Nickel is a cost-effective alternative to noble metal catalysts, though it may require more stringent reaction conditions.[1] Caution: Raney® Nickel is pyrophoric and may ignite if exposed to air when dry. Handle with care.[5]
Materials:
-
This compound
-
Raney® Nickel (activated slurry)[8]
-
Ethanol (solvent)[8]
-
Hydrogen gas (H₂)[8]
-
Nitrogen or Argon gas (inert gas)[8]
Equipment:
-
High-pressure autoclave or a suitable hydrogenation reactor[1]
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add the activated Raney Nickel slurry. The catalyst loading is typically 5-10 wt% relative to the substrate.[1]
-
Reactant and Solvent Addition: Add this compound and the solvent (e.g., ethanol).[1]
-
Inerting the System: Seal the autoclave and purge several times with an inert gas to remove oxygen.[1]
-
Hydrogenation: Introduce hydrogen gas and pressurize the autoclave to the desired pressure (e.g., 1-5 MPa).[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction by observing the pressure drop in the autoclave, which indicates hydrogen consumption.[1]
-
Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.[5]
-
Catalyst Removal: Carefully filter the reaction mixture to remove the Raney Nickel. The catalyst should be kept wet and handled under an inert atmosphere to prevent ignition.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-ethylaniline.[5]
-
Purification (Optional): Further purification can be achieved by vacuum distillation.[2]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of this compound.
Caption: Workflow for the catalytic hydrogenation of this compound.
Chemical Transformation
The diagram below outlines the chemical transformation from this compound to 2-ethylaniline via catalytic hydrogenation.
References
Application Notes and Protocols for the Béchamp Reduction of 2-Ethylnitrobenzene
Abstract
This document provides a detailed experimental protocol for the Béchamp reduction of 2-ethylnitrobenzene to synthesize 2-ethylaniline (B167055), a key intermediate in the pharmaceutical and dye industries.[1] The Béchamp reduction, a classic method for converting aromatic nitro compounds to their corresponding anilines, utilizes iron metal in an acidic medium.[2][3][4] This method is noted for its cost-effectiveness, use of readily available reagents, and tolerance for a variety of functional groups.[1][5] This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams illustrating the experimental workflow and reaction pathway.
Introduction
The conversion of aromatic nitro compounds into anilines is a fundamental transformation in organic synthesis. 2-Ethylaniline, the product of the reduction of this compound, is a valuable building block in numerous industrial applications.[1][6] The Béchamp reduction, first described by Antoine Béchamp in 1854, offers a robust and economical method for this transformation.[2][4][5][7] The reaction typically involves treating the nitroaromatic compound with iron filings in the presence of a mineral acid, such as hydrochloric acid.[3][7] While other methods like catalytic hydrogenation often provide higher yields and cleaner reactions, the Béchamp reduction remains a viable option, particularly when cost and functional group tolerance are primary considerations.[1][2] A significant drawback of this method is the generation of large quantities of iron oxide sludge, which can complicate product isolation and waste disposal.[1]
Comparison of Reduction Methods
The selection of a reduction method for this compound depends on factors such as required yield, purity, cost, safety, and environmental impact. The following table summarizes the key aspects of common methods.
| Method | Reagents & Catalyst | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Béchamp Reduction | Iron powder, HCl or Acetic Acid in water/ethanol (B145695) | 85-95% | Reflux temperature | Inexpensive and readily available reagents.[1][5] Tolerant of many functional groups. | Generates large amounts of iron oxide sludge.[1] |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or other metal catalysts | >95% | 1-50 atm H₂, room temperature to 100°C | High yield and purity, clean reaction with water as the only byproduct.[1] | Requires specialized high-pressure equipment. The catalyst can be expensive and is a fire hazard.[1] |
| Tin (II) Chloride Reduction | SnCl₂, HCl | High | Typically room temperature to reflux | Effective for a wide range of nitroarenes. | Stoichiometric amounts of tin salts are produced as waste. |
Experimental Protocol: Béchamp Reduction of this compound
This protocol details the procedure for the synthesis of 2-ethylaniline from this compound using iron and hydrochloric acid.
3.1 Materials and Equipment
-
This compound
-
Iron powder (fine filings)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Ethyl acetate (B1210297) or Dichloromethane
-
Saturated sodium carbonate or dilute sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
pH paper
3.2 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add iron powder (3 molar equivalents relative to this compound) and a 1:1 mixture of ethanol and water.[1]
-
Iron Activation: To the stirred suspension, add a small amount of concentrated hydrochloric acid (approximately 0.1-0.2 molar equivalents). Heat the mixture to reflux for 15-30 minutes to activate the iron surface.[1]
-
Substrate Addition: Dissolve this compound (1 molar equivalent) in a minimal amount of ethanol. Add this solution dropwise to the refluxing iron suspension via the dropping funnel over 30-60 minutes. The reaction is exothermic, and a controlled addition rate is necessary.[1]
-
Reaction Monitoring: Continue heating at reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot. The reaction is typically complete within 2-4 hours.[1]
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the mixture is basic (pH > 8). Be cautious as this may cause foaming.[1][3]
-
Work-up - Filtration: Filter the basic mixture through a pad of celite to remove the iron oxide sludge. Wash the filter cake thoroughly with ethanol or the extraction solvent (e.g., ethyl acetate) to ensure complete recovery of the product.[1]
-
Work-up - Extraction: Combine the filtrate and the washings. If a significant amount of ethanol was used, it should be partially removed using a rotary evaporator. Transfer the remaining aqueous solution to a separatory funnel and extract the product multiple times with ethyl acetate or dichloromethane.[1][3]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2-ethylaniline.[1][3]
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 2-ethylaniline.[1]
Visual Diagrams
4.1 Experimental Workflow
References
Application Notes: 2-Ethylnitrobenzene as an Intermediate for Azo Dye Synthesis
Introduction
2-Ethylnitrobenzene is a valuable aromatic nitro compound that serves as a versatile precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] In the field of dye chemistry, its primary utility lies in its role as a starting material for 2-ethylaniline (B167055), a key intermediate in the production of a wide array of azo dyes.[1][3] The synthesis pathway involves the reduction of the nitro group of this compound to an amine, yielding 2-ethylaniline.[4][5] This primary aromatic amine is then converted into a diazonium salt, which subsequently reacts with an electron-rich coupling component to form the final azo dye.[1][6] The presence of the ortho-ethyl group can influence the final dye's solubility, color, and binding properties, making this compound a useful building block for creating dyes with specific characteristics.[1]
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[7][8] The extensive conjugation within these molecules is responsible for their vibrant colors, leading to their widespread use in the textile, printing, and pigment industries.[7] The synthesis is a well-established two-step process: diazotization followed by an azo coupling reaction.[6]
Experimental Protocols
The overall synthesis of azo dyes from this compound is a multi-step process. First, the nitro group is reduced to a primary amine. Then, this amine undergoes diazotization and is subsequently coupled with a suitable aromatic compound to produce the final dye.
Protocol 1: Reduction of this compound to 2-Ethylaniline
This protocol details the reduction of the nitro group using stannous chloride (Tin(II) chloride), a common and effective method for this transformation.[2][4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.[4]
-
Carefully add concentrated HCl to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.[4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a 2 M NaOH solution until the pH is strongly basic (pH > 10) and tin salts precipitate.[2][4]
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-ethylaniline.[4]
-
The product can be further purified by vacuum distillation.[5]
Protocol 2: Synthesis of an Azo Dye from 2-Ethylaniline and 2-Naphthol (B1666908)
This protocol describes the conversion of 2-ethylaniline into a diazonium salt, followed by its coupling with 2-naphthol to form a brightly colored azo dye.
Part A: Diazotization of 2-Ethylaniline
Materials:
-
2-Ethylaniline (product from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Distilled water
-
Beakers, ice bath, stirring rod
Procedure:
-
Dissolve 2-ethylaniline (1.0 equivalent) in a mixture of concentrated HCl and water.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.[7] This low temperature is crucial to maintain the stability of the reactive diazonium salt.[7]
-
In a separate beaker, prepare a cold aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents).
-
Slowly add the sodium nitrite solution dropwise to the cold 2-ethylaniline solution, ensuring the temperature remains between 0-5 °C.[6]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization reaction is complete.[7] The resulting cold solution contains the 2-ethylbenzenediazonium chloride intermediate and should be used immediately in the next step.[9]
Part B: Azo Coupling Reaction
Materials:
-
2-Ethylbenzenediazonium chloride solution (from Protocol 2A)
-
2-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH) solution
-
Ice, distilled water
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a separate beaker, dissolve the coupling component, 2-naphthol (1.0 equivalent), in an aqueous solution of sodium hydroxide.[7]
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2A) to the cold 2-naphthol solution.[7]
-
A colored precipitate of the azo dye should form immediately. The specific color depends on the structure of the coupling component.[7]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[7]
-
Wash the solid product with plenty of cold water to remove any unreacted starting materials and salts.[7]
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Quantitative data from the synthesis process is crucial for assessing the efficiency and purity of the products.
Table 1: Comparison of Reduction Methods for this compound to 2-Ethylaniline. This table summarizes typical quantitative data for common reduction protocols. Yields and reaction times may vary based on scale and experimental setup.
| Protocol | Reducing Agent/Catalyst | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C)[5] | 2 - 6 hours[3][4] | >95%[4][5] | High yield and purity, clean reaction.[5] | Requires specialized hydrogenation equipment.[5] |
| Tin(II) Chloride Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O)[4] | 2 - 4 hours[4] | 85 - 95%[4] | Effective and reliable laboratory method. | Generates tin-based waste products. |
| Iron Reduction (Béchamp) | Iron (Fe) Powder, Acetic Acid[4][5] | 1 - 3 hours[4] | 80 - 90%[4] | Economical and environmentally benign.[4] | Can be exothermic and require careful control.[5] |
Table 2: Expected Characterization Data for a Representative Azo Dye (e.g., 1-(2-ethylphenylazo)-2-naphthol). This table illustrates the type of data expected from the characterization of the final azo dye product.
| Property | Expected Result | Method of Analysis |
| Appearance | Colored solid (e.g., Red, Orange) | Visual Inspection |
| Yield (%) | 70-90% (typical) | Gravimetric Analysis |
| Melting Point (°C) | Specific range for the pure compound | Melting Point Apparatus |
| λmax (nm) | Value in the visible region (400-700 nm) | UV-Visible Spectroscopy |
| Key IR Peaks (cm⁻¹) | ~3400 (O-H), ~3050 (Aromatic C-H), ~1500 (N=N), ~1600 (C=C) | FT-IR Spectroscopy |
Visualizations
Diagrams illustrating the synthesis pathway and experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Azo dye - Wikipedia [en.wikipedia.org]
- 9. pharmdguru.com [pharmdguru.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Precursors from 2-Ethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical precursors starting from 2-Ethylnitrobenzene. The protocols focus on the reduction of this compound to 2-Ethylaniline and its subsequent conversion into N-(2-ethylphenyl)acetamide and the non-steroidal anti-inflammatory drug (NSAID), Etodolac (B1671708).
Synthesis of 2-Ethylaniline from this compound
2-Ethylaniline is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its synthesis is primarily achieved through the reduction of this compound. Several effective methods for this reduction are available, including catalytic hydrogenation and chemical reduction using metals in acidic media.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for different methods used in the reduction of this compound to 2-Ethylaniline.
| Method | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to 2-Ethylaniline (%) | Typical Yield (%) |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methanol/Ethanol (B145695) | 40 - 100 | 0.1 - 4.0 | 1 - 5 | >99 | >98 | ~97 |
| Catalytic Hydrogenation | Raney® Nickel | Ethanol | 20 - 140 | Ambient - 2.0 | 2 - 3 | >95 | >99 | High |
| Chemical Reduction | Iron (Fe) / HCl | Ethanol/Water | Reflux | Atmospheric | 1 - 3 | High | High | 80 - 90 |
| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Ethanol/HCl | Reflux | Atmospheric | 1 - 3 | High | High | 85 - 95 |
Experimental Protocols
This method is highly efficient and provides a clean product with a straightforward work-up.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the vessel and purge the system with nitrogen gas to remove air.
-
Introduce hydrogen gas and pressurize the vessel to the desired pressure (e.g., 3-4 atm).
-
Stir the mixture vigorously at room temperature. The reaction is exothermic, and hydrogen uptake will be observed.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-Ethylaniline. The product can be purified by vacuum distillation if necessary.
This is a classical and cost-effective method for the reduction of nitroarenes.[1]
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (B1210297)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, create a suspension of iron powder (3.0 eq) in a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of concentrated HCl and heat the mixture to reflux for 15-30 minutes to activate the iron.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC until completion (typically 1-3 hours).
-
Cool the reaction mixture and filter it hot through Celite® to remove iron salts, washing the filter cake with ethanol.
-
Neutralize the filtrate with a saturated Na₂CO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Ethylaniline.
Workflow Diagram
Caption: Synthetic pathway for 2-Ethylaniline.
Synthesis of N-(2-ethylphenyl)acetamide
N-(2-ethylphenyl)acetamide is a useful intermediate in organic synthesis. It can be readily prepared by the acetylation of 2-Ethylaniline.
Experimental Protocol
Materials:
-
2-Ethylaniline
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add 2-Ethylaniline (1.0 eq), glacial acetic acid, and a small amount of zinc dust.
-
Add acetic anhydride (1.1 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture gently under reflux for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water with stirring.
-
The solid N-(2-ethylphenyl)acetamide will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol/water to afford pure N-(2-ethylphenyl)acetamide.
Workflow Diagram
Caption: Workflow for N-(2-ethylphenyl)acetamide synthesis.
Synthesis of Etodolac from 2-Ethylaniline
Etodolac is a non-steroidal anti-inflammatory drug (NSAID). Its synthesis from 2-Ethylaniline involves a multi-step process, including the formation of an indole (B1671886) core via the Fischer indole synthesis.[1]
Signaling Pathway: Synthesis of Etodolac
Caption: Synthetic pathway of Etodolac from 2-Ethylaniline.
Experimental Protocols
-
Diazotization: Dissolve 2-Ethylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: In a separate vessel, prepare a solution of sodium sulfite (B76179) (Na₂SO₃) (2.5-3.0 eq) in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C, to yield 2-ethylphenylhydrazine. The hydrochloride salt can be precipitated by the addition of concentrated HCl.
This protocol describes an improved method for the synthesis of 7-ethyltryptophol, a key intermediate for Etodolac.[1]
Materials:
-
2-Ethylphenylhydrazine hydrochloride
-
2,3-Dihydrofuran
-
Sulfuric Acid (H₂SO₄)
-
N,N-dimethylacetamide (DMAc)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred solution of 2-ethylphenylhydrazine hydrochloride (1.0 eq) and H₂SO₄ in a 1:1 mixture of DMAc and water, add 2,3-dihydrofuran (1.0 eq) dropwise at 80°C.
-
Maintain the reaction mixture at 80°C for 2-3 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the mixture to room temperature and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 7-ethyltryptophol (Typical yield: ~69%).[1]
This final step involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate followed by hydrolysis.[1]
Materials:
-
7-Ethyltryptophol
-
Methyl 3-oxopentanoate
-
Acid catalyst (e.g., HCl or H₂SO₄)
-
Methanol
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Esterification: Dissolve 7-ethyltryptophol (1.0 eq) and methyl 3-oxopentanoate (1.05 eq) in a suitable solvent like methanol. Add a catalytic amount of a strong acid. Stir the reaction at 0°C for approximately 1.5 hours to form the etodolac methyl ester.[1]
-
Hydrolysis: Add a solution of NaOH to the reaction mixture and heat to reflux for about 2.5 hours to hydrolyze the ester.[1]
-
After cooling, acidify the reaction mixture to precipitate the crude Etodolac.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Etodolac. The overall yield for the final two steps is reported to be around 60-65%.[1]
References
Application Notes and Protocols: 2-Ethylnitrobenzene in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylnitrobenzene (CAS No. 612-22-6), also known as o-nitroethylbenzene, is a versatile aromatic nitro compound that serves as a critical intermediate in the synthesis of a wide array of value-added chemicals, including agrochemicals, pharmaceuticals, and dyes.[1][2][3][4] In agrochemical research, its primary role is not as a biologically active agent itself, but as a foundational building block. The most significant chemical transformation it undergoes is the reduction of its nitro group to form 2-ethylaniline (B167055).[1][5]
This 2-ethylaniline moiety can then be incorporated into more complex molecules to develop novel pesticides, including herbicides, fungicides, and insecticides.[1][6] The presence of the ethyl group can influence the final product's physicochemical properties, such as enhancing its solubility in organic media or modifying its interaction with biological targets.[1] These notes provide an overview of this compound's properties and detailed protocols for its synthesis and key transformations relevant to agrochemical discovery.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its safe handling and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Yellow to light brown oily liquid | [1][7][8] |
| Density | 1.127 g/mL at 25°C | [1][7] |
| Melting Point | -13 to -10 °C | [1][7] |
| Boiling Point | 228-232.5 °C (atmospheric pressure) 172-174 °C at 18 mmHg | [1][7] |
| Refractive Index (n20/D) | 1.537 | [1][7] |
| Flash Point | 109 °C (closed cup) | [1] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, ether, and other organic solvents. | [1][7][9] |
Core Synthetic Pathway in Agrochemical Research
The primary utility of this compound in agrochemical research is its role as a precursor to 2-ethylaniline, which is a versatile intermediate for building a diverse range of potential agrochemical candidates. The general workflow involves the nitration of ethylbenzene (B125841) to produce this compound, followed by its reduction.
Experimental Protocols
Safety Precaution: The following protocols involve highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of this compound via Mixed-Acid Nitration
This protocol describes the synthesis of this compound from ethylbenzene, which yields a mixture of ortho and para isomers that must be separated.[10][11][12]
-
Materials:
-
Ethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Fractional distillation apparatus
-
-
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask cooled to 0-5 °C in an ice bath, slowly add 30 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C throughout the addition.[10]
-
Nitration Reaction: In a separate flask, cool 40 mL (0.34 mol) of ethylbenzene to 0-5 °C.[10] Slowly add the prepared nitrating mixture dropwise to the stirred ethylbenzene over 1-2 hours. Critically, ensure the reaction temperature does not exceed 10 °C.[10][12]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 10 °C for one hour, then allow it to stir at room temperature for an additional 1-2 hours.[10][12]
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with stirring.[1]
-
Separation and Neutralization: Transfer the entire mixture to a separatory funnel. Separate the organic layer (a mixture of nitroethylbenzene isomers).[1] Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution to neutralize residual acid, and finally with 100 mL of water or brine.[1][10]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Purification: Separate the this compound from the 4-ethylnitrobenzene (B91404) co-product via fractional distillation under reduced pressure.[2][10]
-
Protocol 2: Reduction of this compound to 2-Ethylaniline
This protocol details the catalytic hydrogenation of this compound to produce the key intermediate, 2-ethylaniline.[1][5]
-
Materials:
-
This compound (0.5 mol, 75.58 g)
-
10% Palladium on Carbon (Pd/C) catalyst (~1.0 g)
-
Ethanol (500 mL)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Celite or other filter aid
-
-
Procedure:
-
Setup: In the vessel of a hydrogenation apparatus, dissolve 75.58 g of this compound in 500 mL of ethanol.
-
Catalyst Addition: Carefully add ~1.0 g of 10% Pd/C catalyst to the solution.
-
System Purge: Seal the apparatus and purge the system several times with an inert gas like nitrogen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 3-4 atm (45-60 psi) and begin vigorous stirring.[1] The reaction is exothermic; a slight temperature increase and a drop in pressure will be observed as hydrogen is consumed.
-
Reaction Monitoring: Continue the reaction until hydrogen uptake ceases, which typically takes 2-6 hours.[1]
-
Catalyst Removal: Depressurize the vessel and purge again with nitrogen gas. Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with a small amount of fresh ethanol.[1]
-
Product Isolation: The filtrate contains the product, 2-ethylaniline. The solvent can be removed by rotary evaporation. The resulting amine can be purified by distillation if necessary.[1]
-
Logical Workflow for Agrochemical Discovery
For drug development and agrochemical professionals, 2-ethylaniline derived from this compound is a starting point for creating novel active ingredients. The logical workflow for such an investigation is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 612-22-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Ethylaniline from 2-Ethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 2-ethylnitrobenzene to 2-ethylaniline. This transformation is a fundamental process in organic synthesis, yielding a key intermediate for the production of various pharmaceuticals, dyes, and agrochemicals.[1][2][3] This guide outlines three common and effective reduction methods: catalytic hydrogenation, reduction with iron in an acidic medium, and reduction using stannous chloride. A comparison of these methods is presented to aid researchers in selecting the most suitable protocol for their specific laboratory needs, considering factors such as yield, purity, cost, and safety.
Introduction
The conversion of an aromatic nitro group to a primary amine is a pivotal reaction in the synthesis of aniline (B41778) derivatives. 2-Ethylaniline, the product from the reduction of this compound, is a valuable building block in numerous industrial applications.[2] The choice of reduction methodology is critical and is influenced by the substrate's tolerance to different functional groups, the desired scale of the reaction, and the available laboratory equipment.[1] This document details three reliable methods for this conversion, providing comprehensive protocols for each.
Comparison of Reduction Methods
The selection of an appropriate method for the reduction of this compound is crucial for achieving optimal results. The following table summarizes the key quantitative and qualitative aspects of the most common methods.
| Method | Reagents & Catalyst | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or other metal catalysts.[2] | >95%[1] | Typically 1-50 atm H₂, room temperature to 100°C, in solvents like ethanol (B145695) or ethyl acetate (B1210297).[2] | High yield and purity, clean reaction with minimal by-products, easy product isolation.[2] | Requires specialized hydrogenation equipment, potential for catalyst poisoning, flammability of hydrogen gas. |
| Béchamp Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) or Acetic Acid (AcOH).[1][2] | 80-90%[1] | Reflux in a mixture of ethanol, water, and acid.[1] | Cost-effective, uses readily available reagents, environmentally benign.[1] | Can be lengthy, requires filtration to remove large amounts of iron sludge, may not be suitable for sensitive substrates. |
| Stannous Chloride Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O), Hydrochloric Acid (HCl).[1] | 85-95%[1] | Typically reflux in ethanol.[1] | High efficiency for a wide range of nitroarenes, proceeds under relatively mild conditions.[4] | Generates tin-containing waste which can be problematic for disposal, work-up can be complicated by the precipitation of tin salts.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often favored for its high efficiency and clean reaction profile.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source (e.g., hydrogen-filled balloon or Parr hydrogenator)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in ethanol or ethyl acetate (10-15 mL per gram of substrate).[1]
-
Under an inert atmosphere, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).[1][3]
-
Seal the vessel and purge the system several times with an inert gas, followed by purging with hydrogen gas.[6] If using a balloon, evacuate the flask and refill with hydrogen 3-5 times.[1]
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with the inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6] Wash the filter pad with a small amount of the reaction solvent.[6]
-
The filtrate contains the 2-ethylaniline. The solvent can be removed by rotary evaporation, and the resulting amine can be purified by distillation if necessary.[6]
Protocol 2: Béchamp Reduction using Iron and Acid
This is a classic and cost-effective method for the reduction of nitroarenes.[2]
Materials:
-
This compound
-
Iron (Fe) powder (<100 mesh)
-
Glacial Acetic Acid or Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH) solution
-
Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equivalent) and iron powder (typically 3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 5:2:1).[1]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed, which is typically within 1-3 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is greater than 8.[2]
-
Filter the mixture through a pad of Celite to remove the iron oxides and wash the filter cake with ethanol or ethyl acetate.[1][2]
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
After filtration, remove the solvent under reduced pressure to obtain the crude 2-ethylaniline, which can be purified by vacuum distillation.[1][2]
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
This method is known for its high efficiency in reducing a wide range of nitroarenes.[4]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (typically 3-5 equivalents).[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.[1]
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a 2 M NaOH solution to neutralize the acid and precipitate tin salts.[1] The organic layer is then separated, washed, dried, and concentrated to yield 2-ethylaniline.[4]
-
Concentrate the filtrate under reduced pressure to afford 2-ethylaniline. Further purification can be achieved by vacuum distillation.[1]
Visualizations
Chemical Transformation Pathway
Caption: General reaction scheme for the synthesis of 2-ethylaniline.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 2-ethylaniline.
References
Application Note: Protocol for Monitoring 2-Ethylnitrobenzene Reduction by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for monitoring the chemical reduction of 2-ethylnitrobenzene to 2-ethylaniline (B167055) using thin-layer chromatography (TLC). This technique offers a rapid, simple, and cost-effective method for qualitatively tracking the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding valuable amine intermediates used in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The conversion of this compound to 2-ethylaniline is a key step in various synthetic pathways.[1] Efficiently monitoring this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with high purity.[1][3]
Thin-layer chromatography (TLC) is an ideal technique for this purpose, allowing for the rapid separation of the starting material and product based on their polarity differences.[4][5] this compound, the reactant, is less polar than the resulting product, 2-ethylaniline. This difference in polarity allows for their separation on a polar stationary phase like silica (B1680970) gel, where the less polar this compound will travel further up the plate (higher Retention Factor, Rf) than the more polar 2-ethylaniline.[4]
This protocol outlines the necessary steps for preparing samples, developing the TLC plate, visualizing the separated compounds, and interpreting the results.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (or equivalent).[6]
-
Reactants and Products: this compound (starting material), 2-Ethylaniline (product standard), and the reaction mixture.
-
Solvents:
-
Eluent (Mobile Phase): A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., a starting ratio of 20:80 v/v). The polarity can be adjusted as needed.[7]
-
Sample Dilution Solvent: A volatile solvent such as ethyl acetate or dichloromethane.[4][6]
-
-
Apparatus:
-
Visualization Reagents:
-
Potassium permanganate (B83412) (KMnO₄) stain: A general-purpose oxidizing stain.[11]
-
Alternative Stains for Nitro/Amine Compounds:
-
p-Anisaldehyde or vanillin (B372448) stains for visualizing amines and other functional groups.[9]
-
Stains involving reduction (e.g., with SnCl₂) followed by diazotization and coupling for specific visualization of the nitro compound.[10]
-
-
Preparation
-
TLC Chamber Preparation:
-
Pour the chosen eluent (e.g., 20:80 ethyl acetate/hexane) into the TLC chamber to a depth of about 0.5 cm.[8]
-
To ensure the chamber atmosphere is saturated with solvent vapor, you can line the inside of the chamber with a piece of filter paper, allowing it to become soaked with the eluent.[8]
-
Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[5][6] Be careful not to scratch the silica surface.
-
Mark three small, evenly spaced points on the baseline for spotting the samples. Label them (e.g., 'S' for starting material, 'C' for co-spot, and 'R' for reaction mixture).[12]
-
-
Sample Preparation:
-
Starting Material (S): Prepare a dilute solution (approx. 1%) of this compound in the sample dilution solvent.[4]
-
Reaction Mixture (R): At various time points during the reaction (e.g., T=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with the sample dilution solvent.[1]
-
Product Standard (Optional but Recommended): Prepare a dilute solution of 2-ethylaniline to use as a reference.
-
TLC Procedure (Spotting and Development)
-
Spotting:
-
Using a capillary tube, spot a small amount of the diluted starting material onto the 'S' mark on the baseline. The spot should be as small as possible (1-2 mm in diameter).[12]
-
Spot the diluted reaction mixture onto the 'R' mark.
-
On the 'C' (co-spot) mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[12]
-
Ensure the solvent from each spot has fully evaporated before proceeding.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline with the spots is above the level of the eluent.[8]
-
Replace the lid and allow the eluent to travel up the plate by capillary action. Do not disturb the chamber during development.[8]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[12]
-
Immediately mark the position of the solvent front with a pencil.[8]
-
Allow the plate to dry completely in a fume hood.[10]
-
Visualization and Interpretation
-
UV Visualization:
-
Chemical Staining (if necessary):
-
If the spots are faint or for confirmation, use a chemical stain. A potassium permanganate stain is a good general choice.
-
Procedure for KMnO₄ Stain: Briefly dip the plate into the stain solution or spray it evenly. Gently heat the plate with a heat gun until colored spots appear against a pink/purple background. Oxidizable compounds, like the aniline (B41778) product, will typically show up as yellow or brown spots.[13]
-
Record the appearance of the spots immediately, as colors may fade.[10]
-
-
Interpretation:
-
Starting Material (S) Lane: A single spot corresponding to this compound.
-
Reaction (R) Lane:
-
At the beginning of the reaction, you will see a prominent spot corresponding to the starting material.
-
As the reaction progresses, a new, lower Rf spot corresponding to the more polar 2-ethylaniline will appear and intensify.
-
Simultaneously, the spot for this compound will diminish.
-
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.
-
Calculate Rf Values: The Retention Factor (Rf) is a key parameter calculated as:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The Rf value of 2-ethylaniline will be lower than that of this compound.
-
-
Data Presentation
The progress of the reaction can be summarized by recording the Rf values of the reactant and product. The optimal eluent system should provide good separation between the two spots, ideally with Rf values between 0.2 and 0.8.
| Compound | Function | Expected Rf Value (20:80 Ethyl Acetate/Hexane) | Visualization Method | Appearance |
| This compound | Starting Material | ~0.6 - 0.7 | UV (254 nm) | Dark spot |
| 2-Ethylaniline | Product | ~0.3 - 0.4 | UV (254 nm), KMnO₄ | Dark spot (UV), Yellow/Brown spot (KMnO₄) |
Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.[7]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for monitoring the reduction of this compound by TLC.
Reaction and TLC Profile Diagram
Caption: The reduction of this compound to the more polar 2-ethylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 6. organomation.com [organomation.com]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. How To [chem.rochester.edu]
- 13. TLC stains [reachdevices.com]
Application Notes and Protocols for the Microchannel Reactor Synthesis of 2-Ethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Ethylnitrobenzene utilizing microchannel reactor technology. This continuous-flow method offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to potentially higher yields and selectivity.
Introduction
The nitration of ethylbenzene (B125841) is a fundamental electrophilic aromatic substitution reaction that yields a mixture of ortho-, meta-, and para-isomers of ethylnitrobenzene. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Traditional batch nitration using mixed acids (a combination of concentrated nitric and sulfuric acids) is often challenged by poor heat management, potential for runaway reactions, and difficulties in controlling selectivity.
Microchannel reactor technology provides a robust solution to these challenges. The high surface-area-to-volume ratio in microreactors allows for precise temperature control of the highly exothermic nitration reaction. Furthermore, the rapid mixing of reactants ensures a uniform reaction environment, which can lead to improved selectivity and consistent product quality. This application note details the experimental setup and a general protocol for the continuous synthesis of this compound in a microchannel reactor system.
Reaction Mechanism and Signaling Pathway
The nitration of ethylbenzene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of ethylbenzene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, typically water, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the nitroethylbenzene product.
The ethyl group is an ortho-, para-directing group, meaning that the nitro group is predominantly added to the positions adjacent (ortho) and opposite (para) to the ethyl group.
Experimental Workflow
The continuous synthesis of this compound in a microchannel reactor involves several key stages, from reactant preparation to product purification. A generalized workflow is depicted below.
Application Notes and Protocols for the Reduction of 2-Ethylnitrobenzene using Iron Nanoparticles in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical, dye, and polymer industries. 2-Ethylaniline (B167055), derived from the reduction of 2-ethylnitrobenzene, is a valuable building block in the synthesis of various specialty chemicals. Traditional reduction methods often employ harsh reagents or require high pressures and temperatures. The use of zero-valent iron nanoparticles (nZVI) in water offers a green, efficient, and highly selective alternative for the reduction of nitroarenes.[1][2] This method proceeds at room temperature and demonstrates excellent functional group tolerance, making it an attractive option for complex molecule synthesis.[1][2]
This document provides detailed protocols for the synthesis of iron nanoparticles and their application in the reduction of this compound to 2-ethylaniline in an aqueous medium.
Data Presentation
While specific quantitative data for the reduction of this compound using iron nanoparticles is not extensively reported, the following table summarizes the typical performance of this method with various other substituted nitroarenes, which is expected to be comparable.
| Substrate | Product | Reaction Time (min) | Yield (%) | Reference |
| Nitrobenzene | Aniline | 15 | 94 | [2] |
| 4-Chloronitrobenzene | 4-Chloroaniline | 20 | 96 | [2] |
| 4-Methylnitrobenzene | 4-Methylaniline | 25 | 92 | [2] |
| 3-Nitrotoluene | 3-Methylaniline | 30 | 90 | [2] |
| 4-Nitroacetophenone | 4-Aminoacetophenone | 45 | 89 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Zero-Valent Iron Nanoparticles (nZVI)
This protocol describes the synthesis of iron nanoparticles via the reduction of an iron salt with sodium borohydride (B1222165) in an aqueous medium.
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water (degassed)
-
Ethanol
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Prepare a 0.05 M solution of ferrous sulfate heptahydrate in deionized water that has been previously degassed by bubbling with nitrogen for at least 30 minutes.
-
Transfer the ferrous sulfate solution to a round-bottom flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere.
-
In a separate flask, prepare a 0.2 M solution of sodium borohydride in deionized water.
-
Add the sodium borohydride solution dropwise to the vigorously stirred ferrous sulfate solution at room temperature. A black precipitate of iron nanoparticles will form immediately.
-
Continue stirring the suspension for an additional 30 minutes after the complete addition of the sodium borohydride solution to ensure the complete reduction of the iron salt.
-
The freshly synthesized iron nanoparticles can be used directly as a suspension in water for the subsequent reduction reaction. For isolation, the nanoparticles can be separated using a strong magnet, washed sequentially with deionized water and ethanol, and then dried under vacuum. Due to their pyrophoric nature, handle dried iron nanoparticles with care under an inert atmosphere.[3]
Protocol 2: Reduction of this compound to 2-Ethylaniline
This protocol details the reduction of this compound using the freshly prepared iron nanoparticle suspension.
Materials:
-
This compound
-
Freshly prepared iron nanoparticle (nZVI) suspension in water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the freshly prepared and vigorously stirred aqueous suspension of iron nanoparticles (typically using a 3-5 fold molar excess of Fe to the nitroarene), add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed. Reaction times can vary but are typically in the range of 15-60 minutes.
-
Upon completion of the reaction, separate the iron particles from the reaction mixture using a strong magnet.
-
Decant the supernatant and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-ethylaniline.
-
The product can be further purified by column chromatography or distillation if necessary.
Visualizations
Reaction Pathway
References
Application Notes: The Strategic Role of 2-Ethylnitrobenzene in the Synthesis of Novel Kinase Inhibitors
Introduction
2-Ethylnitrobenzene is a versatile aromatic nitro compound that serves as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring both an ethyl and a nitro group on a benzene (B151609) ring, allows for strategic chemical modifications that are pivotal in the construction of complex heterocyclic scaffolds.[1][2] This document outlines the application of this compound in the development of novel kinase inhibitors, with a particular focus on the synthesis of derivatives targeting eukaryotic elongation factor 2 kinase (eEF2K), a promising target in cancer therapy.[1][3]
The primary synthetic utility of this compound in this context lies in its reduction to 2-ethylaniline (B167055).[1] This aniline (B41778) derivative is a key precursor for the construction of indole (B1671886) and quinoline (B57606) ring systems, which are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, including protein kinases.[1][4] A notable example is the synthesis of Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID) with a pyrano[3,4-b]indole core, which has served as a scaffold for the development of novel eEF2K inhibitors.[3][5]
Key Synthetic Transformations
The conversion of this compound into complex kinase inhibitors involves a series of well-established synthetic transformations:
-
Nitration of Ethylbenzene (B125841): The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of ethylbenzene using a mixture of nitric acid and sulfuric acid.[3]
-
Reduction to 2-Ethylaniline: The nitro group of this compound is readily reduced to an amino group to form 2-ethylaniline, a key building block for subsequent heterocyclic synthesis.[1]
-
Fischer Indole Synthesis: 2-Ethylaniline can be converted into a phenylhydrazone, which then undergoes Fischer indole synthesis to construct the indole core structure central to many kinase inhibitors.[1][6]
-
Heterocycle Elaboration: The indole scaffold can be further elaborated to create complex molecules with kinase inhibitory activity, such as the pyrano[3,4-b]indole core of Etodolac and its derivatives.[2][3]
Data Presentation: Novel Etodolac Derivatives as eEF2K Inhibitors
Recent research has identified novel derivatives of Etodolac that exhibit inhibitory activity against eukaryotic elongation factor 2 kinase (eEF2K), a key regulator of protein synthesis that is implicated in the survival of cancer cells under stress.[3][7] The following table summarizes the qualitative inhibitory activity of these novel compounds against eEF2K in MDA-MB-231 triple-negative breast cancer cells.
| Compound ID | Core Scaffold | Linker | Heterocyclic Amine | eEF2K Inhibition at 2.5 µM |
| EC1 | Pyrano[3,4-b]indole | Ethylene | Piperidine | Marked Inhibition |
| EC7 | Pyrano[3,4-b]indole | Ethylene | Pyrrolidine | Marked Inhibition |
| Other Derivatives | Pyrano[3,4-b]indole | Various | Various | No significant inhibition |
Data summarized from in vitro studies where eEF2K activity was assessed by measuring the phosphorylation of its substrate, eEF2 (p-EF2), via Western blot analysis.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Ethylbenzene
This protocol describes a general laboratory procedure for the nitration of ethylbenzene.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Separatory Funnel
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: While maintaining the low temperature, add ethylbenzene dropwise to the stirred nitrating mixture over a period of 30-60 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which is a mixture of this compound and 4-ethylnitrobenzene (B91404) isomers. The isomers can be separated by fractional distillation.[3]
Protocol 2: Reduction of this compound to 2-Ethylaniline
This protocol outlines the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogenation apparatus
-
Celite
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound in ethanol. Carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Seal the apparatus, purge with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen (typically 3-4 atm) and stir vigorously. The reaction is exothermic.
-
Reaction Monitoring: Continue the reaction until hydrogen uptake ceases (typically 2-6 hours).
-
Isolation: Depressurize the vessel, purge with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: The filtrate containing 2-ethylaniline can be concentrated by rotary evaporation and purified by distillation if necessary.[2]
Protocol 3: General Synthesis of Novel Pyrano[3,4-b]indole-based Kinase Inhibitors from Etodolac
This protocol provides a generalized scheme for the synthesis of amide derivatives of Etodolac, which have shown eEF2K inhibitory activity.
Materials:
-
Etodolac
-
Thionyl chloride or other activating agent
-
Appropriate amine (e.g., N-(2-aminoethyl)piperidine for a derivative similar to EC1)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Triethylamine or other base
Procedure:
-
Activation of Carboxylic Acid: Convert the carboxylic acid of Etodolac to a more reactive species, such as an acid chloride, by reacting with an agent like thionyl chloride in an anhydrous solvent.
-
Amide Coupling: In a separate flask, dissolve the desired amine in an anhydrous solvent and add a base like triethylamine. Slowly add the activated Etodolac species to this solution at 0°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to obtain the final amide derivative.
Protocol 4: eEF2K Inhibition Assay (Western Blot for Phospho-eEF2)
This protocol describes a method to assess the inhibitory activity of compounds on eEF2K in a cellular context.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium and reagents
-
Test compounds (e.g., EC1, EC7)
-
Lysis buffer
-
Primary antibodies: anti-phospho-eEF2 (Thr56), anti-eEF2, anti-eEF2K, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Plate MDA-MB-231 cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-eEF2 (Thr56), total eEF2, eEF2K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated eEF2 to total eEF2, which reflects the activity of eEF2K. A decrease in this ratio in the presence of the test compound indicates inhibition.[3]
Mandatory Visualizations
References
- 1. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Cycloisomerization/Friedel-Crafts Alkylation Strategy for the Synthesis of Pyrano[3,4-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unibas.it [iris.unibas.it]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethylnitrobenzene in Electromembrane Extractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electromembrane extraction (EME) is a miniaturized sample preparation technique that utilizes an electric field to transport charged analytes from a sample solution, through a supported liquid membrane (SLM), and into a clean acceptor solution.[1][2] This technique offers high selectivity, significant enrichment factors, and minimal consumption of organic solvents, making it a green and efficient alternative to traditional extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][4][5]
2-Ethylnitrobenzene (ENB), also known as 1-ethyl-2-nitrobenzene, has emerged as a highly effective organic solvent for the SLM in the EME of basic and polar basic drugs.[2][6] Its efficacy is attributed to the cation-π interactions it can establish with cationic analytes, facilitating their transport across the membrane.[6] This document provides detailed application notes and experimental protocols for the use of this compound in electromembrane extractions, targeted at researchers, scientists, and professionals in drug development.
Principle of Electromembrane Extraction with this compound
In a typical EME setup for basic drugs, the sample solution (donor phase) is acidified to ensure the analytes are in their protonated, cationic form. The acceptor solution is also acidic to maintain the protonated state of the analytes after extraction and prevent back-extraction. A DC electrical potential is applied across the SLM, with the positive electrode (anode) in the donor phase and the negative electrode (cathode) in the acceptor phase.
The cationic analytes migrate from the donor phase towards the cathode. Upon reaching the interface with the SLM (impregnated with this compound), they are extracted into the organic phase. Driven by the electrical field, these ions traverse the SLM and are subsequently partitioned into the aqueous acceptor solution. The organic nature of the this compound SLM effectively prevents the passage of macromolecules and other hydrophilic matrix components, resulting in a very clean extract.[6]
Logical Workflow for EME using this compound
Caption: A generalized workflow for electromembrane extraction using this compound.
Experimental Protocols
The following are detailed protocols for the electromembrane extraction of various basic drugs using this compound as the supported liquid membrane.
Protocol 1: Extraction of Stimulating Drugs from Whole Blood
This protocol is adapted from the work of Jamt et al. (2012) for the extraction of cathinone, methamphetamine, MDA, MDMA, ketamine, and DOI from undiluted whole blood.[6]
Materials and Reagents:
-
Supported Liquid Membrane (SLM): this compound (ENB)
-
Hollow Fiber: Polypropylene (B1209903) hollow fiber (e.g., PP Q3/2, 200 µm wall thickness, 0.2 µm pore size)
-
Donor Solution: Undiluted whole blood (e.g., 80 µL)
-
Acceptor Solution: Acidic solution (e.g., 10 mM HCl or formic acid)
-
EME Apparatus: Hollow fiber-based EME setup with a programmable power supply.
-
Analytical Instrument: LC-MS
Procedure:
-
Cut a piece of the hollow fiber to a suitable length (e.g., 2-3 cm).
-
Immobilize the this compound into the pores of the hollow fiber by dipping the fiber into the organic solvent for a few seconds.
-
Fill the lumen of the hollow fiber with the acceptor solution.
-
Place the prepared hollow fiber into the donor solution (whole blood sample).
-
Insert the cathode into the acceptor solution (inside the hollow fiber) and the anode into the donor solution.
-
Apply a constant voltage of 15 V across the SLM.
-
Perform the extraction for 5 minutes.
-
After extraction, carefully remove the hollow fiber from the sample.
-
Collect the acceptor solution from the lumen of the hollow fiber for analysis by LC-MS.
Protocol 2: General Extraction of Basic Drugs from Aqueous Samples
This protocol provides a general framework that can be optimized for various basic drugs in matrices like urine and serum, based on principles discussed in several studies.[6][7]
Materials and Reagents:
-
Supported Liquid Membrane (SLM): this compound (ENB)
-
Hollow Fiber: Polypropylene hollow fiber
-
Donor Solution: Sample (e.g., diluted urine or serum) acidified with a suitable acid (e.g., HCl or formic acid).
-
Acceptor Solution: Acidic solution (e.g., 10 mM formic acid or HCl).
-
EME Apparatus: Hollow fiber-based EME setup.
-
Analytical Instrument: HPLC-UV or LC-MS.
Procedure:
-
Prepare the SLM by impregnating a polypropylene hollow fiber with this compound.
-
Fill the hollow fiber with the acceptor solution.
-
Place the SLM into the donor solution.
-
Position the electrodes (anode in donor, cathode in acceptor).
-
Apply a voltage in the range of 50-75 V.
-
Conduct the extraction for a period of 15-30 minutes.
-
Collect the acceptor phase for subsequent analysis.
Quantitative Data Summary
The performance of this compound in EME for various basic drugs is summarized in the table below.
| Analyte(s) | Sample Matrix | SLM | Voltage (V) | Time (min) | Recovery (%) | LOD | Linearity (ng/mL) | RSD (%) | Reference |
| Cathinone, Methamphetamine, MDA, MDMA, Ketamine, DOI | Whole Blood | This compound | 15 | 5 | 10-30 | 40-2610 pg/mL | 10-250 | 7-32 | [6] |
| Basic Drugs | Diluted Urine/Serum | This compound | - | - | - | - | - | - | [6] |
| Acidic and Basic Analytes | Aqueous Solution | This compound | 50 | - | - | - | - | - | [7] |
Note: "-" indicates that specific data was not provided in the cited abstract.
Mechanism of Analyte Transport in EME with this compound
The following diagram illustrates the key steps involved in the transport of a protonated basic drug (BH+) from the donor phase to the acceptor phase through the this compound SLM.
Caption: Mechanism of cation transport in EME with a this compound SLM.
Conclusion
This compound serves as a robust and efficient supported liquid membrane for the electromembrane extraction of basic drugs from complex biological matrices. Its ability to engage in cation-π interactions makes it particularly suitable for the extraction of polar analytes. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and implement EME methods using this compound for applications in clinical and forensic toxicology, as well as in various stages of drug development and analysis. The technique's high selectivity, minimal solvent usage, and compatibility with modern analytical instruments highlight its potential as a valuable tool in the analytical laboratory.[2]
References
- 1. Electromembrane Extraction Provides Unprecedented Selectivity for Drugs in Cell Culture Media Used in Organoid and Organ-on-Chip Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in electromembrane extraction - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY40547H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 2-ethylaniline from 2-Ethylnitrobenzene reduction
Technical Support Center: Synthesis of 2-Ethylaniline (B167055)
Welcome to the technical support center for the reduction of 2-ethylnitrobenzene to 2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of this compound, offering potential causes and recommended solutions.[1]
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned, deactivated from previous use, or unsuitable for the substrate.[1] | 1a. Use a fresh batch of a proven catalyst for nitroarene reduction (e.g., Pd/C, Raney Ni, PtO₂).[1]1b. Perform a catalyst screening to identify the optimal catalyst for your specific setup.[1]1c. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. |
| 2. Insufficient Hydrogen Pressure: In catalytic hydrogenation, low H₂ pressure can lead to incomplete reduction.[1] | 2a. For lab-scale balloon hydrogenation, ensure the balloon is adequately filled and the system is leak-free.[2]2b. For pressurized systems, increase the hydrogen pressure. Industrial processes may use 1.0 - 2.0 MPa.[1][3][4] | |
| 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation energy barrier.[1] | 3a. Gradually increase the reaction temperature. Common ranges are from room temperature up to 80-100°C for Pd/C or up to 150-200°C for some industrial processes.[1][5][6] | |
| 4. Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing limits contact between the reactants, hydrogen, and the catalyst surface.[1] | 4a. Increase the stirring speed to ensure the catalyst is well-suspended.[1]4b. Consider a solvent that better solubilizes this compound.[1] | |
| Formation of Side Products (e.g., azoxy, azo, hydroxylamine (B1172632) derivatives) | 1. Incomplete Reduction: Reaction intermediates like nitrosobenzene (B162901) and hydroxylamine can react with each other.[1] | 1a. Increase the reaction time or catalyst loading.[1]1b. Ensure a sufficient supply of the reducing agent (e.g., hydrogen gas, metal).[1] |
| 2. Sub-optimal Conditions: Incorrect temperature or pressure can favor the formation of intermediates. Lower temperatures can sometimes favor hydroxylamine formation.[1] | 2a. Optimize the reaction temperature and pressure through small-scale trial reactions.[1] | |
| Slow Reaction Rate | 1. Steric/Electronic Effects: The ethyl group is electron-donating, which can slow the reduction rate compared to unsubstituted nitrobenzene.[1] | 1a. Increase the reaction temperature to overcome the higher activation energy.[1]1b. Increase the catalyst loading or hydrogen pressure.[1] |
| 2. Low Catalyst Loading: An insufficient amount of catalyst will result in a slower reaction.[1] | 2a. Optimize the catalyst-to-substrate ratio. Typical loadings for Pd/C are 1-5 mol% of the metal.[2][5] | |
| Difficulty in Product Isolation | 1. Emulsion Formation: During aqueous work-up, the amine product can form stable emulsions.[1] | 1a. Add a saturated brine solution to the aqueous layer to break the emulsion.[1]1b. Filter the mixture through a pad of a filter aid like Celite®.[1] |
| 2. Product Solubility: 2-ethylaniline has some solubility in water, which can lead to losses during extraction.[1] | 2a. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1][7]2b. To purify, consider back-extraction: use a dilute acid to move the amine into the aqueous phase, wash the aqueous phase with an organic solvent to remove neutral impurities, then basify the aqueous phase and re-extract the purified amine product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for reducing this compound? A1: The most widely used methods are catalytic hydrogenation and metal-acid reduction.[1][3]
-
Catalytic Hydrogenation: This is a clean, high-yield method using a catalyst (like Palladium on Carbon or Raney Nickel) and hydrogen gas, producing water as the main byproduct.[1][3][7] It is often the preferred method for its efficiency and simple workup.[2]
-
Metal-Acid Reduction: This classic approach uses metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid).[1][8][9] While cost-effective, it generates significant metallic waste.[3]
Q2: Which catalyst is best for catalytic hydrogenation? A2: Palladium on carbon (Pd/C) is highly effective and widely used due to its high activity under mild conditions.[6] Platinum on carbon (Pt/C) is also highly effective.[5] Raney Nickel is a common and more cost-effective alternative, though it can be pyrophoric (ignites in air when dry) and may require more stringent reaction conditions.[5][6]
Q3: What are the typical reaction conditions for catalytic hydrogenation with Pd/C? A3: Typical laboratory conditions involve using 5% or 10% Pd/C (1-5 mol % Pd) in a protic solvent like ethanol (B145695) or methanol (B129727) at temperatures from 25°C to 80°C and hydrogen pressures from atmospheric (balloon) to 4.0 MPa.[5] Reaction times are generally between 1 to 6 hours.[5]
Q4: How can I monitor the reaction's progress? A4: Reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1][5] A simple TLC test can show the disappearance of the starting material spot (this compound).[2]
Q5: What are the primary safety concerns with this reaction? A5: For catalytic hydrogenation, the main hazards are the use of flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel.[5] The reaction should be conducted in a well-ventilated fume hood, and the system must be purged with an inert gas (like nitrogen or argon) before and after the reaction to remove air.[5][6] Raney Nickel must be handled with extreme care, typically as a slurry, and should not be allowed to dry in the air.[5]
Data Presentation: Comparison of Reduction Methods
The following table summarizes key aspects of common methods for reducing this compound.
| Method | Reagents & Catalyst | Typical Yield | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, 5-10% Pd/C | >95%[2][7] | 25-100°C, 1-50 atm H₂, Ethanol/Ethyl Acetate solvent[5][7] | High yield and purity, clean (water is the only byproduct), mild conditions.[7] | Higher initial cost for noble metal catalysts, potential for catalyst poisoning.[3] |
| Catalytic Hydrogenation | H₂ gas, Raney® Ni | >95%[5] | 20-140°C, Ambient - 2.0 MPa H₂, Ethanol solvent[5] | Cost-effective compared to Pd/C.[6] | Pyrophoric when dry, requires careful handling, may need higher temperatures/pressures.[5][6] |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid or HCl | 80-90%[2] | Reflux temperature, EtOH/H₂O/Acid solvent[2] | Inexpensive reagents, avoids strong acids if using NH₄Cl.[3] | Generates significant iron sludge waste, requires filtration of fine solids.[3][7] |
| Metal Salt Reduction | Stannous Chloride (SnCl₂·2H₂O) | 85-95%[2] | Reflux temperature, Ethanol solvent[2] | Effective for a wide range of substrates, mild conditions.[3][10] | Use of a heavy metal, generation of tin-containing waste.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean workup.[2]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (1-5 mol% Pd)
-
Solvent (Ethanol or Ethyl Acetate, ~15 mL per gram of substrate)
-
Hydrogen (H₂) gas (e.g., in a balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound in the solvent.[2][11]
-
Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst to the solution.[2]
-
Inerting: Seal the flask and attach a balloon filled with hydrogen gas. Purge the system by applying a vacuum to the flask and refilling with hydrogen from the balloon. Repeat this vacuum-refill cycle 3-5 times to remove all air.[2]
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60°C).[6]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed (typically 2-6 hours).[2]
-
Work-up: Once complete, carefully purge the system with an inert gas to remove all hydrogen.[5]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent to ensure all product is collected.[5][11]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude 2-ethylaniline. The product can be further purified by vacuum distillation if necessary.[5][11]
Protocol 2: Reduction using Iron Powder and Acetic Acid
This is a classic, economical method for nitro group reduction.[2]
Materials:
-
This compound (1.0 eq)
-
Iron (Fe) powder (3-5 eq)
-
Glacial Acetic Acid
-
Ethanol and Water
-
Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound and iron powder in a solvent mixture (a common ratio is 5:2:1 of ethanol:water:acetic acid).[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. It is generally complete within 1-3 hours.[2]
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium carbonate until the mixture is basic (pH > 8).[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.[2][7]
-
Extraction: Combine the filtrate and washings. If a co-solvent was used, remove most of it under reduced pressure. Add water to the residue and extract the product multiple times with ethyl acetate.[7]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-ethylaniline.[2]
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the reduction process.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103333072B - Preparation method of 2-ethylaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
separation of 2-Ethylnitrobenzene and 4-Ethylnitrobenzene isomers by fractional distillation
This guide provides technical support for researchers, scientists, and drug development professionals encountering challenges with the separation of 2-Ethylnitrobenzene and 4-Ethylnitrobenzene isomers via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the boiling points of this compound and 4-Ethylnitrobenzene, and why is this important for their separation?
A1: The boiling points of this compound and 4-Ethylnitrobenzene are relatively close, which presents a challenge for separation. At atmospheric pressure, this compound boils at approximately 227-228°C, while 4-Ethylnitrobenzene boils at a higher temperature of around 242-246°C.[1][2] This small difference necessitates fractional distillation rather than simple distillation for effective separation.[2][3] Performing the distillation under reduced pressure is a common strategy to lower the boiling points and prevent thermal decomposition.[2][3] For example, at a pressure of 18 mmHg, the boiling point of this compound is 172-174°C.[4][5][6]
Q2: Is fractional distillation the most suitable method for separating these isomers?
A2: Yes, fractional distillation is the most common and effective method used on both laboratory and industrial scales to separate this compound and 4-Ethylnitrobenzene.[2][3][7] This technique is specifically designed to separate liquid mixtures with closely matched boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization and condensation cycles.
Q3: Why is it recommended to perform the distillation under reduced pressure (vacuum distillation)?
A3: Operating under reduced pressure lowers the boiling points of the compounds.[3] This is crucial for several reasons:
-
Prevents Thermal Decomposition: The high temperatures required for atmospheric distillation can cause the nitro compounds to decompose, leading to impurities and reduced yield.
-
Improves Separation Efficiency: In some cases, lowering the temperature can enhance the relative volatility difference between the isomers, leading to a more efficient separation.[3]
Q4: What are the primary impurities I might encounter in my mixture?
A4: Besides the two main isomers, the crude product from the nitration of ethylbenzene (B125841) may contain unreacted ethylbenzene and other positional isomers like 3-ethylnitrobenzene.[3] If the reaction conditions were too harsh (e.g., excessively high temperature), dinitroethylbenzene byproducts might also be present.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-distillation of Isomers | 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to resolve the close-boiling isomers.[7] 2. Distillation Rate is Too High: The "take-off" rate is too fast, preventing proper equilibrium between liquid and vapor phases in the column. 3. Unstable Heating: Fluctuations in the heat source can disrupt the vapor-liquid equilibrium. | 1. Use a High-Efficiency Column: Employ a column with a larger surface area, such as a Vigreux, packed (with Raschig rings or metal sponges), or spinning band column.[3] 2. Slow Down the Distillation: Reduce the heating rate to allow only a few drops of distillate to be collected per minute. 3. Ensure Stable Heating: Use a heating mantle with a temperature controller and ensure the apparatus is shielded from drafts. |
| Product is Dark or Discolored | Thermal Decomposition: The distillation temperature is too high, causing the nitro compounds to degrade. | Use Reduced Pressure: Perform the distillation under a vacuum to significantly lower the required boiling temperatures and minimize decomposition.[2][3] |
| Bumping / Uneven Boiling | 1. Lack of Nucleation Sites: The liquid is being superheated without a point for bubbles to form smoothly. 2. Inadequate Agitation: In larger setups, the heat may not be distributed evenly. | 1. Add Boiling Chips/Stir Bar: Before heating, add fresh boiling chips or a magnetic stir bar to the distillation flask. Never add boiling chips to a hot liquid. 2. Use a Magnetic Stirrer: Ensure consistent agitation throughout the heating process. |
| Pressure Fluctuations During Vacuum Distillation | Leaks in the System: Poorly sealed joints or cracks in the glassware are allowing air to enter the apparatus. | Check All Seals: Ensure all glass joints are properly greased and securely clamped. Check all tubing and connections to the vacuum pump for leaks. |
Quantitative Data Summary
The separation of this compound and 4-Ethylnitrobenzene relies on the difference in their physical properties, primarily their boiling points.
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure | Melting Point (°C) |
| This compound | 151.16 | 227 - 228[1][2] | 172 - 174 (at 18 mmHg)[4][5][8] | -13 to -10[4][6] |
| 4-Ethylnitrobenzene | 151.17 | 242 - 246[1][9][10] | Not specified | -12 to -18[10][11] |
Experimental Protocols
Protocol: Fractional Distillation of Ethylnitrobenzene Isomers under Reduced Pressure
This protocol outlines a standard laboratory procedure for separating a mixture of this compound and 4-Ethylnitrobenzene.
Materials:
-
Mixture of 2- and 4-Ethylnitrobenzene isomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Vacuum take-off adapter (cow-type or similar)
-
Multiple receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump and tubing
-
Manometer or vacuum gauge
-
Glass joint grease
-
Clamps and stand
Procedure:
-
Apparatus Setup:
-
Place the isomer mixture into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or fresh boiling chips.
-
Assemble the fractional distillation apparatus. Connect the fractionating column to the flask, followed by the distillation head, condenser, and vacuum take-off adapter with receiving flasks.
-
Ensure all glass joints are lightly greased and securely clamped to create an airtight seal.
-
Place a thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser.
-
Connect the apparatus to a vacuum pump via a trap and include a manometer to monitor the pressure.
-
-
Distillation:
-
Turn on the condenser cooling water and the magnetic stirrer (if used).
-
Slowly evacuate the system to the desired pressure (e.g., 15-20 mmHg). Check for leaks if the pressure is not stable.
-
Begin to gently heat the distillation flask using the heating mantle.
-
Observe the mixture as it begins to boil and watch for the condensation ring to slowly rise up the fractionating column.
-
Adjust the heating rate to maintain a slow, steady distillation. A high reflux ratio (more condensate returning to the column than is being collected) is often necessary for good separation.
-
The temperature at the distillation head will stabilize at the boiling point of the lower-boiling isomer (this compound) at the working pressure.
-
-
Fraction Collection:
-
Collect the first fraction (this compound) while the head temperature remains constant.
-
When the majority of the first isomer has distilled, the temperature at the head will drop temporarily before rising again to the boiling point of the higher-boiling isomer.
-
Rotate the take-off adapter to a new receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes again at the boiling point of 4-Ethylnitrobenzene, switch to a third receiving flask to collect the pure second fraction.
-
-
Shutdown:
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxide residues.
-
Turn off the heating mantle and allow the system to cool completely.
-
Slowly and carefully vent the apparatus to return it to atmospheric pressure before turning off the vacuum pump.
-
-
Analysis:
-
Analyze the collected fractions using Gas Chromatography (GC) to determine their purity and assess the efficiency of the separation.
-
Mandatory Visualizations
Caption: Experimental workflow for separating ethylnitrobenzene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 612-22-6 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 612-22-6 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Ethylnitrobenzene | 100-12-9 | AAA10012 | Biosynth [biosynth.com]
- 10. 1-ethyl-4-nitrobenzene [stenutz.eu]
- 11. labproinc.com [labproinc.com]
identifying side reactions in the nitration of ethylbenzene
Technical Support Center: Nitration of Ethylbenzene (B125841)
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the nitration of ethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of ethylbenzene? A1: The nitration of ethylbenzene is an electrophilic aromatic substitution reaction. The ethyl group (-CH₂CH₃) is an activating group and an ortho, para-director. Consequently, the primary products are a mixture of ortho-nitroethylbenzene (2-nitroethylbenzene) and para-nitroethylbenzene (4-nitroethylbenzene), with a smaller amount of meta-nitroethylbenzene (3-nitroethylbenzene) also forming.
Q2: Why is over-nitration (di-nitration) a common side reaction? A2: The ethyl group activates the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. The initial mono-nitration products are still reactive enough to undergo a second nitration, especially under harsh reaction conditions, leading to the formation of dinitroethylbenzene isomers.
Q3: What is the most critical factor to control to prevent side reactions? A3: Temperature is the single most important factor. Nitration is a highly exothermic reaction. Elevated temperatures dramatically increase the rate of reaction and favor undesirable side reactions like di-nitration and oxidation.[1] Maintaining a low and stable temperature (e.g., 0-10°C) is crucial for achieving selective mono-nitration.[1]
Q4: My final product is a dark, tarry substance. What is the cause? A4: The formation of dark, tarry materials is typically a result of oxidation side reactions. This can be caused by excessively high reaction temperatures or using a very high concentration of nitric acid, which is a strong oxidizing agent.[1]
Q5: What are the signs of a runaway reaction, and how can it be prevented? A5: Signs of a runaway reaction include a rapid, uncontrolled rise in temperature, the evolution of brown fumes (nitrogen oxides), and a significant darkening of the reaction mixture. To prevent this, ensure efficient cooling and vigorous stirring, add the nitrating agent slowly (dropwise), and continuously monitor the internal temperature of the reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High yield of di-nitrated products | 1. High Reaction Temperature: Promotes further nitration of the mono-nitrated product.[1] 2. Excess Nitrating Agent: A large excess of the nitrating mixture can drive the reaction towards di-nitration. 3. Prolonged Reaction Time: Leaving the reaction for too long can allow for the slower di-nitration to occur. | 1. Strict Temperature Control: Maintain the reaction temperature below 10°C using an ice bath. 2. Stoichiometry Control: Use a slight molar excess of nitric acid, but avoid a large excess. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of ethylbenzene and stop the reaction once mono-nitration is complete. |
| Product is a dark, tarry substance | Oxidation: The starting material or product has been oxidized by the strong acid mixture, often at high temperatures.[1] | 1. Maintain Low Temperature: Ensure the temperature is strictly controlled throughout the addition of the nitrating agent. 2. Use Milder Nitrating Conditions: Consider alternative, more selective nitrating agents like acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride).[1] |
| Low conversion of ethylbenzene | 1. Reaction Temperature is Too Low: While crucial for selectivity, excessively low temperatures can significantly slow the reaction rate.[1] 2. Insufficient Nitrating Agent: The amount of nitronium ion (NO₂⁺) generated is too low.[1] 3. Inefficient Mixing: Poor stirring can lead to localized concentrations and an incomplete reaction.[1] | 1. Optimize Temperature: Find a balance where the reaction proceeds at a reasonable rate while minimizing side products. A range of 10-20°C can be explored if 0-10°C is too slow.[1] 2. Check Stoichiometry: Ensure a slight molar excess of the nitrating agent is used.[1] 3. Ensure Vigorous Stirring: Use an appropriately sized magnetic stir bar and efficient stirrer to ensure the mixture is homogeneous.[1] |
| Difficulty separating ortho and para isomers | Similar Physical Properties: The boiling points and polarities of o-nitroethylbenzene and p-nitroethylbenzene are very close, making separation by distillation difficult. | Use Column Chromatography: Careful column chromatography on silica (B1680970) gel is the most effective method for separating the isomers. A non-polar eluent system, such as hexane (B92381) with a small amount of ethyl acetate, is a good starting point.[1] |
Data Presentation
The distribution of isomers in the nitration of alkylbenzenes is highly dependent on reaction conditions. The following tables provide representative data.
Table 1: Isomer Distribution in the Nitration of Toluene (a similar alkylbenzene) vs. Other Substituted Benzenes
| Substituent (Y in C₆H₅–Y) | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |
| –CH₃ (Toluene) | Nitration | 55–65 | 1–5 | 35–45 |
| –CH₃ (Toluene) | Sulfonation | 30–35 | 5–10 | 60–65 |
| –Br | Nitration | 35–45 | 0–4 | 55–65 |
| –NO₂ | Nitration | 5–8 | 90–95 | 0–5 |
Data adapted from studies on electrophilic aromatic substitution.[2]
Table 2: Effect of Nitrating Agent on Product Yield and Selectivity
| Nitrating Agent | Temperature (°C) | Mono-nitrated Yield | Di-nitrated Yield | Key Observation |
| Mixed Acid (HNO₃/H₂SO₄) | 0 - 10 | High | Low | Standard method; requires careful temperature control to prevent over-nitration. |
| Mixed Acid (HNO₃/H₂SO₄) | > 30 | Decreases | Increases | Higher temperatures significantly favor the formation of di-nitro byproducts.[1] |
| Acetyl Nitrate (HNO₃/Acetic Anhydride) | 0 - 10 | High | Very Low | Generally offers higher selectivity for mono-nitration compared to mixed acid.[1] |
| Nitric Acid on Silica Gel | Room Temp. | Quantitative | Not Reported | A milder, solvent-free alternative that can proceed smoothly to give desired products.[3] |
Experimental Protocols
Protocol 1: Standard Nitration using Mixed Acid
-
Prepare Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Keep the mixture cool.
-
Reaction Setup: Place ethylbenzene in a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30-60 minutes.[1]
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
Protocol 2: Milder Nitration using Nitric Acid and Acetic Anhydride (B1165640)
-
Prepare Acetyl Nitrate: In a flask, cool acetic anhydride to 0°C. With vigorous stirring, slowly add concentrated nitric acid dropwise, ensuring the temperature remains below 10°C. This in situ generation must be done with extreme caution.[1]
-
Reaction Setup: In a separate flask, dissolve ethylbenzene in a small amount of acetic anhydride and cool to 0°C.[1]
-
Addition: Slowly add the prepared acetyl nitrate solution to the ethylbenzene solution, maintaining the temperature at or below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Follow the work-up procedure described in Protocol 1.
Visualization of Reaction Pathways
The following diagram illustrates the relationship between reaction conditions and the formation of desired products versus side products in the nitration of ethylbenzene.
Caption: Reaction pathways in the nitration of ethylbenzene.
References
Technical Support Center: Troubleshooting Palladium on Carbon (Pd/C) Catalyst Deactivation in Nitro Reduction
This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered by researchers, scientists, and drug development professionals during the catalytic reduction of nitro groups using palladium on carbon (Pd/C).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to Pd/C catalyst deactivation during nitro reduction reactions.
1. My nitro reduction is sluggish or has stopped completely. What are the possible causes?
Incomplete or stalled nitro reduction reactions are often a result of catalyst deactivation. The primary causes can be categorized as follows:
-
Catalyst Poisoning: This is a common issue where impurities in your reaction mixture strongly adsorb to the active sites of the palladium catalyst, blocking them from participating in the reaction. Common poisons include sulfur compounds, nitrogen-containing heterocycles, and even the amine product of the reduction itself.[1][2][3]
-
Sintering: High reaction temperatures can cause the fine palladium nanoparticles on the carbon support to agglomerate into larger particles.[4][5][6] This reduces the active surface area of the catalyst, leading to a decrease in activity.
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, physically blocking the active sites.[4][5][7] This can be caused by the decomposition of the solvent or the organic substrate at elevated temperatures.
-
Change in Palladium Oxidation State: The catalytic activity of Pd/C is dependent on the zero-valent state of palladium (Pd(0)). Oxidation of the palladium to a higher oxidation state can lead to a loss of activity.[4][5]
2. How can I determine the cause of my catalyst deactivation?
Identifying the root cause of deactivation is crucial for effective troubleshooting. Consider the following workflow:
3. I suspect catalyst poisoning. What are common poisons and how can I avoid them?
Catalyst poisons are substances that strongly bind to the palladium surface, rendering it inactive.
| Poison Class | Examples | Prevention |
| Sulfur Compounds | Thiols, sulfides, sulfites, sulfates | Purify starting materials and solvents to remove sulfur-containing impurities.[2] |
| Nitrogen Compounds | Pyrroles, pyridines, quinolines, nitriles, oximes | Use highly purified reagents. The amine product can also act as a poison.[1][3] |
| Halides | Inorganic halides (e.g., from HCl) | Use alternative acid sources if necessary and compatible with your reaction. |
| Carbon Monoxide | From decarbonylation of solvents or starting materials | Use high-purity solvents and consider lower reaction temperatures.[8] |
4. My reaction requires high temperatures. How can I prevent sintering?
Sintering, the agglomeration of palladium nanoparticles, is accelerated at higher temperatures.
-
Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate.
-
Catalyst Choice: Consider using a catalyst with a different support or a bimetallic catalyst (e.g., Pd-Pt) which can exhibit higher thermal stability.[4]
-
Reaction Time: Minimize the time the catalyst is exposed to high temperatures.
5. How can I regenerate my deactivated Pd/C catalyst?
Several methods can be employed to regenerate a deactivated Pd/C catalyst, depending on the cause of deactivation.
| Deactivation Cause | Regeneration Method | Experimental Protocol |
| Coking/Fouling | Solvent Washing | Wash the catalyst with a suitable solvent (e.g., N,N-dimethylformamide, chloroform, glacial acetic acid) to dissolve and remove adsorbed organic residues.[2][9][10] Stirring and ultrasonication can improve efficiency.[9][10] |
| Sulfur Poisoning | Oxidative Treatment | Treat the catalyst with a mild oxidizing agent. For example, washing with hot air can oxidize chemisorbed sulfur.[2] Another approach involves treatment with a 50 mL/min air flow at 250 °C for 12 hours.[11] |
| General Deactivation | Supercritical CO2 Extraction | This method can be effective for removing organic foulants. Optimal conditions can be around 333-353K and 15-25 MPa.[12] |
Important Note: The success of regeneration depends on the severity and nature of the deactivation. Sintering is generally irreversible.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical loading of Pd/C used for nitro reductions?
The palladium loading on the carbon support is typically between 5% and 10% by weight.[13] The amount of catalyst used in the reaction can vary significantly based on the substrate and reaction conditions.
Q2: Can the amine product inhibit the reaction?
Yes, the amine product of the nitro reduction can act as a catalyst poison by adsorbing to the palladium surface.[3] This is a form of product inhibition. If the reaction slows down as the product concentration increases, this may be the cause.
Q3: Are there alternative catalysts for nitro reduction if Pd/C fails?
Yes, several other catalysts can be effective for nitro group reduction. Raney Nickel is a common alternative, especially for substrates where dehalogenation is a concern.[14] Other options include iron or zinc in acidic media.[14]
Q4: How does the solvent affect the reaction?
The choice of solvent can influence the reaction rate and catalyst stability. Protic solvents like ethanol (B145695) or acetic acid are commonly used and can aid in the hydrogenation process.[15] However, the solvent can also be a source of impurities that poison the catalyst.
Q5: What is the mechanism of catalyst poisoning?
The mechanism of deactivation by poisoning involves the strong chemisorption of molecules or atoms onto the active palladium sites. This blocks the sites and prevents the substrate and hydrogen from accessing them.
Q6: Can I reuse my Pd/C catalyst?
If the catalyst has not been significantly deactivated, it can often be recovered by filtration and reused. However, a gradual loss of activity with each cycle is common. If deactivation is observed, regeneration may be necessary before reuse.
Q7: How should I handle and store Pd/C catalyst safely?
Palladium on carbon can be pyrophoric, especially when dry and in the presence of a flammable solvent and air.[16] It is often supplied as a 50% wet paste with water to mitigate this risk. Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) and consult the safety data sheet (SDS) for proper handling and disposal procedures.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Selective 2-Ethylnitrobenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-ethylnitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common industrial and laboratory method for synthesizing this compound is the electrophilic aromatic substitution reaction known as nitration.[1] This process involves reacting ethylbenzene (B125841) with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid".[2]
Q2: Why does the nitration of ethylbenzene produce a mixture of isomers? A2: The ethyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group.[1][3] This means it increases the electron density of the aromatic ring, making it more reactive towards electrophiles like the nitronium ion (NO₂⁺), and directs the substitution to the positions adjacent (ortho) and opposite (para) to it.[1][3] Consequently, the reaction yields a mixture of this compound (ortho) and 4-ethylnitrobenzene (B91404) (para), with a small amount of 3-ethylnitrobenzene (meta).[4]
Q3: What are the main factors influencing the ratio of this compound to 4-ethylnitrobenzene? A3: The primary factor influencing the ortho-to-para isomer ratio is the reaction temperature.[2] Lower reaction temperatures can kinetically favor the formation of the ortho isomer to some extent, although the para isomer is often the major product due to reduced steric hindrance.[4][5] Vigorous stirring and a controlled rate of adding the nitrating agent are also crucial for maintaining a consistent temperature and maximizing selectivity.[2]
Q4: What are the potential side reactions or byproducts in this synthesis? A4: Besides the formation of positional isomers (4- and 3-ethylnitrobenzene), a significant side reaction is over-nitration, which leads to dinitroethylbenzene byproducts (e.g., 2,4-dinitroethylbenzene).[4][5] This is more likely to occur at elevated temperatures or with an excessive concentration of the nitrating agent.[4] Oxidation of the starting material can also occur under harsh conditions, resulting in a dark, tarry product.[5]
Q5: What safety precautions are essential during this synthesis? A5: The synthesis of this compound involves highly corrosive and strong oxidizing agents (concentrated nitric and sulfuric acids). The reaction is exothermic and has the potential for a runaway reaction if not properly controlled.[5] It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, acid-resistant gloves, and a lab coat. Strict temperature control, slow addition of reagents, and efficient cooling are critical for safety.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield of Nitroethylbenzene | 1. Incomplete Reaction: Insufficient reaction time or temperature is too low.[4][5]2. Incorrect Acid Mixture: The ratio of nitric acid to sulfuric acid is not optimal.[4]3. Loss During Workup: Product is lost during washing or extraction steps.[4] | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and ensure it has gone to completion.[4]2. Optimize Temperature: While low temperatures are key for selectivity, ensure the reaction proceeds. A range of 0-10°C is typical, but this may be adjusted based on monitoring.[5]3. Check Stoichiometry: Use a well-established mixed acid formulation, typically with a slight molar excess of nitric acid.[5]4. Careful Workup: Ensure complete phase separation in the separatory funnel and minimize the number of transfers. |
| High Percentage of 4-Ethylnitrobenzene (Para Isomer) | 1. Thermodynamic Favorability: The para position is sterically less hindered, often making it the major product.[5]2. High Reaction Temperature: Higher temperatures can favor the formation of the para isomer.[4] | 1. Temperature Control: Maintain a lower reaction temperature (e.g., 0-10°C) to kinetically influence the ortho/para ratio.[4]2. Vigorous Stirring: Ensure efficient and vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.[2] |
| Presence of Dinitroethylbenzene Byproducts | 1. Excessive Nitration: The reaction temperature is too high, or the reaction time is too long.[4]2. High Concentration of Nitrating Agent: The molar ratio of the nitrating agent to ethylbenzene is too high.[4] | 1. Strict Temperature Control: Do not exceed the recommended reaction temperature. The initial product, nitroethylbenzene, is more activated towards a second nitration than ethylbenzene.[4]2. Control Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (e.g., 1.1 to 1.2 equivalents of nitric acid).[4] |
| Product is a Dark, Tarry Substance | 1. Oxidation: Overly harsh reaction conditions (high temperature, high acid concentration) can cause oxidation of the starting material or product.[5] | 1. Milder Conditions: Adhere strictly to the recommended reaction temperature and avoid prolonged reaction times.[5]2. Alternative Reagents: Consider using a milder nitrating agent, such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride), which can offer greater selectivity.[5] |
| Poor Separation of Isomers by Distillation | 1. Close Boiling Points: The boiling points of this compound and 4-ethylnitrobenzene are relatively close, making simple distillation challenging.[2] | 1. Fractional Distillation: Use a distillation column with a high number of theoretical plates under reduced pressure to effectively separate the isomers.[4]2. Column Chromatography: For laboratory-scale purification, column chromatography on silica (B1680970) gel is an effective method for separating the isomers.[5] |
Data Presentation
Physicochemical Properties of Ethylnitrobenzene Isomers
| Property | This compound (ortho) | 4-Ethylnitrobenzene (para) |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol |
| Appearance | Yellow to light brown oily liquid | Yellowish crystalline solid or liquid |
| Density (at 25°C) | ~1.127 g/mL | ~1.118 g/mL |
| Melting Point | -13 to -10 °C | 35-37 °C |
| Boiling Point | ~228 °C | ~246 °C |
(Data compiled from multiple sources)[2][5]
Typical Isomer Distribution in Mixed-Acid Nitration of Ethylbenzene
| Isomer | Representative Distribution (%) | Factors Favoring Formation |
| This compound (ortho) | 40 - 50% | Lower reaction temperatures can improve the ratio.[4] Statistically favored (two positions). |
| 4-Ethylnitrobenzene (para) | 45 - 55% | Sterically less hindered, often the major product.[4][5] |
| 3-Ethylnitrobenzene (meta) | 3 - 5% | Minor product due to the ortho-, para-directing nature of the ethyl group.[4] |
Note: The exact isomer distribution is highly dependent on specific reaction conditions, including temperature, reaction time, and the precise composition of the nitrating agent.[4]
Experimental Protocols
Protocol: Selective Mononitration of Ethylbenzene using Mixed Acids
This protocol aims to achieve selective mononitration by carefully controlling the reaction temperature.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) or Diethyl Ether
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (e.g., 15 mL) to concentrated nitric acid (e.g., 10 mL). Stir the mixture continuously and ensure the temperature is maintained below 10°C.[5]
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and thermometer, add ethylbenzene (e.g., 10.6 g, 0.1 mol). Cool the flask to 0°C in an ice-salt bath.[5]
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred ethylbenzene. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 10°C. This addition may take 30-60 minutes.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30-60 minutes to ensure the reaction goes to completion. Monitor the reaction's progress by TLC or GC if possible.[4][5]
-
Work-up: Carefully pour the reaction mixture slowly over a generous amount of crushed ice (e.g., 100-200 g) in a beaker with stirring.[5]
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Extract the aqueous layer with a small portion of dichloromethane or diethyl ether. Combine all organic layers.
-
Neutralization: Wash the combined organic layers sequentially with cold water, then with 5% sodium bicarbonate solution until effervescence ceases (to neutralize residual acid), and finally with brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of nitroethylbenzene isomers.
-
Purification: The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.[4]
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathways in the nitration of ethylbenzene.
References
Technical Support Center: Minimizing Azoxy- and Azobenzene Byproduct Formation in Nitroaromatic Reductions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of azoxy- and azobenzene (B91143) byproducts during the reduction of nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are azoxy- and azobenzene byproducts, and why do they form during nitroaromatic reductions?
A1: Azoxy- and azobenzene compounds are common byproducts in the reduction of nitroaromatics to primary amines. Their formation proceeds through the condensation of partially reduced intermediates, namely nitrosobenzene (B162901) and phenylhydroxylamine.[1][2] The reaction pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine.[1][3] These intermediates can then react with each other or with the starting nitroso compound to form the azoxy or azo linkage, which can be further reduced to the desired amine or appear as impurities.[1][2]
Q2: Which factors generally influence the formation of these byproducts?
A2: Several factors can influence the selectivity of nitroaromatic reductions and the formation of azoxy- and azobenzene byproducts. These include the choice of reducing agent and catalyst, reaction temperature, pH of the reaction medium, and the nature of the substrate itself.[4][5] For instance, metal hydrides like lithium aluminum hydride (LiAlH4) are known to produce azo compounds when used with aromatic nitro compounds.[6][7]
Q3: Are there any "go-to" methods for clean reduction of nitroaromatics with minimal byproduct formation?
A3: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is often a preferred method for clean and efficient reduction of both aromatic and aliphatic nitro groups to amines.[4][6] Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is another mild and effective method that avoids the need for high-pressure hydrogen gas.[8][9]
Q4: Can the solvent choice impact the formation of azoxy- and azobenzene byproducts?
A4: Yes, the solvent can play a role. For instance, reductions with sodium dithionite (B78146) are often carried out in an ethanol-water solvent system.[10] The solubility of intermediates and reagents can affect reaction rates and selectivity. For catalytic transfer hydrogenation, polar protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[8]
Troubleshooting Guides
Issue 1: Significant formation of yellow/orange byproducts (likely azoxy/azobenzene) is observed during catalytic hydrogenation.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction or catalyst deactivation. | Increase catalyst loading (e.g., 5-10 mol% of 10% Pd/C). Ensure the catalyst is fresh and has been properly handled. Consider filtering the reaction mixture through a pad of Celite® to remove the catalyst upon completion.[11] |
| Non-optimal reaction conditions. | Optimize hydrogen pressure and reaction temperature. Lower temperatures can sometimes improve selectivity. Ensure efficient stirring to promote mass transfer. |
| Presence of catalyst poisons. | Ensure starting materials and solvents are pure. Sulfur-containing compounds can poison noble metal catalysts. |
| Reaction intermediates are accumulating. | Consider a different catalyst, such as Raney Nickel, which can be more robust for certain substrates.[6] |
Issue 2: My reduction with Sodium Dithionite (Na₂S₂O₄) is sluggish or incomplete, leading to colored impurities.
| Possible Cause | Troubleshooting Step |
| Decomposition of sodium dithionite. | Sodium dithionite can be unstable.[10] Use a fresh batch of the reagent. Prepare solutions of sodium dithionite immediately before use. |
| Incorrect pH. | The reduction is often more effective in a slightly basic medium. The addition of a base like sodium bicarbonate can be beneficial.[12] |
| Poor solubility of the nitroaromatic compound. | Ensure adequate solvent is used to dissolve the starting material. A co-solvent system like DMF-water or ethanol-water may be necessary.[10][12] |
| Insufficient reagent. | Use a stoichiometric excess of sodium dithionite (typically 3-5 equivalents). |
Issue 3: I am observing dehalogenation of my aromatic halide substrate during nitro group reduction.
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions with Pd/C. | Palladium on carbon can catalyze dehalogenation, especially with aryl iodides and bromides. |
| Use of a less aggressive catalyst. | Switch to Raney Nickel, which is often used for substrates where dehalogenation is a concern.[6] Sulfided platinum on carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[8] |
| Consider non-catalytic methods. | Reagents like tin(II) chloride (SnCl₂) provide a mild method for reducing nitro groups in the presence of other reducible groups, including halogens.[6][11] |
Experimental Protocols
Protocol 1: Selective Reduction of an Aromatic Nitro Group using Catalytic Transfer Hydrogenation
This method is often favored for its mild conditions and avoidance of high-pressure hydrogen gas.
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in methanol or ethanol.
-
Add ammonium formate (3-5 equivalents) to the solution.
-
Carefully add 10% Pd/C (5-10 mol% by weight).[8]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product by crystallization or column chromatography if necessary.
Protocol 2: Reduction of a Nitroarene using Sodium Dithionite
This method is a good metal-free alternative and is known for its chemoselectivity.
Materials:
-
Aromatic nitro compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) and Water
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in DMF at a slightly elevated temperature (e.g., 45 °C).[12]
-
In a separate flask, prepare a solution of sodium dithionite (excess, e.g., 5-10 equivalents) in water.
-
Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound.
-
Maintain the reaction mixture at a basic pH (8-9) by adding sodium bicarbonate as needed.[12]
-
Stir the reaction mixture at 45-50 °C for several hours (e.g., 16-24 hours), monitoring by TLC.[12]
-
After the reaction is complete, cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by standard methods.
Data Presentation
Table 1: Comparison of Common Methods for Selective Nitro Group Reduction.
| Method | Reducing Agent/Catalyst | Typical Solvent | Indicative Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | >90 | Highly efficient, but over-reduction and dehalogenation can occur.[8] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Ethanol | >90 | Mild conditions, avoids H₂ gas.[8] |
| Metal Reduction (Acidic) | Fe/HCl or Fe/NH₄Cl | Ethanol/Water | 70-95 | Classic, robust method.[8] |
| Metal Reduction (Acidic) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 85-95 | Mild conditions, good for substrates with sensitive functional groups.[8][11] |
| Dithionite Reduction | Na₂S₂O₄ | DMF/Water | 70-90 | Good chemoselectivity, metal-free.[13][14] |
Yields are indicative and can vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Reaction pathway for nitroaromatic reduction and byproduct formation.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Ethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-ethylaniline (B167055) obtained from post-reduction reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-ethylaniline.
Issue 1: Product Discoloration (Yellow to Dark Brown)
Question: My purified 2-ethylaniline is colored, ranging from yellow to dark brown. How can I obtain a colorless product?
Answer:
Discoloration in 2-ethylaniline is primarily due to oxidation and the presence of polymeric impurities. Here are several methods to decolorize your sample:
-
Vacuum Distillation: This is the most effective method for removing high-boiling point colored impurities and oxidation products.[1] Distilling under reduced pressure lowers the boiling point, preventing thermal degradation and polymerization.
-
Activated Charcoal Treatment: Dissolve the crude 2-ethylaniline in a suitable solvent (e.g., toluene (B28343) or hexane). Add a small amount of activated charcoal and heat the mixture gently. The charcoal will adsorb the colored impurities. Filter the hot solution to remove the charcoal and then remove the solvent under reduced pressure.
-
Column Chromatography: Passing the crude product through a silica (B1680970) gel column can effectively separate the colored impurities. A non-polar eluent system is typically used.
Issue 2: Low Purity After Purification
Question: After purification by distillation, my 2-ethylaniline still shows significant impurities in the GC/MS analysis. What could be the problem?
Answer:
Low purity after distillation can result from several factors:
-
Inefficient Fractional Distillation: If impurities have boiling points close to that of 2-ethylaniline (210-216 °C), simple distillation may not be sufficient.[2] A fractional distillation column with a high number of theoretical plates is necessary for good separation.
-
Co-distillation with Impurities: Certain impurities might form azeotropes with 2-ethylaniline, making separation by distillation difficult.
-
Thermal Decomposition: Excessive heating during distillation can lead to the formation of new impurities. Ensure the distillation is performed under vacuum to minimize the temperature required.
Troubleshooting Steps:
-
Optimize Distillation:
-
Use a longer, more efficient fractionating column.
-
Control the heating rate to ensure a slow and steady distillation.
-
Monitor the head temperature closely and collect the fraction that distills at the correct boiling point for 2-ethylaniline at the given pressure.
-
-
Consider an Alternative Purification Method: If distillation is ineffective, column chromatography is a powerful alternative for separating isomers and other closely related impurities.
Issue 3: Poor Separation During Column Chromatography
Question: I am trying to purify 2-ethylaniline using silica gel column chromatography, but I am getting poor separation of my product from impurities. What can I do?
Answer:
Poor separation on a silica column is a common issue when purifying amines due to the acidic nature of silica gel, which can lead to strong adsorption and peak tailing.[3][4]
Troubleshooting Steps:
-
Modify the Stationary Phase: Use an amine-functionalized silica gel column. This will minimize the acid-base interactions and improve the separation of basic compounds like 2-ethylaniline.[4]
-
Modify the Mobile Phase:
-
Add a small amount (0.1-1%) of a competing amine, such as triethylamine (B128534) (TEA), to your eluent system.[5] This will neutralize the acidic sites on the silica gel and improve the elution of your product.
-
Optimize the eluent polarity. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find the optimal separation conditions.[2] A good starting point is a non-polar system, gradually increasing the polarity.[2]
-
-
Check for Column Overloading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-ethylaniline after reduction of 2-ethylnitrobenzene?
A1: Common impurities include:
-
Unreacted Starting Material: this compound.
-
Isomers: 4-ethylaniline, which can be formed if the starting material contains 4-ethylnitrobenzene.
-
Over-reduction Products: Ethylcyclohexylamine.
-
Side-reaction Products: Poly-ethylated anilines and other coupled products.[2]
-
Catalyst Residues: Traces of the reduction catalyst (e.g., palladium, platinum, or iron).
Q2: What is the recommended method for large-scale purification of 2-ethylaniline in an industrial setting?
A2: For large-scale and industrial purification, fractional distillation under reduced pressure is the most common and cost-effective method.[2] It allows for the efficient removal of both lower and higher boiling point impurities to achieve the desired high purity of >99.5%.[6]
Q3: How can I remove water from my crude 2-ethylaniline before purification?
A3: Water is often present after the reduction and work-up steps. It can be removed by:
-
Phase Separation: If a significant amount of water is present, it can be separated using a separatory funnel as 2-ethylaniline is only slightly soluble in water.
-
Drying Agents: Before distillation, the organic phase containing the 2-ethylaniline can be dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a suitable solvent like toluene.
Q4: What is a suitable eluent system for the column chromatography of 2-ethylaniline on silica gel?
A4: A good starting point for the elution is a non-polar solvent like hexane, with a gradual increase in the polarity by adding a more polar solvent like ethyl acetate (B1210297).[2] A typical gradient could be from 100% hexane to a 95:5 or 90:10 hexane:ethyl acetate mixture.[2] Remember to consider adding a small amount of triethylamine to the eluent to improve peak shape and recovery.
Q5: My 2-ethylaniline darkens over time, even after purification. How can I prevent this?
A5: The darkening of aniline (B41778) derivatives upon storage is due to aerial oxidation.[7] To minimize this:
-
Store the purified 2-ethylaniline under an inert atmosphere (e.g., nitrogen or argon).
-
Store it in a cool, dark place, away from light.
-
Use an amber-colored storage bottle.
Quantitative Data Summary
The following table summarizes typical purity and yield data for the purification of 2-ethylaniline using different methods. These values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation (Vacuum) | > 99.5 | 85 - 95 | Scalable, cost-effective for large quantities, good for removing non-volatile impurities. | May not separate isomers with close boiling points effectively, risk of thermal degradation if not under vacuum. |
| Silica Gel Column Chromatography | > 99 | 70 - 90 | Excellent for separating isomers and closely related impurities, suitable for small to medium scale. | More time-consuming and expensive than distillation, requires significant solvent usage. |
| Amine-Functionalized Column Chromatography | > 99.5 | 80 - 95 | High resolution for amines, minimizes tailing and improves recovery compared to standard silica gel. | Higher cost of the stationary phase. |
Experimental Protocols
1. Fractional Distillation of Crude 2-Ethylaniline (Under Vacuum)
Objective: To purify crude 2-ethylaniline by removing low and high boiling point impurities.
Materials:
-
Crude 2-ethylaniline
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude 2-ethylaniline and a few boiling chips to the round-bottom flask.
-
Applying Vacuum: Slowly apply vacuum to the system and monitor the pressure. A pressure of 10-20 mmHg is typically suitable.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial fraction, which will contain low-boiling impurities and any residual water. The temperature at the distillation head will be unstable during this phase.
-
Product Fraction: As the temperature stabilizes at the boiling point of 2-ethylaniline at the applied pressure (approx. 72 °C at 20 mmHg), switch to a clean receiving flask to collect the purified product.[8]
-
High-Boiling Residue: Stop the distillation when the temperature starts to rise again or when only a small amount of dark, viscous residue remains in the distillation flask.
-
-
Cooling: Allow the apparatus to cool down completely before releasing the vacuum.
2. Column Chromatography of Crude 2-Ethylaniline
Objective: To purify crude 2-ethylaniline by separating it from isomers and other impurities.
Materials:
-
Crude 2-ethylaniline
-
Silica gel (or amine-functionalized silica gel)
-
Chromatography column
-
Eluent solvents (e.g., hexane, ethyl acetate, triethylamine)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate with 0.5% triethylamine). The ideal system should give the 2-ethylaniline an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 2-ethylaniline in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions containing 2-ethylaniline and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for common 2-ethylaniline purification issues.
Caption: General experimental workflow for the purification of 2-ethylaniline.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Nitration of Ethylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the highly exothermic process of large-scale ethylbenzene (B125841) nitration. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, detailed experimental protocols, and process diagrams to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the large-scale nitration of ethylbenzene.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is rising uncontrollably. What are the immediate actions and likely causes?
-
Answer: An uncontrolled temperature increase signifies a thermal runaway, a hazardous situation requiring immediate action.[1]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Ensure Maximum Cooling: Verify that the cooling system is operating at full capacity.
-
Maintain Agitation: Proper agitation is crucial for heat dissipation. Do not restart a failed agitator, as it could suddenly mix accumulated reactants and cause a violent reaction.
-
Prepare for Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction by transferring the reactor contents to a quench tank containing a large volume of cold water or ice.
-
-
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling system may lack the capacity to remove the heat generated. Ensure the cooling medium is at the correct temperature and flow rate.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than it can be removed. A slow, controlled addition rate with continuous temperature monitoring is essential.[1]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a runaway reaction.[2]
-
Incorrect Reagent Concentration: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.
-
-
Issue 2: Low Yield of Mononitroethylbenzene
-
Question: My reaction resulted in a low yield of the desired mononitrated product. What are the possible reasons?
-
Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures.
-
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm. A temperature range of 10-20°C can be explored if 0-10°C proves too slow.[1]
-
Poor Phase Mixing: In heterogeneous reactions, vigorous mixing is essential to maximize the interfacial area for the reaction to occur.
-
Suboptimal Stoichiometry: Ensure a slight molar excess of the nitrating agent is used to drive the reaction to completion.[1]
-
-
Issue 3: High Levels of Dinitration and Byproducts
-
Question: I am observing significant amounts of dinitroethylbenzene and other impurities in my product. How can I improve selectivity for mononitration?
-
Answer: The formation of dinitrated and other byproducts is a common challenge due to the activating nature of the ethyl group.
-
Potential Causes and Solutions:
-
High Reaction Temperature: Temperature is the most critical factor. Elevated temperatures significantly increase the reaction rate, favoring dinitration.[1] Maintaining a low and consistent temperature (ideally below 10°C) is crucial for selective mononitration.[1]
-
Excess Nitrating Agent: A large excess of the nitrating agent will promote further nitration of the initial product.
-
Oxidation: At high temperatures or with highly concentrated nitric acid, oxidation of the starting material or product can occur, leading to the formation of tarry substances.[1] Consider using milder nitrating conditions if this is observed.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of sulfuric acid in the mixed-acid nitration of ethylbenzene?
-
A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur.
-
-
Q2: Why is ethylbenzene more reactive than benzene (B151609) and prone to over-nitration?
-
A2: The ethyl group is an electron-donating group that activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophilic attack than benzene itself.[1] This increased reactivity also makes the mononitrated product susceptible to a second nitration, leading to dinitro compounds, especially under harsh conditions.
-
-
Q3: What are the primary products of ethylbenzene nitration?
-
A3: The primary products are a mixture of ortho-nitroethylbenzene and para-nitroethylbenzene. Due to steric hindrance from the ethyl group, the para isomer is generally the major product. Under more vigorous conditions, dinitration can occur, yielding mainly 2,4-dinitroethylbenzene and 2,6-dinitroethylbenzene.[1]
-
-
Q4: How can a large-scale nitration reaction be safely quenched?
-
A4: The standard procedure is to slowly and carefully transfer the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring. This dilutes the acids and dissipates the heat of dilution.
-
-
Q5: What are the key safety precautions when handling mixed acid (nitric and sulfuric acid)?
-
A5: Mixed acid is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure emergency eyewash and shower stations are readily accessible.
-
Data Presentation
Table 1: Physical and Thermal Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL @ 20°C) | Standard Enthalpy of Formation (liquid, kJ/mol) |
| Ethylbenzene | 106.17 | 136 | -95 | 0.867 | -12.55 (± 0.55)[3] |
| o-Nitroethylbenzene | 151.16 | 227-228 | -13 to -10 | 1.127 | Not Available |
| p-Nitroethylbenzene | 151.16 | 245-246 | 34-36 | 1.198 (at 25°C) | Not Available |
Table 2: Effect of Temperature on Product Distribution for Mononitration of Ethylbenzene (Illustrative)
| Temperature (°C) | Reagents | % Yield (Total Mononitro) | Isomer Ratio (ortho:para) | Dinitro Byproducts |
| 0 - 10 | HNO₃ / H₂SO₄ | High | Para-isomer favored | Minimal |
| 30 - 50 | HNO₃ / H₂SO₄ | High | Ratio may shift slightly | Increased formation[4] |
| < 10 | HNO₃ / Acetic Anhydride | High | Higher selectivity for para-isomer | Very Low[1] |
Note: Specific yields and isomer ratios can vary depending on the exact ratio of acids, addition time, and mixing efficiency.
Experimental Protocols
Selective Mononitration of Ethylbenzene using Mixed Acids
Safety Precautions: This reaction is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Careful temperature control is essential to prevent runaway reactions and the formation of potentially explosive dinitro compounds.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Calcium Chloride
-
Reaction vessel with cooling jacket, mechanical stirrer, dropping funnel, and temperature probe.
Procedure:
-
Preparation: In the reaction vessel, cool ethylbenzene to 0°C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. Maintain the temperature of the mixed acid below 10°C.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [1]
-
Stirring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes to ensure the reaction goes to completion.[1]
-
Work-up:
-
Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The product can be purified, and the isomers separated using techniques such as fractional distillation or column chromatography.
Mandatory Visualization
References
challenges in regioselective nitration of ethylbenzene to the ortho product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective nitration of ethylbenzene (B125841), with a specific focus on maximizing the yield of the ortho product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective nitration of ethylbenzene to the ortho product?
A1: The primary challenges stem from the directing effects of the ethyl group and steric hindrance. The ethyl group is an ortho, para-director, meaning it activates the benzene (B151609) ring towards electrophilic substitution at the ortho and para positions.[1][2] However, the para position is thermodynamically favored due to lower steric hindrance compared to the two ortho positions, which are shielded by the ethyl group.[3] Consequently, nitration typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.[4] Achieving high selectivity for the ortho product is a significant challenge.[3]
Q2: Why is my reaction producing a significant amount of dinitroethylbenzene?
A2: The ethyl group is an activating group, which makes the initial product, mono-nitroethylbenzene, more susceptible to a second nitration than ethylbenzene itself, especially under harsh reaction conditions.[1][5] This over-nitration is a common issue and is often caused by:
-
High Temperatures: Nitration is a highly exothermic reaction. Elevated temperatures dramatically increase the reaction rate and favor dinitration.[3][4]
-
Excess Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards di- and poly-nitration.[6]
Q3: What is a runaway reaction and how can I prevent it during nitration?
A3: A runaway reaction is an uncontrolled, rapid increase in temperature and reaction rate.[4] Signs include a sudden temperature spike, vigorous evolution of brown nitrogen oxide fumes, and darkening or tarring of the reaction mixture.[4] To prevent this:
-
Control the addition of the nitrating agent: Add the nitrating agent slowly and portion-wise to the ethylbenzene. Never add the ethylbenzene to the nitrating mixture. [4]
-
Maintain low temperatures: Use an ice bath or other cooling system to maintain the recommended temperature throughout the addition and reaction time.[3]
-
Ensure efficient stirring: Vigorous stirring helps to dissipate heat and prevent the formation of localized hot spots.[3]
-
Continuous monitoring: Always monitor the internal temperature of the reaction.[3]
Q4: How does temperature affect the ortho/para isomer ratio in ethylbenzene nitration?
A4: The ortho/para isomer ratio in the nitration of ethylbenzene is influenced by temperature. Generally, lower reaction temperatures tend to favor the formation of the para isomer, which is the thermodynamically controlled product.[3] While higher temperatures might slightly increase the proportion of the ortho isomer, they also significantly increase the risk of dinitration and other side reactions, making this an unreliable method for enhancing ortho selectivity.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of nitroethylbenzene isomers | 1. Insufficient Nitrating Agent: The molar ratio of nitric acid to ethylbenzene is too low, resulting in incomplete conversion.[3]2. Low Reaction Temperature: Excessively low temperatures can significantly slow the reaction rate.[4]3. Poor Mixing: As this is often a two-phase system (organic and aqueous), inefficient stirring reduces the interfacial area, hindering the reaction.[3]4. Excess Water: Water can dilute the acids and inhibit the formation of the active electrophile, the nitronium ion (NO₂⁺).[3] | 1. Check Stoichiometry: Ensure an adequate molar ratio of the nitrating agent.2. Optimize Temperature: If the reaction is too slow at very low temperatures (e.g., 0-10°C), cautiously explore a slightly higher temperature range (e.g., 10-20°C).[4]3. Improve Stirring: Use a powerful magnetic stirrer and an appropriately sized stir bar to ensure vigorous mixing.4. Use Concentrated Acids: Employ concentrated nitric and sulfuric acids to minimize the water content.[3] |
| Low ratio of ortho-nitroethylbenzene to para-nitroethylbenzene | 1. Steric Hindrance: The ethyl group naturally hinders attack at the ortho position, favoring the para position.[3]2. Thermodynamic Control: The para isomer is the more thermodynamically stable product.[7] | 1. Modify the Nitrating Agent: Consider using alternative nitrating agents that may offer different selectivity. For example, nitration with nitric acid and acetic anhydride (B1165640) can sometimes alter the isomer distribution.[4]2. Use of Catalysts: Explore the use of solid acid catalysts, such as zeolites, which can offer shape selectivity and potentially favor the formation of one isomer over another.[8][9] |
| Formation of dark, tarry byproducts | Oxidation: High temperatures or a very high concentration of nitric acid can lead to the oxidation of the starting material or the product.[4] | Use Milder Conditions: Strictly control the temperature and consider using a milder nitrating agent, such as acetyl nitrate (B79036) generated in situ.[4] |
| Low conversion of ethylbenzene | 1. Insufficient nitrating agent. [4]2. Reaction temperature is too low. [4]3. Inefficient mixing. [4] | 1. Ensure a slight molar excess of nitric acid. [4]2. Find a balance for the temperature; 10-20°C can be explored if 0-10°C is too slow. [4]3. Ensure vigorous stirring to maintain a homogeneous mixture. [4] |
Data Presentation
Table 1: Isomer Distribution in the Nitration of Ethylbenzene under Various Conditions
| Nitrating Agent/Conditions | Ortho (%) | Para (%) | Meta (%) | Dinitro Products (%) | Combined Yield (%) | Reference |
| HNO₃ / Ac₂O | 45 | 50 | 5 | - | 85 | [2] |
| HNO₃ / Ac₂O (alternative report) | 34 | 55 | - | 11 | - | [10] |
Note: Isomer distributions can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Standard Mixed-Acid Nitration
This protocol aims for selective mono-nitration by carefully controlling the temperature.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid.[1] While stirring, slowly add 20 mL of concentrated nitric acid, ensuring the temperature remains low.[1]
-
Reaction: In a separate round-bottom flask equipped with a dropping funnel and thermometer, place 10.6 g (0.1 mol) of ethylbenzene and cool it to 0°C in an ice-salt bath.[4]
-
Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[4]
-
After the addition is complete, continue to stir the mixture at 0-10°C for an additional 30 minutes.[4]
-
Work-up: Slowly pour the reaction mixture onto approximately 100 g of crushed ice with stirring.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Analysis and Purification: Analyze the crude product using GC-MS to determine the isomer ratio. The isomers can be separated by column chromatography on silica (B1680970) gel.[4]
Protocol 2: Nitration using Nitric Acid and Acetic Anhydride
This method can sometimes offer higher selectivity for mono-nitration.[4]
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
Standard work-up reagents as in Protocol 1
Procedure:
-
Preparation of Acetyl Nitrate (in situ): In a flask, cool 5.0 mL (5.4 g, 53 mmol) of acetic anhydride to 0°C.[2][10] With vigorous stirring, slowly add 2.0 mL (3.0 g, 47 mmol) of concentrated nitric acid dropwise, keeping the temperature below 10°C. Extreme caution is advised during this step. [2][4]
-
Reaction: In a separate flask, dissolve 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride and cool to 0°C.[2][10]
-
Slowly add the prepared acetyl nitrate solution to the ethylbenzene solution, maintaining the temperature at or below 10°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[2][10]
-
Work-up: Dilute the mixture with 200 mL of dichloromethane.[2] Wash the organic layer sequentially with water (4 x 150 mL) and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.[2]
-
Analysis and Purification: Analyze the product mixture by GC-MS and purify by column chromatography.
Visualizations
Caption: Mechanism of Electrophilic Aromatic Nitration of Ethylbenzene.
Caption: General Experimental Workflow for Mixed-Acid Nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Greener Reduction Methods for 2-Ethylnitrobenzene to 2-Ethylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on greener methods for the reduction of 2-ethylnitrobenzene to 2-ethylaniline (B167055), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This resource offers troubleshooting for common experimental issues and frequently asked questions regarding sustainable synthetic routes.
Troubleshooting Guide
This guide addresses common issues encountered during the greener reduction of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned, deactivated, old, or improperly stored.[3][4] 2. Insufficient Hydrogen Source: In catalytic hydrogenation, low hydrogen pressure can lead to incomplete reduction.[3] For transfer hydrogenation, the hydrogen donor (e.g., formic acid) may be insufficient.[5] 3. Poor Mass Transfer: Inefficient stirring can limit the contact between reactants and the catalyst surface.[4] 4. Low Reaction Temperature: The temperature may be too low for the catalyst system to be effective. | 1. Use a fresh batch of a suitable catalyst (e.g., Pd/C, Raney Ni, PtO₂). Consider a catalyst screening to find the optimal one for your specific conditions.[3] 2. For catalytic hydrogenation, increase the hydrogen pressure.[3][6] For transfer hydrogenation, increase the molar ratio of the hydrogen donor.[5] 3. Increase the stirring speed to ensure the catalyst is well suspended.[3] 4. Gradually increase the reaction temperature within the recommended range for the chosen method.[3][6] |
| Slow Reaction Rate | 1. Steric Hindrance: The ortho-ethyl group can sterically hinder the nitro group's approach to the catalyst surface.[2][3] 2. Low Catalyst Loading: An insufficient amount of catalyst will result in a slower reaction.[3] 3. Suboptimal Solvent: The solvent may not be ideal for the reaction, affecting solubility or catalyst activity. | 1. While inherent to the molecule, optimizing other parameters can compensate. Consider a more active catalyst. 2. Increase the catalyst loading.[3] 3. Use high-purity, degassed solvents like ethanol (B145695) or methanol (B129727), which are commonly recommended.[1][4] |
| Formation of Side Products (e.g., azoxy, azo, hydroxylamine (B1172632) derivatives) | 1. Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the accumulation of intermediates.[3] 2. Suboptimal Reaction Conditions: Incorrect temperature or pressure can favor the formation of intermediates and their subsequent condensation products.[3][7] 3. Non-selective Reducing Agent: Some reducing agents may not be selective for the nitro group. | 1. Increase the reaction time or the amount of reducing agent/catalyst.[3] 2. Optimize the reaction temperature and pressure. Lower temperatures can sometimes favor hydroxylamine formation.[3] The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[7] 3. For catalytic hydrogenation, ensure sufficient hydrogen is supplied.[3] |
| Difficulty in Product Isolation/Purification | 1. Catalyst Fines Passing Through Filter: Very fine catalyst particles may pass through the filter paper during workup. 2. Emulsion Formation during Extraction: The presence of both organic and aqueous phases with the product can lead to emulsions. 3. Product is Basic: 2-ethylaniline is basic and can form salts, affecting its solubility. | 1. Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst.[8][9] 2. Add brine (saturated NaCl solution) to help break up emulsions during aqueous workup. 3. During workup, basify the aqueous layer to ensure the aniline (B41778) is in its free base form for extraction into an organic solvent.[10] Alternatively, acidic extraction can be used to separate it from non-basic impurities.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common greener reduction methods for converting this compound to 2-ethylaniline?
A1: The most prevalent greener methods focus on catalytic approaches that minimize waste:
-
Catalytic Hydrogenation: This is a widely used industrial method employing a catalyst like palladium on carbon (Pd/C), Raney Nickel, or platinum oxide (PtO₂) with hydrogen gas.[3][10] It is highly efficient and clean, with water as the main byproduct.[3]
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in place of gaseous hydrogen, which can be safer and more convenient for laboratory scale. Common hydrogen donors include formic acid and ammonium (B1175870) formate.[5][12] This approach is considered environmentally benign.[5]
-
Electrochemical Reduction: This technique uses electrical energy to drive the reduction, avoiding the need for chemical reducing agents and minimizing waste.[13][14] It offers high chemoselectivity by controlling the cell voltage.[13]
Q2: What are the key green chemistry metrics to consider when choosing a reduction method?
A2: When evaluating the "greenness" of a reaction, consider metrics such as:
-
Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product. Catalytic hydrogenation has a high atom economy.
-
E-Factor: This is the mass ratio of waste to the desired product. Methods that minimize solvent use and avoid stoichiometric reagents will have a lower (better) E-factor.[15][16]
-
Process Mass Intensity (PMI): This considers the total mass of materials (reactants, solvents, reagents) used to produce a certain mass of product.[15]
-
Safety and Hazard Reduction: Greener methods prioritize the use of less hazardous materials, such as replacing flammable H₂ gas with formic acid.[17]
Q3: How do I choose the best catalyst for my catalytic hydrogenation?
A3: The choice of catalyst is crucial for a successful reaction.[1]
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst due to its high activity under mild conditions.[1]
-
Raney Nickel: A cost-effective alternative, though it may require more forcing reaction conditions (higher temperature and pressure).[1][6]
-
Platinum-based catalysts: These can also offer high activity.[6] A catalyst screening study is often the best approach to identify the optimal catalyst for your specific substrate and conditions.
Q4: Can I reuse the catalyst?
A4: Many heterogeneous catalysts, such as Pd/C, can be recovered and reused, which is a key principle of green chemistry.[12] After the reaction, the catalyst can be filtered, washed, and dried for subsequent runs. However, a slight loss of activity may be observed over multiple cycles.[5]
Q5: How can I monitor the progress of the reaction?
A5: Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of the starting material (this compound) and the appearance of the product (2-ethylaniline).[3][10]
-
Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product and any volatile byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction.[6]
Data Presentation: Comparison of Greener Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Pressure/Conditions | Time (h) | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C (1-5 mol%) | Ethanol | Room Temp - 60 | 1-5 bar H₂ | 2 - 6 | >95 | [1][8] |
| Catalytic Hydrogenation | Raney Ni (5-10 wt%) | Ethanol | 50 - 150 | 1-5 MPa H₂ | Variable | High | [1][6] |
| Transfer Hydrogenation | 10% Pd/C | Methanol/Formic Acid | Room Temp | Exothermic | 0.25 - 1 | Good | [12] |
| Transfer Hydrogenation | Fe@N-C (2 mol% Fe) | Formic Acid | 70 | Atmospheric | Variable | High | [5] |
| Metal-mediated (Greener variant) | Fe powder / NH₄Cl | Ethanol/Water | Reflux | Atmospheric | Variable | 80-90 | [8][10] |
| Electrochemical Reduction | Graphite felt electrodes | Ammonia (B1221849) | Room Temp | Controlled Voltage | Variable | High | [13] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is favored for its high efficiency and clean reaction profile.[8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%)[8]
-
Ethanol (or Methanol)[1]
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Hydrogenation apparatus (e.g., Parr shaker or flask with a hydrogen balloon)
-
Filtration setup (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation reactor, add this compound (1.0 eq) and ethanol.[6]
-
Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst.[6]
-
Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.[1]
-
Evacuate the nitrogen and introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-5 bar) or use a hydrogen balloon for atmospheric pressure.[1]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).[1]
-
Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC analysis.[3]
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol.[8]
-
The solvent can be removed from the filtrate by rotary evaporation to yield crude 2-ethylaniline, which can be further purified by distillation.[1]
Protocol 2: Transfer Hydrogenation using Formic Acid and Pd/C
This method avoids the use of high-pressure hydrogen gas, making it suitable for standard laboratory setups.[12]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
90% Formic Acid[12]
-
Celite®
Procedure:
-
To a stirred suspension of this compound (5 mmol) and 10% Pd-C (0.2-0.3g) in methanol (2.5 mL), add 90% formic acid (2.5 mL).[12]
-
The reaction is exothermic and will effervesce. Stir the mixture at room temperature.[12]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-30 minutes.[12]
-
After completion, filter the mixture through Celite® and wash with methanol.[12]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.[12]
-
Suspend the residue in water and neutralize with ammonia.
-
Extract the product with an organic solvent (e.g., ether or CH₂Cl₂), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
work-up procedure for neutralizing acid in Béchamp reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of the Béchamp reduction, with a specific focus on the critical acid neutralization step. This resource is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the purpose of neutralizing the acid in the Béchamp reduction work-up?
In the Béchamp reduction, an acid, typically hydrochloric acid (HCl), is used to facilitate the reduction of an aromatic nitro group to an amine using iron metal.[1][2] During the reaction, the newly formed amine exists as its protonated salt (anilinium salt).[1] The primary purpose of the neutralization step is to deprotonate this salt to liberate the free amine, which is typically less soluble in water and can be extracted into an organic solvent.[1][3]
Q2: Which base should I use for neutralization and at what concentration?
Commonly used bases for neutralization include sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃).[1][4]
-
Sodium Hydroxide (NaOH): A diluted solution, for instance, 2 mol/L, is often used to neutralize the reaction mixture.[4]
-
Sodium Carbonate (Na₂CO₃): This is another effective option for neutralization.
The choice of base and its concentration can influence the work-up process. A strong base like NaOH ensures complete deprotonation, while a weaker base like Na₂CO₃ may offer a more controlled neutralization.
Q3: How do I know when the neutralization is complete?
The completion of neutralization is typically determined by monitoring the pH of the aqueous layer. The optimal pH for the extraction of aniline (B41778), a common product of Béchamp reductions, is around 8.[5] It is recommended to use pH paper or a calibrated pH meter to ensure the desired pH is reached.[4]
Q4: I've added the base, but my product isn't separating/extracting well. What could be the issue?
Several factors can contribute to poor separation or extraction:
-
Incomplete Neutralization: If the pH is too low, the amine will remain in its protonated, water-soluble form, leading to poor extraction into the organic layer. Re-check the pH and add more base if necessary.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, which is a mixture of the organic and aqueous layers that fails to separate.[4] To avoid this, gently swirl or invert the separatory funnel instead of shaking vigorously.[4]
-
Formation of Iron Sludge: The reaction produces a significant amount of iron oxide/hydroxide sludge, which can complicate the extraction process.[4]
Q5: A thick, dark sludge has formed, making filtration and extraction difficult. How can I handle this?
The formation of a dense iron sludge is a known challenge in the Béchamp reduction work-up.[4] Here are some tips for managing it:
-
Dilution: Diluting the reaction mixture with water before neutralization can sometimes make the sludge more manageable.[4]
-
Filtration Aid: Using a filter aid like Celite® can help to improve the filtration of the fine iron particles.
-
Decantation: After allowing the sludge to settle, the supernatant liquid containing the product can be carefully decanted.[4]
Q6: My yield is low. What are the potential causes during the work-up?
Low yields can arise from several issues during the work-up:
-
Incomplete Reduction: If the initial reduction was not complete, the yield of the desired amine will naturally be low.
-
Incomplete Extraction: As mentioned, if the neutralization is incomplete or an emulsion forms, a significant portion of the product may remain in the aqueous layer. Performing multiple extractions with the organic solvent can help maximize the yield.
-
Side Reactions: If the reaction conditions are not carefully controlled, side products such as azoxy and azo compounds can form, reducing the yield of the desired amine.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Neutralizing Agent | Dilute NaOH (e.g., 2 mol/L) or Na₂CO₃ | The choice may depend on the specific substrate and desired control over the neutralization process.[4] |
| Optimal pH for Extraction | ~ 8 | This is particularly relevant for the extraction of aniline and similar aromatic amines.[5] |
| Extraction Solvent | Ethyl acetate, Diethyl ether | The choice of solvent will depend on the solubility of the target amine. |
| Extraction Technique | Gentle swirling or inversion | Vigorous shaking should be avoided to prevent the formation of emulsions.[4] |
Detailed Experimental Protocol: Neutralization and Extraction
The following is a generalized protocol for the acid neutralization and extraction steps in a Béchamp reduction work-up.
-
Cooling and Dilution: After the reduction is complete, allow the reaction mixture to cool to room temperature.
-
Neutralization: Slowly add a solution of sodium hydroxide (e.g., 2 mol/L) or sodium carbonate to the reaction mixture while stirring.[4] Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH reaches approximately 8.[4][5] Be aware that the formation of a thick iron hydroxide sludge is expected.[4]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add a suitable organic solvent, such as ethyl acetate.[4] Gently swirl or invert the funnel for several minutes to ensure thorough mixing and extraction of the amine into the organic layer.[4] Avoid vigorous shaking to prevent emulsion formation. [4]
-
Separation: Allow the layers to separate. The iron sludge will typically remain in the aqueous layer or at the interface. Carefully drain the lower aqueous layer.
-
Repeat Extraction: Perform at least two more extractions of the aqueous layer with fresh portions of the organic solvent to maximize the recovery of the product.
-
Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude amine product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the neutralization and extraction steps in a Béchamp reduction work-up.
References
Technical Support Center: Continuous Synthesis of 2-Ethylnitrobenzene in Microchannel Reactors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the continuous synthesis of 2-ethylnitrobenzene using microchannel reactors. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the success and safety of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the continuous nitration of ethylbenzene (B125841) in microchannel reactors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Ethylbenzene | 1. Insufficient Residence Time: The reactants are not spending enough time in the reactor to fully react. 2. Low Reaction Temperature: The temperature is too low to achieve the desired reaction rate. 3. Improper Molar Ratio: The ratio of nitric acid to ethylbenzene is too low. 4. Poor Mixing: Inefficient mixing of the organic and acid phases leads to mass transfer limitations. | 1. Decrease the total flow rate of the reactants to increase the residence time within the microchannel. 2. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[1] 3. Increase the molar ratio of the nitrating agent to the substrate. 4. Ensure the micromixer is functioning correctly. Consider using a more efficient micromixer design if necessary.[2] |
| Poor Selectivity (High Levels of 4-ethylnitrobenzene (B91404) or Dinitration Products) | 1. High Reaction Temperature: Higher temperatures can favor the formation of the ortho-isomer and also increase the likelihood of dinitration. 2. High Concentration of Nitrating Agent: A high concentration of the nitronium ion can lead to over-nitration. 3. Insufficient Temperature Control: Hotspots within the reactor can lead to undesired side reactions. | 1. Lower the reaction temperature. This generally favors the formation of the para-isomer and reduces dinitration. 2. Adjust the composition of the mixed acid to a lower concentration of nitric acid. 3. Ensure the microreactor's cooling system is operating efficiently. The high surface-area-to-volume ratio of microreactors should facilitate excellent temperature control.[1] |
| Reactor Clogging or Blockage | 1. Precipitation of Reactants or Products: The starting materials or products may have low solubility in the reaction medium, leading to precipitation. 2. Formation of Solid Byproducts: Undesired side reactions could be generating insoluble materials. 3. Phase Separation Issues: Unstable emulsions or phase separation within the microchannels can lead to blockages. | 1. Consider using a co-solvent to improve the solubility of all components.[3] 2. Optimize reaction conditions (temperature, residence time, stoichiometry) to minimize byproduct formation. 3. Ensure proper miscibility of the phases before entering the microreactor or use a reactor designed for multiphase reactions. |
| Unstable Flow or Pressure Fluctuations | 1. Pump Malfunction: Inconsistent pump performance can lead to variable flow rates. 2. Gas Formation: Evolution of gaseous byproducts (e.g., nitrogen oxides) can cause pressure spikes. 3. Two-Phase Flow Instabilities: Slug flow or other non-ideal flow patterns can cause pressure fluctuations. | 1. Calibrate and maintain pumps regularly. Ensure they are compatible with corrosive reagents. 2. Degas reactants before use. If gas evolution is inherent to the reaction, consider a back-pressure regulator to maintain stable pressure. 3. Optimize flow rates and channel dimensions to promote a stable flow regime. |
| Phase Separation Difficulties Post-Reaction | 1. Formation of a Stable Emulsion: Vigorous mixing in the microreactor can create a stable emulsion that is difficult to separate. 2. Similar Densities of Organic and Aqueous Phases: A small density difference can hinder gravitational separation. | 1. Employ a continuous liquid-liquid separator specifically designed for microflow systems. 2. Consider adding a small amount of a suitable solvent to the organic phase to alter its density. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing continuous nitration of ethylbenzene?
A1: The nitration of ethylbenzene is a highly exothermic reaction. The primary safety concern is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[4] Continuous flow reactors significantly mitigate this risk due to their high heat transfer capabilities and low reaction volume.[1] Additionally, the use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and a well-ventilated area.
Q2: How can I improve the yield of this compound over 4-ethylnitrobenzene?
A2: The ethyl group is an ortho, para-directing group. While achieving high selectivity for the ortho product is challenging, it can be influenced by reaction conditions. Generally, lower reaction temperatures tend to favor the para isomer due to steric hindrance. Experimenting with different solvent systems and nitrating agents may also influence the ortho/para ratio.
Q3: What are the advantages of using a microchannel reactor over a traditional batch reactor for this synthesis?
A3: Microchannel reactors offer several advantages, including:
-
Enhanced Safety: The small reaction volume and high surface-area-to-volume ratio allow for excellent temperature control, minimizing the risk of thermal runaway.
-
Improved Heat and Mass Transfer: This leads to faster reaction rates, higher yields, and better selectivity.[5]
-
Precise Control over Reaction Parameters: Flow rates, residence time, and temperature can be accurately controlled, leading to more consistent and reproducible results.
-
Scalability: The process can be scaled up by "numbering up" (using multiple reactors in parallel).
Q4: What materials are recommended for the construction of the microchannel reactor and tubing?
A4: Given the highly corrosive nature of the mixed acid (nitric and sulfuric acid), materials with excellent chemical resistance are essential. Suitable materials include glass, silicon carbide (SiC), and certain fluoropolymers (e.g., PFA, FEP) for tubing and fittings. Stainless steel may be susceptible to corrosion under these conditions.
Q5: How do I accurately control the residence time in the microreactor?
A5: The residence time is determined by the internal volume of the reactor and the total flow rate of the reactants. It can be calculated using the formula: Residence Time = Reactor Volume / Total Flow Rate. To control the residence time, you can either adjust the flow rates of the pumps or use a reactor with a different internal volume.
Experimental Protocols
General Protocol for Continuous Nitration of Ethylbenzene
This protocol provides a general procedure for the continuous synthesis of this compound. The parameters should be optimized for your specific setup and desired outcomes.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (e.g., 70%)
-
Concentrated Sulfuric Acid (e.g., 98%)
-
Ice-water bath or cryostat for cooling
-
Quenching solution (e.g., ice water)
-
Neutralizing solution (e.g., dilute sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Two high-precision syringe pumps or HPLC pumps suitable for corrosive liquids
-
T-mixer or other micromixer
-
Microchannel reactor (e.g., glass, SiC)
-
Temperature control unit (e.g., circulating bath)
-
Back-pressure regulator
-
Collection vessel
-
Continuous liquid-liquid separator (optional)
Procedure:
-
Preparation of Feed Solutions:
-
Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. Caution: This is a highly exothermic process.
-
Fill one pump with the prepared nitrating mixture and the other with ethylbenzene.
-
-
System Setup:
-
Assemble the microreactor system as shown in the workflow diagram below. Ensure all connections are secure and leak-proof.
-
Set the desired reaction temperature using the temperature control unit.
-
-
Reaction Execution:
-
Start the pumps at the desired flow rates to achieve the target molar ratio and residence time. A typical starting point is a molar ratio of nitric acid to ethylbenzene of 1.1:1.
-
Allow the system to reach a steady state before collecting the product. This may take a few minutes, depending on the system volume.
-
-
Work-up:
-
The output from the reactor is typically a two-phase mixture. Quench the reaction by directing the output stream into a cooled collection vessel containing ice water.
-
If using a continuous separator, the organic and aqueous phases will be separated in-line.
-
Neutralize the collected mixture with a dilute sodium bicarbonate solution until the aqueous phase is neutral.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of this compound and 4-ethylnitrobenzene.
-
-
Analysis:
-
Analyze the product mixture using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the conversion, yield, and isomer ratio.
-
Quantitative Data
The following table presents typical ranges for reaction parameters and expected outcomes for the nitration of aromatic compounds in microchannel reactors. These values can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 10 - 70 °C[6] | Higher temperature increases reaction rate but may decrease selectivity. |
| Residence Time | 30 seconds - 15 minutes[2][7] | Longer residence time generally increases conversion. |
| Molar Ratio (HNO₃:Substrate) | 1.1:1 to 3:1 | A higher ratio can increase conversion but also the risk of dinitration. |
| Sulfuric Acid Concentration | 60% - 98% | Affects the concentration of the active nitronium ion. |
| Typical Conversion | >95% | Highly dependent on the optimization of other parameters. |
| Selectivity (ortho:para) | Varies | Influenced by temperature and steric effects. |
Visualizations
Experimental Workflow
Caption: Workflow for continuous synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low conversion issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microchannel reactor for nitration reaction process-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to LC-MS Analysis of 2-Ethylnitrobenzene Reaction Products and Impurities
For researchers, scientists, and drug development professionals, the precise analysis of reaction products and impurities is critical for ensuring the efficacy, safety, and quality of synthesized compounds. 2-Ethylnitrobenzene is a key intermediate in the production of various pharmaceuticals and dyes, making the accurate characterization of its reaction mixtures paramount.[1][2] This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of this compound reaction products and impurities, supported by experimental data and detailed methodologies.
Understanding the Reaction and Impurity Landscape
The primary reaction of this compound is the reduction of its nitro group to form 2-ethylaniline.[1] However, this process can yield a complex mixture of the starting material, intermediates, the final product, and various byproducts. Additionally, the synthesis of this compound itself, typically through the nitration of ethylbenzene, can introduce isomeric impurities.[1][2][3]
Potential Reaction Products and Impurities:
-
Starting Material: this compound
-
Intermediates: 2-Ethylnitrosobenzene, N-(2-ethylphenyl)hydroxylamine[1]
-
Main Product: 2-Ethylaniline[1]
-
Byproducts: 2,2'-Diethylazoxybenzene, 2,2'-Diethylazobenzene[1]
-
Synthesis Impurities: 3-Ethylnitrobenzene, 4-Ethylnitrobenzene, Dinitrobenzene isomers[3]
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of all components in the reaction mixture. While LC-MS is a powerful tool, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also employed.[2][4]
| Feature | LC-MS | GC-MS | HPLC-UV |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection.[5] | Separation based on volatility and polarity, followed by mass-to-charge ratio detection.[4][6] | Separation based on polarity, with detection by UV absorbance.[2] |
| Sensitivity | High to very high, ideal for trace impurity detection.[1][7] | High, suitable for volatile and semi-volatile compounds.[4] | Moderate, may not be sufficient for low-level impurities.[2] |
| Specificity | Excellent, provides molecular weight and structural information.[1][4] | Excellent, provides mass spectral data for positive identification.[4] | Good, but relies on retention time and UV spectrum; co-elution can be an issue.[4] |
| Compound Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds.[2] | Broad applicability for chromophoric compounds. |
| Sample Preparation | Generally simple, involving dissolution and filtration.[8] | May require derivatization for non-volatile compounds. | Simple, similar to LC-MS. |
Detailed Experimental Protocol: LC-MS Analysis
This section outlines a typical experimental protocol for the LC-MS analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Quench the reaction mixture with a suitable solvent (e.g., ice-cold methanol).
-
Dilute an aliquot of the quenched mixture with the initial mobile phase solvent to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[8]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range: m/z 50-500
-
Data Acquisition Mode: Full scan and product ion scan (for structural confirmation).[1]
Quantitative Data Summary
The following table presents representative quantitative data for the LC-MS analysis of this compound and its related compounds. These values are based on typical performance characteristics of modern LC-MS systems.
| Compound | Retention Time (min) | [M+H]+ (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 2-Ethylaniline | 8.5 | 122.1 | 0.1 | 0.5 |
| This compound | 12.2 | 152.1 | 0.5 | 2.0 |
| 3-Ethylnitrobenzene | 12.5 | 152.1 | 0.5 | 2.0 |
| 4-Ethylnitrobenzene | 12.8 | 152.1 | 0.5 | 2.0 |
| 2,2'-Diethylazoxybenzene | 17.1 | 255.2 | 1.0 | 5.0 |
| 2,2'-Diethylazobenzene | 18.3 | 239.2 | 1.0 | 5.0 |
Visualizing the Process and Pathways
To better illustrate the analytical workflow and the chemical transformations, the following diagrams are provided.
Conclusion
LC-MS is a highly sensitive and specific technique for the analysis of this compound reaction products and impurities.[1] Its ability to separate complex mixtures and provide structural information makes it an invaluable tool for reaction monitoring, impurity profiling, and quality control in research and drug development. While other methods like GC-MS and HPLC-UV have their merits, LC-MS offers a superior combination of sensitivity and broad applicability for this class of compounds. The detailed protocol and comparative data provided in this guide serve as a valuable resource for developing and implementing robust analytical methods for this compound and related compounds.
References
A Comparative Guide to the Quantification of 2-Ethylaniline Purity by HPLC-UV Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-ethylaniline (B167055) is critical for the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and robust method for assessing the purity of such compounds.[2][3] This guide provides a comparative overview of two distinct reversed-phase HPLC-UV methods for the quantification of 2-ethylaniline purity, supported by experimental protocols and performance data.
Comparative Analysis of HPLC-UV Methods
The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity determination. Key considerations include the choice of stationary phase (column) and mobile phase composition, which directly impact the separation of 2-ethylaniline from potential impurities. Below is a comparison of two common approaches: a C18 column with a methanol-based mobile phase (Method A) and a Phenyl column with an acetonitrile-based mobile phase (Method B).
Table 1: Comparison of HPLC-UV Method Performance for 2-Ethylaniline Purity Analysis
| Parameter | Method A | Method B |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) | Phenyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40 v/v) | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| UV Detection Wavelength | 254 nm | 254 nm |
| Retention Time of 2-Ethylaniline | ~ 5.8 min | ~ 4.2 min |
| Resolution (2-Ethylaniline/Aniline) | 1.8 | 2.5 |
| Linearity (R²) (1-100 µg/mL) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.9 µg/mL | 0.7 µg/mL |
Note: The data presented in this table is representative and may vary depending on the specific HPLC system, column manufacturer, and exact experimental conditions.
Experimental Workflow
The general workflow for the quantification of 2-ethylaniline purity by HPLC-UV analysis involves several key steps, from sample preparation to data analysis.
Caption: Workflow for 2-Ethylaniline Purity Analysis by HPLC-UV.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the quantification of 2-ethylaniline purity using HPLC-UV.
1. Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[2]
2. Reagents and Materials
-
2-Ethylaniline reference standard (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
Method A (C18 Column):
-
Column: C18, 150 mm x 4.6 mm I.D., 5 µm particle size.[2]
-
Mobile Phase: Methanol:Water (60:40, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm.[4]
Method B (Phenyl Column):
-
Column: Phenyl, 150 mm x 4.6 mm I.D., 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-ethylaniline reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
5. Preparation of Sample Solution
-
Accurately weigh approximately 25 mg of the 2-ethylaniline sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to obtain a theoretical concentration of 1 mg/mL.
-
Further dilute the sample solution with the mobile phase to fall within the calibration range (e.g., to a final concentration of 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. System Suitability
-
Before sample analysis, inject the 25 µg/mL standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
The tailing factor for the 2-ethylaniline peak should be ≤ 2.0.
-
The theoretical plates for the 2-ethylaniline peak should be ≥ 2000.
7. Data Analysis and Purity Calculation
-
Inject the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area of the 2-ethylaniline standard against its concentration.
-
Determine the concentration of 2-ethylaniline in the sample solution using the calibration curve.
-
Calculate the purity of the 2-ethylaniline sample using the following formula:
Purity (%) = (Concentration from calibration curve / Theoretical concentration of the sample) x 100
Conclusion
Both the C18 and Phenyl column methods are suitable for the quantification of 2-ethylaniline purity. The choice between the two may depend on the specific impurity profile of the sample. The Phenyl column in Method B may offer better selectivity for aromatic impurities due to π-π interactions, as suggested by the improved resolution. This guide provides a framework for selecting and implementing a suitable HPLC-UV method for the quality control of 2-ethylaniline in research and development settings. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure the accuracy and reliability of the results.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zodiaclifesciences.com [zodiaclifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Ethylnitrobenzene and 4-Ethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of the chemical reactivity of 2-ethylnitrobenzene and 4-ethylnitrobenzene (B91404), two critical isomers in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The reactivity of these aromatic compounds is fundamentally governed by the interplay of electronic effects and steric hindrance, which dictates their behavior in key chemical transformations such as the reduction of the nitro group and electrophilic aromatic substitution. This document summarizes available quantitative data, provides detailed experimental protocols for their synthesis and reduction, and visualizes the underlying principles influencing their reactivity to aid in reaction design and optimization.
Key Determinants of Reactivity: Electronic Effects vs. Steric Hindrance
The differential reactivity between this compound and 4-ethylnitrobenzene can be understood by examining the electronic properties of their substituents and their spatial arrangement on the benzene (B151609) ring.[1]
-
Electronic Effects: The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Conversely, the ethyl group (-CH₂CH₃) is a weak electron-donating group, activating the ring. In both isomers, the activating ethyl group directs incoming electrophiles to the ortho and para positions relative to it, while the deactivating nitro group directs them to the meta position.[1]
-
Steric Hindrance: In this compound, the close proximity of the ethyl and nitro groups creates significant steric hindrance. This spatial crowding can physically impede the approach of reagents, particularly to the nitro group and the adjacent positions on the aromatic ring, thereby reducing the rate of reaction at these sites.[1] In contrast, 4-ethylnitrobenzene, with its substituents positioned at opposite ends of the ring, experiences minimal steric hindrance, allowing for more straightforward access of reactants.[1]
Quantitative Data Summary
Direct comparative kinetic studies on the reactivity of isolated this compound and 4-ethylnitrobenzene are not extensively available in the literature. However, the product distribution from the nitration of ethylbenzene (B125841) provides insight into the relative rates of formation of these two isomers, which is influenced by the same electronic and steric factors that govern their subsequent reactivity.
Table 1: Product Distribution from the Nitration of Ethylbenzene
| Reaction | Product Isomer | Typical Yield (%) |
| Nitration of Ethylbenzene | This compound | ~35-40 |
| 4-Ethylnitrobenzene | ~55-60 | |
| 3-Ethylnitrobenzene | < 5 |
Note: The exact isomer distribution can vary depending on reaction conditions such as temperature and the specific nitrating agent used.[1] The preference for the para isomer is largely attributed to the steric hindrance of the ethyl group, which makes the ortho positions less accessible to the incoming nitronium ion.[2]
Comparative Reactivity in Key Transformations
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a cornerstone transformation for these molecules.
-
This compound: The steric bulk of the adjacent ethyl group can hinder the approach of the reducing agent to the nitro group. This may result in a slower reaction rate compared to the 4-isomer under identical conditions.
-
4-Ethylnitrobenzene: With the nitro group being unencumbered, it is more accessible to the reducing agent, which is expected to lead to a faster reduction rate.
While direct kinetic data for these specific isomers is scarce, studies on other ortho-substituted nitroarenes have shown that the interplay of steric and electronic effects can be complex. In some cases of catalytic hydrogenation, ortho-alkyl groups have been observed to increase the rate of reduction compared to their para counterparts, a phenomenon that may be attributed to favorable interactions with the catalyst surface. However, for most chemical reductions, steric hindrance is the dominant factor, leading to slower reaction rates for the ortho isomer.
Electrophilic Aromatic Substitution
Further substitution on the nitro-substituted ring is heavily influenced by the directing effects of the existing groups.
-
This compound: The ethyl group directs incoming electrophiles to positions 4 and 6, while the nitro group directs to positions 3 and 5. The powerful deactivating effect of the nitro group generally makes further electrophilic substitution challenging.
-
4-Ethylnitrobenzene: The ethyl group directs to positions 2 and 6 (ortho), and the nitro group directs to positions 3 and 5 (meta). The positions ortho to the ethyl group are sterically unhindered, making this isomer potentially more reactive towards further electrophilic substitution at these sites compared to the hindered positions on the 2-isomer.
Experimental Protocols
Protocol 1: Synthesis of 2- and 4-Ethylnitrobenzene via Nitration of Ethylbenzene
This protocol describes a typical laboratory-scale synthesis of a mixture of ethylnitrobenzene isomers.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Dichloromethane (or other suitable organic solvent)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Fractional distillation apparatus
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. Maintain the temperature below 10°C.[1]
-
Nitration Reaction: To a separate round-bottom flask containing ethylbenzene, slowly add the cold nitrating mixture dropwise with vigorous stirring. Maintain the reaction temperature between 0-10°C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.[1]
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. The organic layer containing the nitroethylbenzene isomers will separate.
-
Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude mixture of isomers.[1]
-
Separation: The this compound and 4-ethylnitrobenzene isomers can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points (this compound: ~228 °C; 4-ethylnitrobenzene: ~246-247 °C).[2]
Protocol 2: Reduction of Ethylnitrobenzene Isomers to Ethylanilines
This protocol outlines a general method for the reduction of either this compound or 4-ethylnitrobenzene using tin and hydrochloric acid.
Materials:
-
This compound or 4-Ethylnitrobenzene
-
Tin (Sn) metal granules or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (B78521) (NaOH) solution
-
Ether or other suitable organic solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, place the chosen ethylnitrobenzene isomer and tin metal (or iron powder).[1]
-
Acid Addition: Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling in an ice bath to control the rate.[1]
-
Reflux: Once the initial vigorous reaction has subsided, heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.[1]
-
Basification: Cool the reaction mixture and cautiously add concentrated sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin (or iron) hydroxides and liberate the free ethylaniline.[1]
-
Isolation: The ethylaniline product can be isolated by steam distillation or by extraction with a suitable organic solvent like ether.
-
Purification: If extracted, the organic layer should be dried over a suitable drying agent, filtered, and the solvent removed by rotary evaporation. The crude ethylaniline can be further purified by distillation.[1]
Visualizations
Caption: Logical relationship between steric hindrance and reactivity.
Caption: Synthesis and subsequent reduction workflow.
References
The Impact of Steric Hindrance: A Comparative Guide to the Reactivity of 2-Ethylnitrobenzene
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted nitroaromatics is paramount for efficient synthesis design. This guide provides an objective comparison of 2-ethylnitrobenzene's performance in key chemical transformations, focusing on the steric hindrance effects of the ortho-ethyl group. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in the selection of synthetic building blocks.
The chemical behavior of this compound is largely dictated by the interplay of the electronic properties and the spatial arrangement of its two substituents: the electron-withdrawing nitro group (-NO₂) and the electron-donating ethyl group (-CH₂CH₃). While the ethyl group activates the benzene (B151609) ring and directs incoming electrophiles to the ortho and para positions, its physical bulk in the ortho position creates significant steric hindrance.[1] This spatial crowding is a critical factor that differentiates its reactivity from its para isomer, 4-ethylnitrobenzene, and other ortho-substituted analogues like 2-methylnitrobenzene.
Comparative Analysis of Reactivity
The steric hindrance imposed by the ethyl group in this compound directly influences the outcomes of various reactions, most notably in electrophilic aromatic substitution and the reduction of the nitro group.
Electrophilic Aromatic Substitution: Nitration
A classic example illustrating steric effects is the nitration of alkylbenzenes. The size of the alkyl group at the ortho position directly impacts the ratio of ortho to para isomers formed. As the bulk of the alkyl group increases, the approach of the electrophile (the nitronium ion, NO₂⁺) to the ortho position is increasingly impeded.[1]
Table 1: Isomer Distribution in the Nitration of Alkylbenzenes
| Alkylbenzene | Ortho-Substituent | Ortho Isomer (%) | Para Isomer (%) |
| Toluene | -CH₃ | 58.5 | 37.0 |
| Ethylbenzene (B125841) | -CH₂CH₃ | 47.0 (approx.) | 53.0 (approx.) |
| Isopropylbenzene | -CH(CH₃)₂ | Lower than Ethylbenzene | Higher than Ethylbenzene |
| tert-Butylbenzene | -C(CH₃)₃ | 16.0 | 75.0 |
Note: Data is compiled from nitration reactions typically using a mixture of nitric acid and sulfuric acid. Exact ratios can vary with reaction conditions.[1]
The data clearly shows a decrease in the formation of the ortho-nitrated product as the size of the alkyl substituent increases from methyl to tert-butyl. The ethyl group in ethylbenzene exerts a more significant steric effect than a methyl group, resulting in a lower ortho-to-para ratio compared to the nitration of toluene.[1]
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[2][3] The steric hindrance of the ortho-ethyl group in this compound can affect the rate of this reduction.
Table 2: Qualitative Comparison of Catalytic Hydrogenation Reactivity
| Compound | Ortho-Substituent | Expected Relative Reduction Rate | Rationale |
| Nitrobenzene | -H | Highest | No steric hindrance at the ortho position. |
| 2-Methylnitrobenzene | -CH₃ | High | Moderate steric hindrance from the methyl group. |
| This compound | -CH₂CH₃ | Moderate | Increased steric hindrance from the bulkier ethyl group may slightly decrease the reaction rate compared to 2-methylnitrobenzene. [2][3] |
| 4-Ethylnitrobenzene | -H (relative to -NO₂) | High | Minimal steric hindrance as the substituents are at opposite ends of the ring.[1] |
While specific kinetic data for a direct comparison under identical conditions is limited, it is a well-established principle that increased steric bulk around a reaction center can hinder the approach of reactants to the catalyst surface, potentially leading to slower reaction rates.[2][3] Therefore, it is reasonable to expect the reduction of this compound to be slightly slower than that of 2-methylnitrobenzene and 4-ethylnitrobenzene.
Experimental Protocols
Protocol 1: Nitration of Ethylbenzene
This protocol describes a general procedure for the mono-nitration of ethylbenzene using a mixture of nitric and sulfuric acids.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid. While stirring, carefully and slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain a low temperature throughout the addition.[1]
-
Reaction: Slowly add the cold nitrating mixture dropwise to a stirred flask containing ethylbenzene, ensuring the reaction temperature is kept low (e.g., below 10°C) using the ice-water bath.[4]
-
Work-up: After the addition is complete, continue stirring for a designated period. Then, pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of this compound and 4-ethylnitrobenzene. The isomers can then be separated by fractional distillation.[5]
Protocol 2: Catalytic Hydrogenation of this compound to 2-Ethylaniline
This protocol outlines a general procedure for the reduction of this compound using a palladium on carbon (Pd/C) catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the metal relative to the substrate).[6]
-
Inerting: Seal the vessel and purge the system with an inert gas to remove air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., from a balloon or a pressurized cylinder). Stir the mixture vigorously.[6]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-ethylaniline, which can be further purified by distillation.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Steric hindrance effect on the regioselectivity of nitration.
Caption: General workflow for the catalytic hydrogenation of this compound.
References
A Comparative Guide to Validating the Structure of 2-Ethylaniline using 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of targeted molecular entities, rigorous structural confirmation of intermediates and final products is paramount. This guide provides a comparative framework for the validation of the 2-ethylaniline (B167055) structure using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure. We present a comparison with its structural isomers, 3-ethylaniline (B1664132) and 4-ethylaniline, supported by experimental data and protocols.
Data Presentation: Comparative 1H NMR Chemical Shifts of Ethylaniline Isomers
The primary distinction between ethylaniline isomers in a 1H NMR spectrum lies in the chemical shifts and splitting patterns of the aromatic protons. The position of the ethyl group relative to the amino group uniquely influences the electronic environment of each proton. The following table summarizes the characteristic chemical shifts (δ) in parts per million (ppm) for each isomer, typically recorded in deuterated chloroform (B151607) (CDCl3).
| Proton Assignment | 2-Ethylaniline (ppm) | 3-Ethylaniline (ppm) | 4-Ethylaniline (ppm) | Expected Multiplicity |
| Aromatic-H | 6.61 - 7.11[1] | 6.47 - 7.04[2] | 6.58 - 6.96[3] | Multiplet (m) |
| -NH2 | ~3.47[1] | ~3.45[2] | ~3.40[3] | Broad Singlet (br s) |
| -CH2- | ~2.46[1] | ~2.54[2] | ~2.51[3] | Quartet (q) |
| -CH3 | ~1.22[1] | ~1.20[2] | ~1.17[3] | Triplet (t) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
The aromatic region is the most informative for distinguishing between the isomers. For 2-ethylaniline, four distinct signals are expected in the aromatic region, whereas 4-ethylaniline, due to its symmetry, will exhibit two doublets. 3-Ethylaniline will also show a more complex pattern of four aromatic signals.
Experimental Workflow and Data Validation
The process of validating the 2-ethylaniline structure involves acquiring the 1H NMR spectrum of the synthesized product and comparing it against the expected reference data. This workflow ensures the correct isomeric form has been produced.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like 2-ethylaniline.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-ethylaniline product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required or for a precise chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Determine the 90° pulse width.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to remove any rolling or distortion.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure.
-
References
A Comparative Analysis of Iron Powder and Tin Metal for the Reduction of 2-Ethylnitrobenzene
For researchers and professionals in drug development and organic synthesis, the efficient and selective reduction of nitroarenes is a critical transformation. This guide provides a detailed comparison of two common reagents, iron powder and stannous chloride (a common form of tin metal used in this reaction), for the reduction of 2-ethylnitrobenzene to 2-ethylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The conversion of a nitro group to an amine is a fundamental step in many synthetic pathways. While numerous methods exist, the use of dissolving metals like iron and tin in acidic media remains a prevalent and cost-effective approach.[1] This document outlines the performance of iron powder and tin metal, presenting experimental data, detailed protocols, and a visual representation of the reaction workflow to aid in the selection of the optimal reducing agent for specific laboratory and industrial needs.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the reduction of this compound using iron powder and stannous chloride, based on typical laboratory-scale experiments.
| Parameter | Iron Powder | Tin (Stannous Chloride) | Reference |
| Typical Yield | 80 - 90% | 85 - 95% | [2] |
| Reaction Time | 1 - 3 hours | 2 - 4 hours | [2] |
| Reagents | Fe powder, Acetic Acid, Ethanol (B145695), Water | SnCl₂·2H₂O, Ethanol | [2] |
| Reaction Temperature | Reflux | Reflux | [2] |
| Work-up | Filtration of iron oxides, neutralization, extraction | Neutralization to precipitate tin salts, extraction | [1][2] |
| Chemoselectivity | High tolerance of sensitive functional groups | Generally good, but can be less selective than iron | [3] |
| Cost & Environment | Inexpensive and environmentally benign | More expensive and generates tin waste | [2][4] |
Experimental Protocols
Detailed methodologies for the reduction of this compound using both iron powder and stannous chloride are provided below. These protocols are based on established laboratory procedures.[2]
Reduction using Iron Powder
This method is an economical and environmentally favorable option for the reduction of nitroarenes.[2]
Materials:
-
This compound
-
Iron (Fe) powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, create a suspension of this compound (1.0 equivalent) and iron powder (typically 3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid. A common solvent ratio is 5:2:1.[2]
-
With vigorous stirring, heat the mixture to reflux.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake with ethanol or ethyl acetate.[5]
-
Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration of the drying agent, remove the solvent under reduced pressure to yield the crude 2-ethylaniline, which can be further purified by distillation.[2]
Reduction using Tin (Stannous Chloride)
This method is known for its high efficiency in reducing a wide range of nitroarenes.[1]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a 2 M NaOH solution to the reaction mixture to neutralize the acid and precipitate tin salts.[2]
-
Extract the product with ethyl acetate. The organic layer is then separated, washed, dried, and concentrated to yield 2-ethylaniline.[1]
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the reduction of this compound and the chemical transformation itself.
Caption: Experimental workflow for the reduction of this compound.
Caption: General reduction of this compound to 2-ethylaniline.
Concluding Remarks
Both iron powder and tin (as stannous chloride) are effective reagents for the reduction of this compound. Iron powder presents a more cost-effective and environmentally friendly option with high chemoselectivity, making it advantageous for substrates with other reducible functional groups.[2][3] While stannous chloride may offer slightly higher yields in some cases, it comes at a higher cost and generates metallic waste that requires careful disposal.[2][4] The choice between these two metals will ultimately depend on the specific requirements of the synthesis, including cost, scale, the presence of other functional groups, and environmental considerations.
References
Navigating Isomeric Complexity: A Comparative Guide to GC-MS Methods for 2-Ethylnitrobenzene Impurity Profiling
For researchers, scientists, and drug development professionals, the accurate identification and quantification of isomeric impurities in pharmaceutical intermediates like 2-Ethylnitrobenzene is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for this application, juxtaposed with alternative analytical techniques. Supported by experimental data, this document serves as a practical resource for method selection and development in a regulatory-compliant environment.
The synthesis of this compound, a key starting material in the production of various active pharmaceutical ingredients (APIs), often results in the co-formation of its positional isomers, 3-Ethylnitrobenzene and 4-Ethylnitrobenzene. Due to their similar physicochemical properties, the separation and accurate quantification of these isomers present a significant analytical challenge.[1][2] This guide focuses on the utility of GC-MS as a primary analytical tool and compares its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Performance Comparison
The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical quantitative performance of GC-MS and HPLC-UV for the analysis of nitroaromatic compounds, which serve as a reliable proxy for ethylnitrobenzene isomers.[3]
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[3] | Separation based on polarity; detection by UV absorbance.[3] |
| Limit of Detection (LOD) | ~0.02 mg/mL (for nitrotoluene isomers)[3] | ~0.3 - 150 µg/L (for nitrophenol isomers)[3] |
| Limit of Quantification (LOQ) | ~0.06 mg/mL (for nitrotoluene isomers)[3] | 10 ng/mL (for nitrophenol isomers)[3] |
| Linearity (R²) | >0.99[3] | >0.99 |
| Specificity | Excellent; provides mass spectral data for positive identification.[3] | Good; relies on retention time and UV spectrum.[3] |
| Resolution of Isomers | High resolution is achievable with optimized methods.[2] | Can be challenging; may require specialized columns (e.g., Phenyl-Hexyl) for adequate separation.[1] |
| Sample Volatility Requirement | Sample must be volatile and thermally stable.[2] | Not a strict requirement. |
GC-MS: The Gold Standard for Volatile Impurities
GC-MS stands out for its high resolving power and definitive identification capabilities, making it a robust method for the analysis of volatile and semi-volatile compounds like ethylnitrobenzene isomers. The mass spectrometer provides structural information, which is crucial for the unambiguous identification of impurities.
Detailed GC-MS Experimental Protocol
This protocol is a starting point for the development of a validated method for the analysis of isomeric impurities in this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[3]
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Vortex the solution to ensure homogeneity.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Injector Temperature: 250°C[2]
-
Injection Volume: 1 µL with a split ratio of 50:1.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.[1]
-
MS Conditions:
-
Ion Source Temperature: 230°C[3]
-
Interface Temperature: 280°C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode:
Alternative Technique: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a viable alternative, particularly for routine quality control where the impurity profile is well-characterized.
Key Considerations for HPLC-UV:
-
Column Selection: Standard C18 columns may not provide sufficient resolution for ethylnitrobenzene isomers. Phenyl-Hexyl columns are often preferred as they offer alternative selectivity based on π-π interactions with the aromatic analytes.[1]
-
Mobile Phase Optimization: The composition of the mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water) is a critical parameter that needs to be carefully optimized to achieve separation.[2]
-
Lower Specificity: Co-elution of impurities with similar UV spectra can lead to inaccurate quantification.[4]
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the comparative logic, the following diagrams are provided.
Conclusion
For the comprehensive identification and quantification of isomeric impurities in this compound, GC-MS is the superior technique due to its high specificity and resolving power. The detailed mass spectral information it provides is invaluable for the definitive identification of unknown impurities, a critical aspect in pharmaceutical development and regulatory submissions. While HPLC-UV can be a cost-effective alternative for routine quality control of known impurities, it often requires more extensive method development to achieve adequate separation of positional isomers and lacks the definitive identification capabilities of MS detection. The choice between these methods should be based on the specific analytical requirements, including the stage of drug development, the need for impurity identification versus routine quantification, and available instrumentation.
References
A Comparative Guide to Nitroarene Reduction: Catalytic Hydrogenation vs. Iron/Acid Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals. Among the myriad of available methods, catalytic hydrogenation and iron/acid reduction remain two of the most prevalent and historically significant techniques. This guide provides an objective, data-driven comparison of these two methods to assist researchers in selecting the most suitable approach for their specific synthetic challenges.
At a Glance: Key Distinctions
| Feature | Catalytic Hydrogenation | Iron/Acid Reduction |
| Reagents | H₂ gas (or a hydrogen donor), metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Iron powder, acid (e.g., HCl, acetic acid) |
| Reaction Conditions | Typically mild to moderate temperature and pressure | Often requires elevated temperatures; can be highly exothermic |
| Byproducts | Primarily water, offering a "greener" profile[1][2] | Significant amounts of iron salts and acidic waste[1][2] |
| Workup | Simple filtration to remove the catalyst | Can be cumbersome, requiring neutralization and removal of large quantities of metal salts |
| Chemoselectivity | Can be challenging; may reduce other functional groups unless a highly selective catalyst is used[2] | Generally exhibits high chemoselectivity for the nitro group in the presence of many other reducible functionalities[3][4] |
| Safety Concerns | Use of flammable H₂ gas and potentially pyrophoric catalysts (e.g., Raney Ni) | Handling of corrosive acids and potential for uncontrolled exotherms[5] |
| Cost | Precious metal catalysts can be a significant cost factor | Reagents are generally inexpensive and readily available |
Quantitative Performance Data
The following tables summarize representative quantitative data for both catalytic hydrogenation and iron/acid reduction of various nitroarenes.
Catalytic Hydrogenation of Nitroarenes
| Substrate | Catalyst | Solvent | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |
| Nitrobenzene (B124822) | 10% Pd/C | Methanol | 35 | 7 | 5 | >99 | [6] |
| 4-Chloronitrobenzene | Mn-1 (5 mol%) | Toluene | 130 | 80 | 24 | 95 | [1] |
| 4-Nitrotoluene | Ni/NGr@OMC-800 | Water | 100 | N/A (N₂H₄·H₂O) | N/A | >99 | [7] |
| 2-Nitrophenol | Cu₂O/CuO | Water | 25 | N/A (NaBH₄) | N/A | >70 | [8] |
| 3-Nitroacetophenone | Pd/C | Ethyl Acetate | RT | 1 (balloon) | 1 | N/A | [9] |
Iron/Acid Reduction of Nitroarenes
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Fe, HCl | Water/Ethanol | Reflux | 0.33 | N/A | [10] |
| 4-Nitrobenzaldehyde | Fe, NH₄Cl | Ethanol/Water | N/A | N/A | Polymer | [11] |
| 2-Nitrobenzaldehyde | Fe, NH₄Cl | Ethanol/Water | N/A | N/A | 88 | [11] |
| m-Nitroacetophenone | Sn, HCl | Water | Reflux | 0.5 | N/A | [12] |
| 4-Amino-2,1,3-benzothiadiazole | Fe, HCl | N/A | N/A | N/A | N/A | [4] |
| 4-Nitrotoluene | Fe, Water | Water | 50 | 29 | >99 |
Experimental Protocols
Catalytic Hydrogenation of Nitrobenzene using Pd/C
Materials:
-
Nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve nitrobenzene in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar) or affix a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
The filtrate, containing the aniline (B41778) product, can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Iron/Acid Reduction of Nitrobenzene
Materials:
-
Nitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitrobenzene, ethanol, and water.
-
With vigorous stirring, cautiously add iron powder to the mixture.
-
Slowly add concentrated HCl to the suspension. The reaction is exothermic and may require external cooling to control the temperature.
-
After the initial exotherm subsides, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture by the slow addition of a concentrated NaOH solution until the pH is basic. This will precipitate iron salts.
-
Filter the mixture to remove the iron salts, washing the filter cake with an appropriate solvent.
-
Transfer the filtrate to a separatory funnel and extract the aniline product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline. Further purification can be performed by distillation or chromatography.
Visualizing the Processes
Reaction Workflow Comparison
Caption: Comparative workflow of catalytic hydrogenation and iron/acid reduction.
Decision-Making Logic for Method Selection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01670F [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 12. Chemistry 210 Experiment 6 [home.miracosta.edu]
A Comparative Guide to Alternative Analytical Techniques for 2-Ethylnitrobenzene Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Ethylnitrobenzene, a key intermediate in the synthesis of various active pharmaceutical ingredients and other organic compounds, is paramount for ensuring product quality, process control, and regulatory compliance. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, alternative analytical techniques offer distinct advantages in terms of cost, accessibility, and suitability for specific analytical challenges. This guide provides an objective comparison of the primary alternatives to LC-MS for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The comparison is supported by a summary of their performance characteristics and detailed experimental protocols.
Performance Comparison
The choice of an analytical technique for this compound analysis is often dictated by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics for GC-MS and HPLC-UV, providing a quantitative basis for comparison. It is important to note that some of the cited performance data may be for structurally similar nitroaromatic compounds, as direct comparative studies on this compound are not always available.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's absorbance of UV light. |
| Limit of Detection (LOD) | High sensitivity, capable of reaching low ng/mL to pg/mL levels, especially in Selected Ion Monitoring (SIM) mode. | Moderate sensitivity, typically in the low µg/mL to high ng/mL range.[1] |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range. | µg/mL to ng/mL range.[1] |
| Linearity (R²) | Excellent linearity over a wide concentration range (typically >0.99).[2] | Good linearity over a defined concentration range (typically >0.99). |
| Accuracy (% Recovery) | Typically high, often within 90-110%, depending on the sample preparation method. For similar nitrobenzene (B124822) compounds, accuracy has been reported between 84.6% and 107.8%.[2] | Good, generally within 80-120%, but can be influenced by matrix effects. |
| Precision (% RSD) | High precision, with Relative Standard Deviation (RSD) values typically below 5%. For similar nitrobenzene compounds, intra-day and inter-day precision was in the range of 1.77-4.55%.[2] | Good precision, with RSD values generally below 10%. |
| Selectivity | High, due to both chromatographic separation and mass spectrometric detection, which provides structural information. | Moderate, relies on chromatographic separation and the chromophore of the analyte. Co-eluting compounds with similar UV absorbance can interfere. |
| Sample Throughput | Moderate, run times can be longer compared to HPLC, especially with complex temperature programs. | High, with relatively short analysis times, making it suitable for routine analysis. |
| Cost | Higher initial instrument cost and maintenance compared to HPLC-UV. | Lower initial instrument cost and maintenance, making it more accessible. |
| Advantages | High sensitivity and selectivity, provides structural confirmation, extensive spectral libraries for compound identification. | Robust, reliable, cost-effective, and widely available. |
| Disadvantages | Requires volatile and thermally stable analytes (or derivatization), potential for thermal degradation of labile compounds. | Lower sensitivity and selectivity compared to MS detection, potential for interference from co-eluting compounds. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. The following sections provide representative methodologies for the analysis of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove non-volatile matrix components.
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Injection Mode: Split or splitless, depending on the expected analyte concentration. A split ratio of 50:1 is common for initial screening.[3]
-
Oven Temperature Program:
-
MS Conditions:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
HPLC-UV is a robust and widely used technique for the routine analysis of a broad range of compounds, including this compound.
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[4]
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10-20 µL.[4]
-
Detection Wavelength: 254 nm, where this compound exhibits strong UV absorbance.[4]
Visualizing the Analytical Workflow
To better understand the logical flow and key differences between the two primary alternative techniques, the following diagrams illustrate the experimental workflows for GC-MS and HPLC-UV analysis of this compound.
Caption: Comparative workflow for GC-MS and HPLC-UV analysis.
Caption: Decision logic for selecting an analytical technique.
References
A Comparative Analysis of the Electronic Effects of Substituents in 2-Ethylnitrobenzene and 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of the ethyl and methyl substituents in 2-ethylnitrobenzene and 2-nitrotoluene (B74249). Understanding these effects is crucial for predicting reactivity, designing synthetic routes, and developing structure-activity relationships in medicinal chemistry. This document summarizes key experimental data, outlines the methodologies used for their acquisition, and provides a visual representation of the underlying electronic and steric principles.
Executive Summary
The primary difference in the electronic character of this compound and 2-nitrotoluene arises from the subtle interplay between the inductive and hyperconjugative effects of the ethyl and methyl groups, respectively, and the steric hindrance they impose on the adjacent nitro group. Both methyl and ethyl groups are electron-donating, which counteracts the strong electron-withdrawing nature of the nitro group. However, the greater steric bulk of the ethyl group in this compound can force the nitro group out of the plane of the benzene (B151609) ring to a larger extent than the methyl group in 2-nitrotoluene. This disruption of coplanarity reduces the resonance effect of the nitro group, thereby influencing the overall electronic properties and reactivity of the molecule.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for this compound and 2-nitrotoluene.
| Parameter | This compound | 2-Nitrotoluene | Key Differences and Interpretation |
| Dipole Moment | Data not readily available | ~3.70 D | The dipole moment is influenced by the vector sum of the individual bond dipoles. The larger steric effect of the ethyl group may alter the geometry and thus the overall dipole moment compared to the methyl-substituted compound. |
| ¹H NMR (CDCl₃) | |||
| Ar-H | 7.78 (d), 7.55 (t), 7.38 (t), 7.31 (d) ppm[1] | ~7.93 (d), ~7.49 (t), ~7.33 (m) ppm[2] | The aromatic protons in both molecules are deshielded by the electron-withdrawing nitro group. Subtle differences in chemical shifts reflect the differing electronic and steric environments. |
| Alkyl-H | -CH₂-: 2.80 (q) ppm, -CH₃: 1.25 (t) ppm[1] | -CH₃: ~2.57 (s) ppm[2] | The benzylic protons of the ethyl group are deshielded compared to the methyl protons, which is consistent with their proximity to the aromatic ring. |
| ¹³C NMR (CDCl₃) | |||
| C-NO₂ | 148.9 ppm[1] | ~149.3 ppm[3] | The chemical shift of the carbon attached to the nitro group is very similar in both compounds, indicating a comparable direct electronic effect of the nitro group. |
| C-Alkyl | 138.1 ppm[1] | ~133.9 ppm | The carbon bearing the alkyl group in this compound is slightly downfield compared to 2-nitrotoluene. |
| Alkyl-C | -CH₂-: 25.7 ppm, -CH₃: 14.8 ppm[1] | -CH₃: 20.05 ppm[3] | These shifts are characteristic of ethyl and methyl groups, respectively. |
| IR Spectroscopy | |||
| N-O Asymmetric Stretch | ~1528 cm⁻¹[1] | ~1527 cm⁻¹ (for m-isomer)[4] | The position of the asymmetric nitro stretch is very similar, suggesting the electronic environment of the nitro group is not dramatically different. Aromatic nitro groups typically show this band in the 1550-1475 cm⁻¹ range.[5][6] |
| N-O Symmetric Stretch | ~1350 cm⁻¹[1] | ~1350 cm⁻¹ (for m-isomer)[4] | Similar to the asymmetric stretch, the symmetric stretch is also in a comparable position for both molecules, falling within the expected range of 1360-1290 cm⁻¹ for nitroaromatics.[5][6] |
| UV-Vis Spectroscopy | |||
| λmax (in Ethanol) | Data not readily available | 259 nm[7] | The λmax is indicative of the energy of electronic transitions within the molecule. The absorption is influenced by the extent of conjugation between the nitro group and the benzene ring. |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecules.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.
Sample Preparation:
-
Approximately 10-20 mg of the analyte (this compound or 2-nitrotoluene) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is typically set from 0 to 12 ppm.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay is set to 1-5 seconds to ensure full relaxation of the protons between pulses for accurate integration.
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width is set from 0 to 220 ppm.
-
A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
As both this compound and 2-nitrotoluene are liquids at room temperature, a simple neat liquid film method is often employed.
-
A drop of the sample is placed between two salt plates (e.g., KBr or NaCl).
-
The plates are pressed together to form a thin film of the liquid.
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The typical range for analysis is 4000-400 cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the key electronic and steric effects of the methyl and ethyl substituents in the ortho position to a nitro group on a benzene ring.
Caption: Electronic effects of methyl and ethyl groups in ortho-nitrated benzenes.
Caption: Steric hindrance between the alkyl and nitro groups.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ijrti.org [ijrti.org]
- 4. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gauthmath.com [gauthmath.com]
- 7. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Fate of 2-Ethylaniline and Aniline in Agrochemical Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological uptake and metabolic fate of 2-ethylaniline (B167055) and aniline (B41778), two key chemical intermediates in the agrochemical industry. While both compounds serve as precursors for various pesticides, including herbicides and fungicides, their structural differences suggest distinct interactions within plant systems.[1][2] This analysis is based on established principles of xenobiotic uptake and metabolism in plants, drawing parallels from studies on related aniline derivatives due to a lack of direct comparative research on 2-ethylaniline and aniline.
Executive Summary of Comparative Biological Uptake
The biological uptake of organic compounds in plants is significantly influenced by their physicochemical properties, particularly their lipophilicity, which is indicated by the octanol-water partition coefficient (log K_ow_). A higher log K_ow_ value generally correlates with greater membrane permeability and potential for bioaccumulation.
Based on its higher log K_ow_ value, 2-ethylaniline is predicted to have a greater potential for root uptake and translocation within the plant's vascular system compared to aniline. Aniline, being more water-soluble, may exhibit more limited passive diffusion across root cell membranes.
Data Presentation: Physicochemical Properties and Predicted Uptake
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | log K_ow_ | Predicted Relative Uptake Potential |
| Aniline | [Image of Aniline structure] | C₆H₇N | 93.13 | 0.9 | Lower |
| 2-Ethylaniline | [Image of 2-Ethylaniline structure] | C₈H₁₁N | 121.18 | 1.74 | Higher |
Note: The predicted relative uptake potential is based on the principle that higher lipophilicity (log K_ow_) generally leads to increased passive uptake by plant roots.
Experimental Protocols: A Framework for Comparative Uptake and Metabolism Studies
To empirically determine the comparative biological uptake and metabolism of 2-ethylaniline and aniline, a standardized experimental protocol is proposed. This methodology is based on established techniques for studying xenobiotic fate in plants.
Objective: To quantify and compare the uptake, translocation, and metabolism of 2-ethylaniline and aniline in a model plant species (e.g., soybean or rice).
1. Plant Material and Growth Conditions:
-
Plant Species: Glycine max (soybean) or Oryza sativa (rice) seedlings.
-
Growth System: Hydroponic culture system to ensure controlled exposure and facilitate sample collection.
-
Growth Medium: Hoagland's nutrient solution or a similar defined medium.
-
Environmental Conditions: Controlled growth chamber with a defined photoperiod (e.g., 16h light/8h dark), temperature (e.g., 25°C), and humidity.
2. Experimental Design:
-
Treatment Groups:
-
Control (nutrient solution only)
-
Aniline treatment (e.g., 10 µM aniline in nutrient solution)
-
2-Ethylaniline treatment (e.g., 10 µM 2-ethylaniline in nutrient solution)
-
-
Replication: Minimum of three biological replicates per treatment group.
-
Duration: Time-course experiment with harvests at 0, 24, 48, and 72 hours post-exposure.
3. Sample Collection and Preparation:
-
At each time point, harvest whole plants from each treatment group.
-
Separate the plants into roots, stems, and leaves.
-
Record the fresh weight of each tissue type.
-
Flash-freeze the samples in liquid nitrogen and store at -80°C until analysis.
-
For analysis, homogenize the frozen plant tissues in a suitable extraction solvent (e.g., methanol/water mixture).
-
Centrifuge the homogenate and collect the supernatant for analysis.
4. Analytical Methodology:
-
Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
-
Quantification: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of aniline, 2-ethylaniline, and their potential metabolites.
-
Metabolite Identification: Utilize high-resolution mass spectrometry to identify unknown metabolites by comparing their fragmentation patterns with known metabolic pathways of aniline derivatives.
5. Data Analysis:
-
Calculate the concentration of the parent compounds and their metabolites in each plant tissue at each time point.
-
Determine the Root Concentration Factor (RCF) and Transpiration Stream Concentration Factor (TSCF) for both aniline and 2-ethylaniline to quantify uptake and translocation.
Mandatory Visualization
Predicted Metabolic Pathways
Once taken up by the plant, aniline and its derivatives are subject to a series of detoxification reactions, generally categorized into three phases:
-
Phase I: Modification: Introduction of functional groups (e.g., hydroxylation) to increase reactivity.
-
Phase II: Conjugation: Attachment of polar molecules (e.g., sugars, amino acids) to increase water solubility.
-
Phase III: Compartmentation: Sequestration of the conjugated metabolites into vacuoles or incorporation into cell wall components like lignin (B12514952).
Based on studies of aniline and chloroanilines in plants, the following metabolic pathways are proposed:
N-Glucosylation and N-Malonylation: Studies on 3,4-dichloroaniline (B118046) have shown that plants can detoxify this compound through conjugation with glucose (N-glucosylation) or malonic acid (N-malonylation). These reactions increase the water solubility of the aniline derivative, facilitating its transport and sequestration.
Hydroxylation and Lignification: Aniline and its derivatives can undergo hydroxylation, a reaction often catalyzed by cytochrome P450 enzymes. The resulting hydroxylated anilines can then be further conjugated or, in a significant detoxification pathway, become oxidatively cross-linked and incorporated into the lignin polymer of the plant cell wall. This process, mediated by peroxidases, effectively immobilizes the xenobiotic, rendering it biologically inactive.
Conclusion
While direct comparative data on the biological uptake of 2-ethylaniline versus aniline in agrochemical contexts is currently unavailable, their physicochemical properties provide a basis for predictable differences. The higher lipophilicity of 2-ethylaniline suggests a greater potential for uptake and translocation in plants compared to the more water-soluble aniline. Both compounds are likely to undergo similar metabolic detoxification pathways, including conjugation and incorporation into lignin. The detailed experimental protocol outlined in this guide provides a robust framework for future research to quantify these differences and better understand the environmental fate of these important agrochemical intermediates. Such studies are crucial for developing safer and more effective crop protection solutions.
References
Unraveling Reaction Pathways: A Comparative Guide to the Analysis of 2-Ethylnitrobenzene Intermediates
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and ensuring product purity. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the identification and characterization of fleeting reaction intermediates in the transformation of 2-Ethylnitrobenzene.
The reduction of this compound to 2-ethylaniline (B167055) is a cornerstone reaction in the synthesis of various pharmaceuticals and dyes.[1] However, this transformation proceeds through a series of short-lived intermediates, including 2-ethylnitrosobenzene and N-(2-ethylphenyl)hydroxylamine.[1] The precise identification and monitoring of these species are crucial for maximizing yield and minimizing the formation of byproducts such as azoxy- and azobenzene (B91143) derivatives.[1] This guide delves into the performance of mass spectrometry and other key analytical methods, offering a comparative analysis based on experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or electrochemistry (EC-MS), offers exceptional sensitivity and selectivity for detecting low-abundance, charged intermediates.[2] However, alternative techniques such as Nuclear Magnetic Resonance (NMR) and in-situ spectroscopic methods provide complementary information, especially regarding structural elucidation and real-time reaction monitoring. The following table summarizes the key performance characteristics of these techniques for the analysis of this compound reaction intermediates.
| Technique | Principle | Sensitivity | Selectivity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by chromatography, followed by mass-to-charge ratio analysis of ionized molecules and their fragments. | High (picomole to femtomole) | Very High | Moderate | Excellent for identifying known and unknown intermediates in complex mixtures. Provides molecular weight and structural information.[2] | Sample ionization can sometimes be challenging for neutral intermediates.[2] |
| EC-MS | Electrochemical generation of intermediates followed by immediate mass spectrometric detection. | High | High | High | Enables the study of redox-active intermediates and simulation of metabolic pathways.[3][4] | May not be suitable for all reaction types. The electrochemical conditions might not perfectly mimic the actual reaction environment. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure. | Low | High | Low | Provides detailed structural information for unambiguous identification of intermediates that accumulate to detectable concentrations.[5][6] | Lower sensitivity compared to MS, making it challenging to detect transient or low-concentration intermediates.[7] |
| ATR-FTIR Spectroscopy | In-situ monitoring of changes in vibrational frequencies of functional groups in real-time. | Moderate | Moderate | High | Allows for non-invasive, real-time monitoring of reaction kinetics by tracking the disappearance of reactants and appearance of products and intermediates.[1] | Provides information on functional groups rather than the entire molecular structure, making it difficult to distinguish between structurally similar intermediates.[1] |
| GC-ECD | Separation of volatile compounds by gas chromatography with detection by an electron capture detector. | High (for electrophilic compounds) | High | High | Highly sensitive to nitroaromatic compounds and their halogenated derivatives.[8] | Limited to thermally stable and volatile compounds.[9] |
| HPLC-UV | Separation by liquid chromatography with detection by UV-Vis spectroscopy. | Moderate | Moderate | High | Robust and widely available for quantitative analysis of known compounds with a chromophore.[8][9] | Lower sensitivity and selectivity compared to MS; may not be suitable for identifying unknown intermediates.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key analytical techniques discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the analysis of a this compound reaction mixture.
-
Sample Preparation: Quench a small aliquot of the reaction mixture at a specific time point by diluting it with a cold solvent (e.g., methanol (B129727) or acetonitrile) to stop the reaction. Further dilute the sample as needed to be within the linear range of the instrument.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wider range of intermediates.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode to identify all ions and tandem MS (MS/MS) on selected precursor ions to obtain structural information.
-
Electrochemistry-Coupled Mass Spectrometry (EC-MS)
This method is particularly useful for studying the reductive pathway of this compound.[3]
-
System Setup: A flow-through electrochemical cell is coupled online with a high-resolution mass spectrometer.[3]
-
Electrochemical Cell Conditions:
-
Working Electrode: A suitable material for reduction, such as a glassy carbon or boron-doped diamond electrode.
-
Potential: A constant reduction potential (e.g., -2.5 V) is applied to generate the reduced intermediates.[3]
-
-
Sample Infusion: A solution of this compound in a suitable electrolyte-containing solvent is continuously infused through the electrochemical cell at a low flow rate (e.g., 10 µL/min).
-
Mass Spectrometry (MS) Analysis: The eluent from the electrochemical cell is directly introduced into the ESI source of the mass spectrometer for immediate analysis of the generated intermediates. High-resolution MS is used to determine the elemental composition of the detected ions.
In-Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique allows for real-time monitoring of the reaction progress without sample extraction.[1]
-
Instrumentation: An FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon crystal).
-
Reaction Setup: The ATR probe is inserted directly into the reaction vessel.
-
Data Acquisition:
-
A background spectrum of the initial reaction mixture (before initiation) is collected.
-
Once the reaction is initiated (e.g., by adding a reagent or increasing the temperature), spectra are collected at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
The background spectrum is subtracted from each subsequent spectrum.
-
The disappearance of the reactant's characteristic peaks (e.g., asymmetric NO₂ stretch at ~1525 cm⁻¹) and the appearance of product and intermediate peaks (e.g., N-H stretching of the amine product at ~3300-3500 cm⁻¹) are monitored over time.[1]
-
Visualizing the Analysis Workflow and Reaction Pathway
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical experimental workflow for LC-MS analysis and the proposed reduction pathway of this compound.
By selecting the most appropriate analytical technique or a combination of methods, researchers can gain a comprehensive understanding of the reaction mechanism of this compound. This knowledge is instrumental in developing more efficient and selective synthetic processes, ultimately accelerating the development of new pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemistry with MS detection - Antec Scientific [antecscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Ethylnitrobenzene: A Comprehensive Guide
Essential safety and logistical information for the proper handling and disposal of 2-Ethylnitrobenzene, ensuring laboratory safety and environmental protection for researchers, scientists, and drug development professionals.
This compound is a hazardous chemical requiring meticulous disposal procedures to mitigate risks to personnel and the environment.[1] It is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[2][3][4] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects.[2] Adherence to the following procedural guidance is critical for safe laboratory operations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes safety glasses with side shields or chemical goggles, gloves, and a lab coat.[2][5] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[2]
Key Physical and Safety Data for this compound
| Property | Value | Source |
| Appearance | Yellow to light brown oily liquid | [2][3] |
| CAS Number | 612-22-6 | [5] |
| Molecular Formula | C8H9NO2 | [4][5] |
| Molecular Weight | 151.16 g/mol | [4][5] |
| Boiling Point | 234 - 236 °C | [3] |
| Melting Point | -13 - -10 °C | [3] |
| Flash Point | 109 °C (closed cup) | [3][5] |
| Density | 1.121 g/cm3 | [3] |
| Hazards | Acute toxicity (oral), Skin and eye irritation, Respiratory irritation, Aquatic hazard | [2][4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes unused product, contaminated solutions, and materials used for spill cleanup (e.g., absorbent pads).[1]
-
Segregate: Do not mix this compound waste with other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It is incompatible with strong oxidizing agents.[3]
2. Containerization:
-
Use Appropriate Containers: Collect liquid waste in a designated, leak-proof, and chemically compatible container.[3][6] Solid waste, such as contaminated labware or PPE, should be placed in a separate, clearly marked container.
-
Do Not Overfill: Waste containers should not be filled beyond 90% of their capacity to allow for expansion and prevent spills.[7]
3. Labeling:
-
Clear Identification: Label the waste container with "HAZARDOUS WASTE" and the full chemical name, "this compound."[1] Avoid using abbreviations or chemical formulas.[1]
-
Include Details: Note the approximate concentration and quantity of the waste.
4. Storage Pending Disposal:
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[2] This area should be well-ventilated.
-
Secondary Containment: It is best practice to use secondary containment for liquid waste containers to prevent the spread of potential leaks.[6]
5. Professional Disposal:
-
Authorized Disposal: Arrange for the disposal of the hazardous waste through an authorized waste disposal company.[2]
-
Regulatory Compliance: Do not dispose of this compound down the drain or into the environment.[2][3] All disposal must be in accordance with local, state, and federal regulations.[2]
-
Documentation: Maintain detailed records of the disposal process as required by your institution and local regulations.[2]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.
Protocol for Decontamination:
-
Initial Draining: Under a chemical fume hood and while wearing appropriate PPE, carefully drain any residual this compound into the designated hazardous waste container.[1]
-
Triple Rinse:
-
First Rinse: Add a suitable organic solvent, such as acetone (B3395972) or ethanol, to the container. Close and swirl the container to rinse all interior surfaces thoroughly. This first rinsate must be collected and disposed of as hazardous waste.[1]
-
Subsequent Rinses: Repeat the rinsing process at least two more times. Consult with your institution's EHS office for guidance on the disposal of the subsequent rinsates.[1]
-
-
Drying and Disposal: Allow the decontaminated container to air dry completely in the fume hood. Once dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.[1]
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Assess the Situation: Determine if it is safe to intervene.
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Contain the Spill: Use an inert absorbent material to contain the spill.[3]
-
Clean and Decontaminate: Thoroughly clean the spill area.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[2]
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
Essential Guide to Handling 2-Ethylnitrobenzene: Safety Protocols and Disposal Plan
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Ethylnitrobenzene (CAS No. 612-22-6). Adherence to these procedures is essential for ensuring the safety of all personnel working with this chemical.
This compound is a yellow to light brown oily liquid that presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects.[3] All personnel must be thoroughly familiar with the associated risks before handling this substance.
Key Physical and Chemical Properties
A comprehensive understanding of this compound's properties is fundamental to its safe handling.
| Property | Value |
| Appearance | Yellow to light brown oily liquid[4][5] |
| Molecular Formula | C8H9NO2[5] |
| Molecular Weight | 151.16 g/mol [2] |
| Melting Point | -13 to -10 °C[6] |
| Boiling Point | 234 to 236 °C[6] |
| Density | 1.127 g/mL at 25 °C[5] |
| Flash Point | 109 °C (closed cup)[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and ether.[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] | To prevent eye contact from splashes or vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, Viton, Butyl Rubber).[1][7] | To avoid direct skin contact. |
| Protective clothing (e.g., lab coat, chemical-resistant apron).[1] | To prevent skin exposure. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | To prevent inhalation of vapors or mists. |
| For high concentrations or inadequate ventilation, use a NIOSH-approved respirator or a full-face supplied air respirator.[6] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this chemical from acquisition to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: All personnel involved must read and understand the Safety Data Sheet (SDS) for this compound.[1]
-
PPE Check: Ensure all required PPE is available, in good condition, and properly fitted.
-
Work Area Setup: Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[1] Ensure emergency equipment (eyewash station, safety shower, fire extinguisher) is accessible and operational.
2. Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[4]
-
Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes.[6] Do not breathe vapors or mists.[6]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Container Management: Keep the container tightly closed when not in use.[6]
3. Storage:
-
Location: Store in a cool, dry, and well-ventilated area.[4]
-
Container: Keep in the original, tightly closed container.[4]
-
Incompatibilities: Store away from strong oxidizing agents, reducing agents, acids, bases, and alkali metals.[6][8]
4. Spill Response:
-
Evacuation: Evacuate non-essential personnel from the spill area.[6]
-
Ventilation: Ensure adequate ventilation.[6]
-
Containment: Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[6]
-
Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[6] Do not let the product enter drains.[6]
-
Decontamination: Clean the spill area thoroughly.[4]
Emergency First-Aid Measures
Immediate and appropriate action is critical in case of exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical advice if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing for at least 15 minutes and consult a physician immediately.[6]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
In all cases of exposure, consult a physician and provide them with the Safety Data Sheet.[4]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Characterize Waste: Identify all waste streams containing this compound, including unused product, contaminated solutions, and spill cleanup materials.[1]
-
Segregate Waste: Do not mix this compound waste with other waste streams.[1] Keep it separate from incompatible materials.[1]
2. Waste Containerization:
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container. The original container is often a good choice.[1]
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name, "this compound."[1] Do not use abbreviations.[1]
-
Container Management: Keep the container tightly closed except when adding waste. Do not fill the container beyond 90% capacity.[1]
3. Storage and Disposal:
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, preferably with secondary containment.[1]
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Empty Containers: Triple-rinse empty containers. The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be managed as non-hazardous waste, but consult with your institution's Environmental Health and Safety (EHS) office.[1] After decontamination, deface the original label and dispose of the container according to institutional guidelines.[1]
Handling and Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 612-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 612-22-6 [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
